2-tert-Butylthiophene
Beschreibung
Eigenschaften
IUPAC Name |
2-tert-butylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12S/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCDOJGIOCVXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073270 | |
| Record name | 2-tert-Butylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1689-78-7 | |
| Record name | 2-tert-Butylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-TERT-BUTYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5YF9YW3CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-tert-butylthiophene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-butylthiophene is a heterocyclic aromatic compound that has garnered significant interest in various fields of chemical research, particularly in drug discovery and materials science. Its unique structural and electronic properties, imparted by the presence of a bulky tert-butyl group on the thiophene ring, make it a valuable building block for the synthesis of novel organic molecules with tailored functionalities. This guide provides a comprehensive overview of the physical and spectroscopic properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its current and potential applications.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, purification, and use in synthetic chemistry. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂S | --INVALID-LINK-- |
| Molecular Weight | 140.25 g/mol | --INVALID-LINK-- |
| CAS Number | 1689-78-7 | --INVALID-LINK-- |
| Appearance | Colorless oil | --INVALID-LINK-- |
| Boiling Point | 163.95°C | --INVALID-LINK--[1][2][3] |
| Melting Point | -59.1°C | --INVALID-LINK--[1][2][3] |
| Density | 0.9967 g/cm³ (estimate) | --INVALID-LINK--[1] |
| Refractive Index | 1.5197 (estimate) | --INVALID-LINK--[1][4] |
| Solubility | Soluble in acetone and DMSO. | --INVALID-LINK-- |
Spectroscopic Data and Analysis
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by the presence of a singlet for the tert-butyl protons and three signals for the thiophene ring protons.
-
tert-Butyl Protons (9H): A sharp singlet is typically observed in the range of 1.3-1.4 ppm. The high symmetry of the tert-butyl group results in the magnetic equivalence of the nine protons.
-
Thiophene Ring Protons (3H): The protons on the thiophene ring appear as a set of coupled multiplets in the aromatic region (typically 6.8-7.2 ppm). The proton at the 5-position will appear as a doublet of doublets due to coupling with the protons at the 3- and 4-positions. The protons at the 3- and 4-positions will also appear as doublet of doublets.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
tert-Butyl Carbons: Two signals are expected for the tert-butyl group: a quaternary carbon signal around 34-35 ppm and a signal for the three equivalent methyl carbons around 31-32 ppm.
-
Thiophene Ring Carbons: Four distinct signals are expected for the carbons of the thiophene ring in the aromatic region (approximately 120-150 ppm). The carbon attached to the tert-butyl group (C2) will be a quaternary carbon and will likely appear more downfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the thiophene ring and the alkyl group.
-
C-H Stretching (Aromatic): A weak band is typically observed around 3100 cm⁻¹, corresponding to the C-H stretching vibrations of the thiophene ring.
-
C-H Stretching (Aliphatic): Strong bands are observed in the 2850-2970 cm⁻¹ region, characteristic of the C-H stretching vibrations of the tert-butyl group.
-
C=C Stretching (Aromatic): Medium to weak bands in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the thiophene ring.
-
C-S Stretching: A weak absorption band for the C-S bond in the thiophene ring can be observed in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (140.25 g/mol ).
-
Major Fragmentation: A prominent fragmentation pathway involves the loss of a methyl group (CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a peak at m/z [M-15]⁺. Further fragmentation may involve the loss of the entire tert-butyl group, leading to a peak corresponding to the thiophene cation.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of thiophene with isobutylene or a tert-butyl halide in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction proceeds with the formation of a tert-butyl carbocation, which then attacks the electron-rich thiophene ring.
Caption: Friedel-Crafts Alkylation of Thiophene.
Experimental Protocol: Friedel-Crafts Alkylation of Thiophene with Isobutylene
Materials:
-
Thiophene
-
Isobutylene (gas or liquefied)
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM) as solvent
-
Ice bath
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Apparatus for handling gases if using gaseous isobutylene
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet (or dropping funnel), add anhydrous dichloromethane.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.
-
Thiophene Addition: Once the catalyst is dissolved or suspended, add thiophene dropwise to the cooled mixture.
-
Isobutylene Addition: Slowly bubble isobutylene gas through the reaction mixture or add liquefied isobutylene dropwise via a pre-cooled dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C. The reaction is exothermic, so the addition rate should be controlled to prevent a rapid temperature increase.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice.
-
Work-up: Separate the organic layer. Wash the organic layer with water, a saturated solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and a drying tube is critical because Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water.
-
Low Temperature: The reaction is carried out at low temperatures to control the exothermicity of the reaction and to minimize side reactions, such as polymerization of isobutylene and polysubstitution of the thiophene ring.
-
Slow Addition: Slow addition of the alkylating agent ensures that its concentration remains low, which helps to favor monosubstitution over polysubstitution.
-
Quenching with Ice: Quenching with ice serves to decompose the Lewis acid catalyst and protonate any remaining organoaluminum complexes.
Reactivity and Applications
The tert-butyl group on the thiophene ring influences its reactivity and provides steric bulk, which can be exploited in the design of specific molecular architectures.
Reactivity
The electron-donating nature of the tert-butyl group activates the thiophene ring towards further electrophilic substitution. However, the steric hindrance of the bulky tert-butyl group directs incoming electrophiles primarily to the 5-position.
Caption: Regioselectivity in Electrophilic Substitution.
Applications in Drug Discovery
The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, and the introduction of a tert-butyl group can enhance lipophilicity and metabolic stability of drug candidates. Thiophene derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5] While specific drugs based on this compound are not prevalent, it serves as a key intermediate in the synthesis of more complex molecules that are being investigated for therapeutic applications.
Applications in Materials Science
Thiophene-based polymers, such as polythiophenes, are extensively studied for their conducting and semiconducting properties, making them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The introduction of bulky substituents like the tert-butyl group can influence the solubility, processability, and solid-state packing of these polymers, thereby tuning their electronic properties.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile building block with a unique combination of steric and electronic properties. Its well-defined physical and spectroscopic characteristics, coupled with established synthetic routes, make it a valuable tool for chemists in both academic and industrial research. As the demand for novel organic materials and pharmaceuticals continues to grow, the importance of key intermediates like this compound is set to increase.
References
2-tert-butylthiophene CAS number and identifiers
An In-depth Technical Guide to 2-tert-Butylthiophene: Properties, Synthesis, and Applications for Advanced Research
For the modern researcher, particularly in the fields of medicinal chemistry and materials science, a deep understanding of heterocyclic building blocks is paramount. Among these, thiophene and its derivatives stand out as "privileged structures," frequently appearing in FDA-approved drugs and advanced materials.[1][2] This guide provides a comprehensive technical overview of this compound, a key substituted thiophene, designed for scientists and drug development professionals. We will move beyond simple data recitation to explore the causal relationships behind its synthesis and reactivity, offering field-proven insights into its practical application.
Core Compound Identification and Properties
Precise identification is the bedrock of reproducible science. This compound is an organosulfur compound characterized by a thiophene ring substituted at the 2-position with a bulky tert-butyl group. This substitution significantly influences its electronic properties and steric profile, which in turn dictates its reactivity and utility as a synthetic intermediate.
Chemical Identifiers
A consistent set of identifiers is crucial for accurate database searching and regulatory compliance. The primary identifiers for this compound are summarized below.
| Identifier Type | Value | Source |
| CAS Number | 1689-78-7 | PubChem[3], Sigma-Aldrich |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₈H₁₂S | PubChem[3] |
| SMILES | CC(C)(C)C1=CC=CS1 | PubChem[3] |
| InChI | InChI=1S/C8H12S/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3 | PubChem[3] |
| InChIKey | SWCDOJGIOCVXFM-UHFFFAOYSA-N | PubChem[3] |
| MDL Number | MFCD00089197 | Sigma-Aldrich |
| DSSTox Substance ID | DTXSID7073270 | PubChem[3] |
Physicochemical Properties
The physical and chemical properties of a compound govern its handling, reaction conditions, and purification methods. The tert-butyl group renders the molecule nonpolar and lipophilic.
| Property | Value | Source |
| Molecular Weight | 140.25 g/mol | PubChem[3] |
| Physical Form | Liquid | Sigma-Aldrich |
| Density | 0.9967 g/mL (estimate) | ChemicalBook[4] |
| Refractive Index | 1.5197 (estimate) | ChemicalBook[4] |
| Purity | Typically ≥95% | Sigma-Aldrich |
| Storage Temperature | 2-8°C, sealed in dry, dark place | Sigma-Aldrich, ChemicalBook[4] |
Synthesis and Mechanistic Rationale
The synthesis of this compound typically involves the electrophilic alkylation of the thiophene ring. The electron-rich nature of the thiophene nucleus makes it susceptible to attack by electrophiles, and the directing effect of the sulfur atom favors substitution at the 2- and 5-positions.
Workflow: Synergistic Acid-Catalyzed tert-Butylation
A modern and effective approach utilizes a dual Brønsted/Lewis acid system to generate the tert-butyl electrophile from a stable precursor like di-tert-butylperoxide (DTBP).[5] This method avoids the use of harsher, traditional Friedel-Crafts conditions.
Caption: Synthesis workflow for this compound.
Experimental Protocol: tert-Butylation of Thiophene
This protocol is adapted from a general method for the tert-butylation of electron-rich arenes.[5]
-
Objective: To synthesize this compound via iron-catalyzed alkylation.
-
Materials:
-
Thiophene (1.0 eq)
-
Di-tert-butylperoxide (DTBP) (1.0 eq)
-
Iron(III) chloride (FeCl₃) (10 mol%)
-
Trifluoroacetic acid (TFA) (0.75 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
-
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,2-dichloroethane.
-
Add thiophene, iron(III) chloride, and trifluoroacetic acid to the solvent. Stir the mixture until the catalyst is well-dispersed.
-
Slowly add di-tert-butylperoxide to the reaction mixture at room temperature.
-
Heat the reaction mixture to 50°C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., diethyl ether or dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield pure this compound.
-
-
Causality and Trustworthiness:
-
Why a dual-acid system? The Lewis acid (FeCl₃) coordinates with the Brønsted acid (TFA), enhancing its acidity. This synergistic effect facilitates the protonation and subsequent decomposition of DTBP to generate a highly reactive tert-butyl electrophile. This provides a controlled, catalytic generation of the alkylating agent.[5]
-
Why this precursor? DTBP is a stable, easy-to-handle liquid precursor for the tert-butyl cation, offering a safer alternative to tert-butyl halides which can be more difficult to manage.
-
Self-Validation: The protocol's integrity is validated by monitoring. The disappearance of the thiophene starting material and the appearance of a new, less polar spot (by TLC) or a peak with the correct mass (by GC-MS) confirms the reaction's progress and success.
-
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its reactivity as a versatile building block. The bulky tert-butyl group provides steric hindrance at the 2-position, often directing subsequent reactions to the electronically activated 5-position. This regioselectivity is a powerful tool in synthetic design.
Key Reaction: Palladium-Catalyzed Direct C-H Arylation
A cornerstone of modern synthetic chemistry is the C-H activation/functionalization reaction. For this compound, the C-H bond at the 5-position is particularly susceptible to palladium-catalyzed arylation, allowing for the direct coupling with aryl halides.[6]
Caption: Regioselective 5-arylation of this compound.
This reaction is highly valuable for building complex molecules, as it forms a C-C bond without the need for pre-functionalization (e.g., lithiation or boronation) of the thiophene ring, thus improving atom economy.
Relevance in Drug Development
The thiophene nucleus is a bioisostere of the benzene ring, meaning it has a similar size, shape, and electronic character, allowing it to mimic phenyl groups in biological systems while often improving physicochemical properties like solubility and metabolic stability.[1][7] This makes thiophene derivatives, including those derived from this compound, highly sought after in drug design.
-
Scaffold for Bioactive Molecules: Thiophene derivatives exhibit a vast range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][8]
-
RORγt Modulation: Substituted tetrahydro-benzothiophenes, which are built upon the core thiophene structure, have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[9] RORγt is a key drug target for autoimmune diseases like psoriasis and multiple sclerosis. The this compound scaffold serves as a crucial starting point for creating such complex modulators.
-
Kinase Inhibition: The thiophene ring is a common feature in many kinase inhibitors used in oncology. Its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases makes it an ideal scaffold for inhibitor design.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place (2-8°C) to prevent degradation.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H12S | CID 15528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-T-BUTYLTHIOPHENE CAS#: 1689-78-7 [m.chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of 2-tert-butylthiophene: A Comprehensive Technical Guide to Safe Handling for Researchers
Introduction: Understanding the Compound
2-tert-butylthiophene is a heterocyclic organic compound with the chemical formula C₈H₁₂S.[1] As a substituted thiophene, it serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic and steric properties, conferred by the bulky tert-butyl group attached to the thiophene ring, make it a versatile reagent in organic chemistry. However, the same properties that make it useful also necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety data for this compound and outlines best practices for its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of research outcomes.
Physicochemical Properties and Hazard Identification
A comprehensive understanding of a chemical's properties is the foundation of a robust safety protocol. The following table summarizes the key physicochemical data for this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₁₂S | [1] |
| Molecular Weight | 140.25 g/mol | [1] |
| Appearance | Colorless oil/liquid | [2] |
| Boiling Point | 163.95°C | [2] |
| Melting Point | -59.1°C | [2] |
| Density | 0.9967 g/cm³ (estimate) | [2] |
| Refractive Index | 1.5197 (estimate) | [2] |
| Solubility | Slightly soluble in Chloroform, Methanol | [2] |
| Storage Temperature | 2-8°C, protected from light | [2] |
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Flammable Liquid: It is a highly flammable liquid and vapor.[3] Vapors can form explosive mixtures with air, and it should be kept away from heat, sparks, open flames, and hot surfaces.[3][4]
-
Acute Oral Toxicity: It is harmful if swallowed.[3]
-
Eye Irritation: It causes serious eye irritation.[3]
-
Skin Irritation: May cause skin irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
-
Aquatic Hazard: It is harmful to aquatic life with long-lasting effects.[3]
Core Directive: A Proactive Approach to Safe Handling
The safe handling of this compound hinges on a multi-layered strategy that encompasses engineering controls, administrative controls, and personal protective equipment (PPE). The causality behind these measures is to minimize all potential routes of exposure: inhalation, ingestion, and dermal contact.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source. For this compound, the following are mandatory:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize the inhalation of flammable and potentially harmful vapors.[6]
-
Ventilation: Ensure adequate ventilation in the laboratory, especially in storage areas.[4][7]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, all metal containers and equipment used for transferring the substance should be grounded and bonded.[3]
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment in areas where this compound is handled or stored.[3][4]
Administrative Controls: Standard Operating Procedures (SOPs)
Clear and concise SOPs are critical for ensuring consistent and safe practices. Key administrative controls include:
-
Restricted Access: The area where this compound is used should be clearly marked, and access should be restricted to authorized personnel.
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[3] Wash hands thoroughly after handling and before leaving the laboratory.[3][7]
-
Labeling: All containers of this compound must be clearly labeled with the chemical name and appropriate hazard warnings.
-
Training: All personnel handling this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols.
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be selected based on a thorough risk assessment. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7] A face shield should also be worn to protect against splashes.[6]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[3][7] Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]
-
Lab Coat: A flame-resistant lab coat is required.[7]
-
Protective Clothing: For larger quantities or in situations with a higher risk of splashing, impervious clothing should be worn.[7]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][8]
References
- 1. This compound | C8H12S | CID 15528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-T-BUTYLTHIOPHENE CAS#: 1689-78-7 [m.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
2-tert-butylthiophene solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-tert-butylthiophene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data table to explore the fundamental principles governing solubility. We delve into the physicochemical properties of this compound, apply theoretical models such as Hansen Solubility Parameters for predictive analysis, and provide a detailed, field-proven experimental protocol for accurate solubility determination. The objective is to equip the reader with both the theoretical understanding and the practical methodology required to effectively work with this compound in various solvent systems.
Introduction: Understanding this compound
This compound (C₈H₁₂S) is a heterocyclic aromatic compound featuring a thiophene ring substituted with a bulky tert-butyl group.[1] This substitution significantly influences its physical and chemical properties, distinguishing it from its parent compound, thiophene. The tert-butyl group, being electron-donating and sterically hindering, impacts the molecule's polarity, molecular interactions, and ultimately, its solubility profile. In pharmaceutical research and organic synthesis, selecting an appropriate solvent is a critical first step that dictates reaction kinetics, yield, purification efficiency, and the success of formulation efforts.[2][3] A thorough understanding of the solubility of this compound is therefore not merely academic but a practical necessity for process optimization and discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂S | [1][4] |
| Molecular Weight | 140.25 g/mol | [1][4] |
| Physical Form | Liquid | [4] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)(C)C1=CC=CS1 | [1] |
Theoretical Framework for Solubility Prediction
Predicting solubility is a cornerstone of solvent selection, saving valuable experimental time and resources. The principle of "Like Dissolves Like" provides a foundational, qualitative understanding, while more sophisticated models like Hansen Solubility Parameters (HSP) offer quantitative insights.[5][6]
The "Like Dissolves Like" Principle
This long-standing heuristic is based on molecular polarity.[5] Solvents effectively dissolve solutes with similar polarity.
-
This compound's Polarity: The molecule possesses a moderately polar thiophene ring due to the heteroatom (sulfur) and a large, non-polar alkyl (tert-butyl) group. This dual character suggests it will not be completely soluble in extremely polar or entirely non-polar solvents. Its overall character is predominantly non-polar to weakly polar.
-
Solvent Classes:
-
Non-Polar Solvents (e.g., hexane, toluene): These solvents interact primarily through van der Waals dispersion forces. Given the significant non-polar surface area of the tert-butyl group, high solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., acetone, tetrahydrofuran (THF)): These solvents have dipole moments but lack O-H or N-H bonds for hydrogen bonding. Moderate to good solubility is expected as they can engage in dipole-dipole interactions with the thiophene ring.
-
Polar Protic Solvents (e.g., ethanol, water): These solvents engage in strong hydrogen bonding. Due to this compound's inability to act as a strong hydrogen bond donor or acceptor, its solubility in these solvents is expected to be limited.
-
Hansen Solubility Parameters (HSP)
HSP provides a more nuanced, quantitative approach by dissecting the total cohesive energy of a substance into three components.[6][7]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Class | Predicted Solubility | Rationale (Based on Polarity and HSP Principles) |
| Hexane | Non-Polar | High | Strong dispersion forces match the large non-polar tert-butyl group. |
| Toluene | Non-Polar (Aromatic) | Very High | Aromatic ring interactions and dispersion forces lead to excellent compatibility. |
| Diethyl Ether | Weakly Polar Aprotic | High | Low polarity and ability to interact via weak dipole forces make it a good solvent. |
| Dichloromethane | Polar Aprotic | High | Can effectively solvate both the polar and non-polar regions of the molecule. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Good balance of polarity to interact with the thiophene ring without being too polar. |
| Acetone | Polar Aprotic | Moderate | Higher polarity may slightly reduce compatibility compared to THF or DCM. |
| Ethyl Acetate | Polar Aprotic | Moderate | Intermediate polarity suggests reasonable but not complete miscibility. |
| Acetonitrile | Polar Aprotic | Low to Moderate | High polarity and dipole moment make it a less ideal solvent. |
| Ethanol | Polar Protic | Low | Strong hydrogen bonding network of ethanol is not effectively disrupted by the solute. |
| Methanol | Polar Protic | Low | More polar than ethanol, leading to even lower solubility. |
| Water | Polar Protic | Very Low / Insoluble | The large hydrophobic group and lack of H-bonding lead to immiscibility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Moderate | Very high polarity makes it a poor match for the largely non-polar solute. |
Experimental Determination of Thermodynamic Solubility
While predictions are invaluable for initial screening, experimental verification is essential for accurate, quantitative data. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement approach.[10][11]
The Shake-Flask Method: A Self-Validating Protocol
This protocol is designed to ensure that a true equilibrium is reached and accurately measured. The core principle is to create a saturated solution by agitating an excess of the solute in the solvent for a prolonged period, allowing the system to reach equilibrium.
Materials and Equipment:
-
This compound (≥95% purity)[4]
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC-UV)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure a visible amount of undissolved liquid/solid remains at equilibrium.[10] A good starting point is approximately 2-5 mg of solute per 1 mL of solvent.
-
Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials tightly to prevent solvent evaporation.
-
Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate vigorously. The agitation ensures maximum contact between the solute and solvent. An equilibration time of 24 to 48 hours is typically sufficient for most organic systems to reach a steady state.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solute to settle. Centrifugation at a controlled temperature can be used to accelerate this step.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the undissolved solute layer.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles that could artificially inflate the concentration measurement.[2][12]
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis or HPLC). Calculate the concentration of the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.
Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Advanced Predictive Models: COSMO-RS
For projects requiring high-precision, in-silico screening, advanced computational models like the CO nductor-like S creening Mo del for R eal S olvents (COSMO-RS) can be employed. COSMO-RS uses quantum chemical calculations to predict thermodynamic properties, including solubility, from first principles.[13][14][15] This method avoids the need for empirical group parameters and can provide highly accurate predictions for a vast array of solvents and solutes, making it a powerful tool for rational solvent design in drug development and process chemistry.[16]
Conclusion
The solubility of this compound in organic solvents is governed by its unique molecular structure, which combines a weakly polar thiophene ring with a non-polar tert-butyl group. This guide has established a robust framework for understanding and predicting its behavior, grounded in the "Like Dissolves Like" principle and the more quantitative Hansen Solubility Parameters. We predict high solubility in non-polar and weakly polar aprotic solvents (e.g., toluene, THF, dichloromethane) and limited solubility in highly polar and protic solvents (e.g., methanol, water). For definitive quantitative data, the detailed shake-flask experimental protocol provided herein serves as a reliable, gold-standard method. By integrating theoretical prediction with rigorous experimental validation, researchers can confidently and efficiently select the optimal solvent systems for their specific applications involving this compound.
References
- 1. This compound | C8H12S | CID 15528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. 2-(tert-Butyl)thiophene | 1689-78-7 [sigmaaldrich.com]
- 5. chem.ws [chem.ws]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. scm.com [scm.com]
- 14. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. COSMO-RS - Wikipedia [en.wikipedia.org]
- 16. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
An In-depth Technical Guide to the NMR Spectral Data Interpretation of 2-tert-butylthiophene
For researchers, scientists, and professionals in drug development, a profound understanding of the structural characteristics of heterocyclic compounds is essential. Thiophene and its derivatives are fundamental building blocks in a multitude of pharmaceutical agents and functional materials.[1] Among these, 2-tert-butylthiophene presents a unique case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis due to the influence of its bulky tert-butyl substituent on the electronic environment of the thiophene ring. This guide provides a comprehensive interpretation of the ¹H and ¹³C NMR spectral data of this compound, delving into the causal relationships behind the observed chemical shifts and coupling constants.
Molecular Structure and its Influence on NMR Spectra
The structure of this compound, with a tert-butyl group at the C2 position, introduces significant steric and electronic effects that are reflected in its NMR spectra. The tert-butyl group is an electron-donating group through hyperconjugation, which tends to increase the electron density at the ortho and para positions of the thiophene ring. However, its bulkiness can also cause steric hindrance, potentially influencing the conformation and electronic distribution.
To facilitate the discussion, the protons on the thiophene ring are designated as H3, H4, and H5.
Figure 1: Molecular structure of this compound with proton designations.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by signals from the thiophene ring protons and the tert-butyl group protons. The chemical shifts (δ) are highly sensitive to the electronic environment of each proton.[1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 | ~7.15 | Doublet of doublets | J₅₄ ≈ 5.1, J₅₃ ≈ 1.2 | 1H |
| H4 | ~6.95 | Doublet of doublets | J₄₅ ≈ 5.1, J₄₃ ≈ 3.6 | 1H |
| H3 | ~6.80 | Doublet of doublets | J₃₄ ≈ 3.6, J₃₅ ≈ 1.2 | 1H |
| -C(CH₃)₃ | ~1.35 | Singlet | - | 9H |
Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃).
-
tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group appear as a sharp singlet around 1.35 ppm. This high-field chemical shift is typical for alkyl protons. The singlet multiplicity is due to the absence of adjacent protons to couple with. The integration value of 9H is a key identifier for the tert-butyl group.[2]
-
Thiophene Ring Protons (H3, H4, H5):
-
H5: This proton is typically the most deshielded of the ring protons, appearing as a doublet of doublets around 7.15 ppm. Its deshielding is attributed to its proximity to the electronegative sulfur atom and the anisotropic effect of the ring current. It shows a larger coupling (J₅₄ ≈ 5.1 Hz) with the adjacent H4 proton and a smaller, long-range coupling (J₅₃ ≈ 1.2 Hz) with the H3 proton.
-
H4: The H4 proton resonates at an intermediate chemical shift of approximately 6.95 ppm, also as a doublet of doublets. It couples with both H5 (J₄₅ ≈ 5.1 Hz) and H3 (J₄₃ ≈ 3.6 Hz).
-
H3: The H3 proton is the most shielded of the ring protons, found around 6.80 ppm as a doublet of doublets. This shielding is a consequence of the electron-donating effect of the adjacent tert-butyl group. It exhibits coupling to H4 (J₃₄ ≈ 3.6 Hz) and a long-range coupling to H5 (J₃₅ ≈ 1.2 Hz).
-
The electron-donating nature of the tert-butyl group increases the electron density on the thiophene ring, particularly at the C3 and C5 positions, leading to a general upfield shift of the ring protons compared to unsubstituted thiophene.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound provides valuable information about the carbon framework of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C2 | ~148.0 |
| C5 | ~127.5 |
| C4 | ~124.0 |
| C3 | ~122.5 |
| C(CH₃)₃ (quaternary) | ~34.5 |
| C(CH₃)₃ (methyl) | ~32.0 |
Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃).
-
C2: This carbon, directly attached to the bulky tert-butyl group, is the most deshielded carbon of the thiophene ring, appearing around 148.0 ppm. This significant downfield shift is due to the substitution effect of the tert-butyl group.
-
C5: The C5 carbon resonates at approximately 127.5 ppm. Its chemical shift is influenced by its proximity to the sulfur atom.
-
C4: The C4 carbon appears at around 124.0 ppm.
-
C3: The C3 carbon is the most shielded of the ring carbons, with a chemical shift of about 122.5 ppm. This shielding is a direct result of the electron-donating effect of the adjacent tert-butyl group.
-
tert-Butyl Carbons:
-
The quaternary carbon of the tert-butyl group is observed around 34.5 ppm.
-
The three equivalent methyl carbons of the tert-butyl group give a single, intense signal around 32.0 ppm.[2]
-
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment, and the substituent effects play a significant role in determining the resonance frequencies of the ring carbons.[1]
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data, a standardized experimental protocol is crucial.
Figure 2: Standard workflow for NMR data acquisition.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[1]
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Transfer the resulting solution into a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
¹H NMR Data Acquisition:
-
¹³C NMR Data Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon.[1]
-
Set a wider spectral width, typically around 220 ppm.
-
A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[1]
-
Use a relaxation delay of 2-5 seconds to ensure complete relaxation of the carbon nuclei.[1]
-
-
Data Processing:
-
Apply a Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[1]
-
Perform phase correction on the resulting spectrum.[1]
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[1]
-
For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons.[1]
-
Conclusion
The NMR spectral data of this compound provides a clear and detailed picture of its molecular structure. The characteristic singlet of the tert-butyl group in the ¹H NMR spectrum is a prominent feature, while the chemical shifts and coupling patterns of the thiophene ring protons reveal the electronic influence of this bulky substituent. The ¹³C NMR spectrum complements this information by providing insights into the carbon skeleton. A thorough understanding and correct interpretation of this data are indispensable for chemists and researchers working with substituted thiophenes in various fields, including drug discovery and materials science.
References
Introduction: The Analytical Imperative for Alkylated Thiophenes
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-tert-Butylthiophene
This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound under Electron Ionization (EI) conditions. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explore the causal mechanisms behind the fragmentation patterns, ensuring a deep and applicable understanding of the data.
Thiophene and its derivatives are key heterocyclic scaffolds in medicinal chemistry and material science. The introduction of alkyl groups, such as the sterically demanding tert-butyl group, significantly influences the molecule's electronic and physical properties. Characterizing these molecules is paramount, and mass spectrometry stands as a definitive tool for structural verification. This guide elucidates the predictable and diagnostic fragmentation pathway of this compound, providing a robust framework for its unambiguous identification.
Part 1: The Foundational Principles of Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a powerful and widely used technique for the analysis of volatile and thermally stable organic compounds.[1] It is classified as a "hard" ionization method because it imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[2][3]
The process begins with the vaporization of the sample, which is then introduced into a high-vacuum ion source. Here, a beam of energetic electrons, typically accelerated to 70 electron volts (70 eV), bombards the gaseous molecules.[4] This energy is substantially greater than that of typical covalent bonds (around 3-7 eV), making it sufficient to eject a valence electron from the molecule.[5] This event forms a positively charged radical cation, known as the molecular ion (M⁺•).[4][6]
Due to the excess energy transferred during ionization, the molecular ion is energetically unstable and undergoes a series of unimolecular dissociations.[6][7] It breaks apart into smaller, more stable fragments, consisting of a positive ion (which is detected) and a neutral radical (which is not).[6] This cascade of fragmentation events produces a unique mass spectrum for a given compound, which serves as a chemical "fingerprint" for its identification.[1] The predictability of these fragmentation pathways, governed by fundamental principles of chemical stability, allows for detailed structural elucidation.
Part 2: The Mass Spectrum and Fragmentation Pathway of this compound
The mass spectrum of this compound is dominated by two principal peaks, which are a direct consequence of its structure. The analysis of this pathway provides a self-validating system for its identification. The molecule has a molecular weight of approximately 140.25 g/mol .[8]
Step 1: Formation of the Molecular Ion (M⁺•)
Upon entering the ion source, the this compound molecule (C₈H₁₂S) is ionized by the 70 eV electron beam. An electron is ejected, typically from a non-bonding lone pair on the sulfur atom, to form the molecular ion radical cation (M⁺•) at a mass-to-charge ratio (m/z) of 140.[8][9]
C₈H₁₂S + e⁻ → [C₈H₁₂S]⁺• + 2e⁻
The presence of this peak confirms the molecular weight of the compound.
Step 2: Primary Fragmentation and the Formation of the Base Peak
The tert-butyl group is characterized by a quaternary carbon atom bonded to the thiophene ring and three methyl groups. The bond between this quaternary carbon and any of the methyl groups is prone to cleavage. This fragmentation, known as alpha-cleavage, is the most favorable pathway because it leads to the loss of a methyl radical (•CH₃, mass = 15 Da) and the formation of a highly stable cation.[10]
[C₈H₁₂S]⁺• → [C₇H₉S]⁺ + •CH₃
The resulting [C₇H₉S]⁺ cation is observed at m/z 125 ([M-15]⁺). The exceptional stability of this cation is due to the positive charge being located on a carbon atom adjacent to the thiophene ring, which can stabilize the charge through resonance. This high stability ensures that this fragmentation route is the dominant process, making the peak at m/z 125 the most intense peak in the spectrum, known as the base peak. The observation of a base peak at m/z 125 is therefore the key diagnostic feature for the this compound structure.[8]
Data Presentation: Key Ions in the EI Mass Spectrum
| m/z Ratio | Proposed Formula | Identity/Significance |
| 140 | [C₈H₁₂S]⁺• | Molecular Ion (M⁺•) |
| 125 | [C₇H₉S]⁺ | Base Peak ([M-15]⁺) |
Visualization of the Fragmentation Pathway
The logical flow from ionization to the formation of the base peak is illustrated in the diagram below.
Caption: Fragmentation pathway of this compound under EI-MS.
Part 3: Experimental Protocol for GC-EI-MS Analysis
To acquire a high-quality mass spectrum of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, ensuring the separation of the analyte from any impurities before it enters the ion source.[2]
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or hexane).
-
Perform serial dilutions to reach a final concentration of approximately 10-50 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at 15°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-300.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
This protocol is a self-validating system. The GC retention time provides an initial check on compound identity, while the resulting mass spectrum, with its characteristic molecular ion and base peak, provides definitive structural confirmation.
Part 4: Conclusion and Authoritative Grounding
The mass spectrometric analysis of this compound under Electron Ionization is a textbook example of predictable fragmentation based on carbocation stability. The clear and dominant pathway—loss of a methyl radical to form the stable m/z 125 cation—provides an unambiguous analytical signature. This guide has detailed the mechanistic basis for this fragmentation, presented a robust experimental protocol, and offered a clear visualization of the process. By understanding the causality behind the spectrum, researchers can confidently identify this compound and apply similar principles to the structural elucidation of other alkylated heterocycles.
References
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. uni-saarland.de [uni-saarland.de]
- 8. This compound | C8H12S | CID 15528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. thiele.ruc.dk [thiele.ruc.dk]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-tert-butylthiophene
This guide provides a comprehensive analysis of the infrared (IR) spectroscopy data for 2-tert-butylthiophene, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but a foundational understanding of the molecule's vibrational characteristics and the experimental logic behind acquiring its spectrum.
Introduction: Characterizing this compound via IR Spectroscopy
This compound (C₈H₁₂S) is a heterocyclic aromatic compound featuring a thiophene ring substituted with a bulky tert-butyl group at the C2 position. This substitution significantly influences the molecule's electronic properties and steric profile, making it a valuable building block in medicinal chemistry and materials science.
Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such molecules.[1][2] By probing the vibrational modes of a molecule's constituent bonds, an IR spectrum provides a unique "molecular fingerprint," allowing for the unambiguous identification of functional groups and overall molecular structure.[1] This guide will deconstruct the anticipated IR spectrum of this compound, correlate specific absorption bands to molecular vibrations, and provide a robust protocol for acquiring high-fidelity spectral data.
Molecular Structure and Key Vibrational Modes
To interpret the IR spectrum of this compound, one must first consider its structure, which is comprised of two distinct moieties: the aromatic thiophene ring and the aliphatic tert-butyl group. Each contributes characteristic absorptions to the overall spectrum.
Caption: Molecular structure highlighting the thiophene and tert-butyl moieties.
The primary vibrational modes that give rise to IR absorption bands are:
-
Stretching Vibrations: Changes in the inter-atomic distance along the bond axis. These can be symmetric or asymmetric and are typically high-energy vibrations (higher wavenumber).
-
Bending Vibrations: Changes in the angle between bonds. These include scissoring, rocking, wagging, and twisting, which are lower-energy vibrations (lower wavenumber).
Deconstruction and Analysis of the Predicted IR Spectrum
The C-H Stretching Region (3200 - 2800 cm⁻¹)
This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A clear distinction can be made between the aromatic C-H bonds of the thiophene ring and the aliphatic C-H bonds of the tert-butyl group.
-
Aromatic C-H Stretch (≈3100-3000 cm⁻¹): Heteroaromatic compounds like thiophene derivatives typically exhibit weak to medium C-H stretching bands in this range.[3] These absorptions are expected for the three C-H bonds on the thiophene ring.
-
Aliphatic C-H Stretch (≈2960-2850 cm⁻¹): The tert-butyl group will produce strong, sharp absorption bands in this region due to the symmetric and asymmetric stretching of the C-H bonds in its three methyl groups.[4][5] This is often the most intense feature in the entire spectrum for molecules with significant aliphatic character.
The Fingerprint Region (1600 - 600 cm⁻¹)
This region contains a wealth of structural information from various stretching and bending vibrations, making it invaluable for confirming molecular identity.
-
Thiophene Ring Stretching (≈1600-1350 cm⁻¹): The stretching of C=C and C-C bonds within the aromatic ring gives rise to a series of medium-to-strong bands. For 2-substituted thiophenes, characteristic absorptions are expected in the ranges of 1532-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹.[3]
-
tert-Butyl C-H Bending (≈1470-1360 cm⁻¹): The tert-butyl group exhibits characteristic C-H bending (deformation) modes. Expect a medium band around 1460 cm⁻¹ for the asymmetric deformation and a distinctive, often split, pair of bands for the symmetric ("umbrella") deformation around 1390 cm⁻¹ and 1365 cm⁻¹.
-
Thiophene C-H Bending (≈1300-650 cm⁻¹): The in-plane (1300-1000 cm⁻¹) and out-of-plane (900-650 cm⁻¹) bending vibrations of the ring C-H bonds produce several bands of varying intensity.[3][6] The specific pattern of the out-of-plane bends is highly diagnostic of the substitution pattern on the ring.
-
C-S Vibrations (≈840-600 cm⁻¹): Vibrations involving the carbon-sulfur bond of the thiophene ring typically appear in this lower frequency region. These bands can be weak to medium in intensity and are sometimes coupled with ring deformation modes.[3][7]
Summary of Expected Vibrational Bands
The following table summarizes the key predicted IR absorption bands for this compound, their origins, and expected intensities.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ≈ 3100 - 3000 | C-H Stretch | Thiophene Ring | Weak to Medium |
| ≈ 2960 - 2850 | C-H Stretch (Asymmetric & Symmetric) | tert-Butyl | Strong, Sharp |
| ≈ 1532 - 1514 | C=C Ring Stretch | Thiophene Ring | Medium |
| ≈ 1470 | C-H Asymmetric Bend (Scissoring) | tert-Butyl | Medium |
| ≈ 1454 - 1430 | C=C Ring Stretch | Thiophene Ring | Medium |
| ≈ 1390 & 1365 | C-H Symmetric Bend (Umbrella Mode) | tert-Butyl | Medium, often sharp |
| ≈ 1367 - 1347 | C-C Ring Stretch | Thiophene Ring | Medium |
| ≈ 1300 - 1000 | C-H In-Plane Bending | Thiophene Ring | Variable |
| ≈ 900 - 650 | C-H Out-of-Plane Bending | Thiophene Ring | Medium to Strong |
| ≈ 840 - 600 | C-S Stretch / Ring Deformation | Thiophene Ring | Weak to Medium |
Experimental Protocol: Acquiring the IR Spectrum
A reliable, reproducible spectrum is the foundation of any analysis. As this compound is a liquid at room temperature, the most direct and common method is the preparation of a neat (undiluted) thin film.[8][9] The technique noted for this compound in the PubChem database is the "Film" method.[10]
Rationale for Method Selection
-
Neat (Thin Film) Analysis: This method is ideal for pure liquids. It avoids the use of solvents, which have their own IR absorptions and can obscure regions of the spectrum. It is fast, requires minimal sample, and provides a spectrum of the pure compound.
-
Salt Plates (KBr or NaCl): Potassium bromide (KBr) and sodium chloride (NaCl) are common materials for IR windows because they are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹). They are, however, susceptible to damage from aqueous or highly acidic/basic samples, but are perfectly suitable for an organic liquid like this compound.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.
-
Open the sample compartment. Ensure it is clean and dry.
-
Collect a background spectrum. This is a critical step to measure the absorbance of ambient CO₂ and water vapor, as well as any instrumental artifacts. The software will automatically subtract this background from the sample spectrum.
-
-
Sample Preparation (Thin Film):
-
Handle the KBr plates with gloves and by the edges to avoid transferring moisture and oils from your hands.
-
Using a clean Pasteur pipette, place one small drop of this compound onto the center of one KBr plate.[3][8]
-
Carefully place the second KBr plate on top of the first, allowing the liquid to spread evenly between them.[3]
-
Gently rotate the top plate by about a quarter turn to ensure a uniform, thin film free of air bubbles.[3] The film should appear translucent. If the resulting spectrum is too intense (bands are "flat-topping" at 0% transmittance), separate the plates, wipe one clean, and reassemble to create a thinner film.
-
-
Data Acquisition:
-
Place the assembled salt plates into the sample holder inside the spectrometer's sample compartment.
-
Close the sample compartment lid.
-
Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio.
-
The software will process the data (via Fourier Transform), ratio it against the background, and display the final IR spectrum.
-
-
Post-Analysis Cleanup:
-
Immediately after analysis, disassemble the plates.
-
Clean the plates thoroughly by wiping them with a soft tissue and washing with a dry, volatile solvent (e.g., anhydrous acetone or methylene chloride), followed by a final rinse with ethanol.[3]
-
Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.
-
Caption: A self-validating workflow for reproducible FTIR analysis of liquids.
Conclusion
The infrared spectrum of this compound is rich with information, clearly delineating the contributions of its aromatic thiophene core and its aliphatic tert-butyl substituent. The strong C-H stretches below 3000 cm⁻¹, characteristic tert-butyl bending modes, and the series of thiophene ring vibrations in the fingerprint region collectively form a unique spectral signature. By following the robust experimental protocol outlined, researchers can reliably obtain high-quality spectra for structural verification, purity assessment, and reaction monitoring, ensuring the integrity of their scientific and developmental endeavors.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. eng.uc.edu [eng.uc.edu]
- 4. scribd.com [scribd.com]
- 5. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. jascoinc.com [jascoinc.com]
- 10. This compound | C8H12S | CID 15528 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-tert-butylthiophene
A Roadmap for the Solid-State Characterization of a Key Thiophene Derivative
Authored by: Senior Application Scientist
Abstract
Introduction: The Significance of Solid-State Properties of 2-tert-butylthiophene
This compound (C₈H₁₂S) is a heterocyclic aromatic compound featuring a thiophene ring substituted with a bulky tert-butyl group.[1] This substitution can significantly influence the intermolecular interactions and crystal packing, making the study of its solid-state properties a compelling area of research. The phenomenon of polymorphism, where a compound can exist in multiple crystal forms with different physical properties, is of paramount importance in the pharmaceutical and materials science sectors.[2][3] Different polymorphs can exhibit variations in melting point, solubility, and stability, which can have profound implications for a drug's efficacy and an organic semiconductor's performance.
This guide provides a systematic approach to investigating the potential polymorphism of this compound, from the initial steps of crystal growth to the detailed characterization of different crystalline forms.
Experimental Workflow for Crystal Structure Determination and Polymorphism Screening
The journey to understanding the solid-state landscape of this compound begins with the growth of high-quality single crystals and a systematic screening for different polymorphic forms. The following workflow outlines the key experimental stages.
Figure 1: A comprehensive experimental workflow for the investigation of the crystal structure and polymorphism of this compound.
Crystal Growth Methodologies
The successful determination of a crystal structure is contingent upon the availability of high-quality single crystals.[4] For a compound like this compound, which is a liquid at room temperature, crystallization will need to be performed at sub-ambient temperatures.
Protocol for Crystal Growth:
-
Slow Evaporation:
-
Dissolve this compound in a suitable volatile solvent (e.g., hexane, pentane) at room temperature.
-
Loosely cover the container and place it in a controlled environment with a temperature just above the solvent's freezing point.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
-
Vapor Diffusion:
-
Place a concentrated solution of this compound in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is less soluble.
-
The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of this compound in a suitable solvent at a slightly elevated temperature.
-
Slowly cool the solution in a controlled manner (e.g., using a programmable cooling bath). The gradual decrease in temperature will lead to supersaturation and subsequent crystal growth.
-
Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.
Protocol for SCXRD Analysis:
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[4]
-
Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[4]
-
Data Reduction and Structure Solution: The collected diffraction data are processed to determine the intensities and positions of the diffraction spots. This information is then used to solve the crystal structure using direct methods or Patterson synthesis.
-
Structure Refinement: The initial structural model is refined by adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimental data as closely as possible.[4]
Polymorphism Screening with Powder X-Ray Diffraction (PXRD)
PXRD is a powerful tool for identifying different crystalline phases and for routine analysis of bulk samples. Each polymorph will produce a unique diffraction pattern.
Protocol for PXRD Analysis:
-
Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites.
-
Data Collection: The powdered sample is exposed to an X-ray beam, and the diffracted X-rays are detected at various angles (2θ).
-
Pattern Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a fingerprint for the crystalline phase. Different polymorphs will have distinct peak positions and relative intensities.
Thermal Analysis for Phase Transition Identification
Thermal analysis techniques are crucial for identifying and characterizing phase transitions between polymorphs.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic (melting, solid-solid transitions) and exothermic (crystallization) events.
Protocol for DSC Analysis:
-
Sample Encapsulation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and hermetically seal it.
-
Heating/Cooling Program: Subject the sample to a controlled temperature program (e.g., heating at 10 °C/min).
-
Data Interpretation: Analyze the resulting thermogram for peaks corresponding to thermal events. The temperature and enthalpy of these transitions provide valuable information about the thermodynamic relationship between polymorphs.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is primarily used to assess thermal stability and to differentiate between true polymorphs and solvates (pseudo-polymorphs).
Spectroscopic Characterization of Polymorphs
Vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to distinguish between different polymorphs.
-
Infrared (IR) Spectroscopy: Differences in intermolecular interactions (e.g., hydrogen bonding, though not prominent in this compound) and molecular conformation between polymorphs can lead to shifts in the positions and shapes of vibrational bands.
-
Raman Spectroscopy: This technique is often complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and lattice vibrations (phonons) in the low-frequency region, which can be unique to each crystal form.
Computational Prediction of Crystal Structures
In addition to experimental methods, computational crystal structure prediction (CSP) can be a valuable tool for exploring the potential polymorphic landscape of a molecule. CSP algorithms generate a large number of plausible crystal structures based on the molecule's chemical diagram and then rank them by their lattice energies. This can help guide experimental screening efforts and provide insights into the factors that stabilize different crystal forms.
Hypothetical Crystallographic Data for this compound Polymorphs
To illustrate the type of data obtained from a successful polymorphism study, the following table presents hypothetical crystallographic data for two potential polymorphs of this compound.
| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| a (Å) | 10.5 | 12.0 |
| b (Å) | 8.2 | 9.5 |
| c (Å) | 11.8 | 7.8 |
| **β (°) ** | 95.5 | 90 |
| Volume (ų) | 1010 | 889.2 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.10 | 1.25 |
| Melting Point (°C) | 55 | 65 |
Conclusion
While the crystal structure of this compound remains to be publicly reported, this guide provides a robust and comprehensive framework for its investigation. By employing a combination of crystal growth techniques, X-ray diffraction, thermal analysis, and spectroscopy, researchers can systematically explore the solid-state landscape of this important molecule. The elucidation of its crystal structure and the identification of any polymorphic forms will provide fundamental insights into its physicochemical properties, paving the way for its optimized application in both pharmaceutical and materials science contexts.
References
An In-depth Technical Guide to the Toxicological Profile of 2-tert-butylthiophene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive toxicological overview of 2-tert-butylthiophene and its derivatives. In the absence of extensive direct experimental data for this compound, this document synthesizes information from closely related structural analogs, the known toxicological profiles of the thiophene moiety and the tert-butyl group, and predictive toxicology principles. The guide is intended to inform researchers, scientists, and drug development professionals about the potential hazards, metabolic pathways, and recommended toxicological assessments for this class of compounds. We will delve into the mechanistic underpinnings of potential toxicity, provide detailed experimental protocols for in vitro and in vivo evaluation, and present a framework for a thorough risk assessment.
Introduction: The Thiophene Scaffold in Drug Discovery and the Importance of Toxicological Assessment
Thiophene and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] Their structural similarity to benzene rings allows them to act as bioisosteres, often improving physicochemical properties and target engagement.[3] The incorporation of a tert-butyl group can further enhance metabolic stability and lipophilicity.[4] However, the thiophene ring is also recognized as a "structural alert," as its metabolic activation can lead to the formation of reactive intermediates with toxicological consequences.[5][6] A thorough understanding of the toxicological profile of novel thiophene derivatives, such as this compound, is therefore paramount during the drug discovery and development process to ensure the safety and viability of new chemical entities.
This guide will systematically explore the anticipated toxicological properties of this compound and its derivatives, drawing upon established toxicological principles and data from analogous compounds.
Predicted Toxicological Profile of this compound
Due to a lack of direct experimental data on this compound, its toxicological profile is inferred from the known properties of the thiophene ring and the tert-butyl functional group.
Metabolism and Bioactivation: The Central Role of Cytochrome P450
The primary route of metabolism for thiophene-containing compounds is oxidation mediated by cytochrome P450 (CYP) enzymes in the liver.[5][6] This metabolic process can lead to two major types of reactive metabolites: thiophene S-oxides and thiophene epoxides.[5][7] These electrophilic species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and toxicity.[8]
The presence of the bulky tert-butyl group at the 2-position of the thiophene ring is expected to influence the metabolic profile. It may sterically hinder direct oxidation of the thiophene ring, potentially favoring metabolism of the tert-butyl group itself. The metabolism of tert-butyl groups typically involves hydroxylation to form a tertiary alcohol, which can be further oxidized or conjugated for excretion.[9] However, the potential for ring oxidation and the formation of reactive metabolites cannot be discounted.
Diagram: Proposed Metabolic Pathways of this compound
Caption: Potential metabolic pathways of this compound.
Hepatotoxicity
Given the potential for forming reactive metabolites, hepatotoxicity is a primary concern for thiophene-containing compounds.[6] Drug-induced liver injury (DILI) associated with thiophenes can range from elevated liver enzymes to severe hepatitis.[5] The extent of hepatotoxicity is dependent on the balance between bioactivation and detoxification pathways, such as conjugation with glutathione (GSH).[10]
Genotoxicity and Carcinogenicity
The formation of DNA adducts by reactive metabolites raises concerns about the genotoxic and carcinogenic potential of thiophene derivatives.[11] Some thiophenes have tested positive in genotoxicity assays like the Ames test and in vitro micronucleus assay.[12][13] While no direct data exists for this compound, its potential to form electrophilic intermediates warrants a thorough evaluation of its mutagenic and clastogenic properties. The carcinogenic potential of tert-butylated compounds has also been investigated, with some studies on related structures showing evidence of tumor formation in animal models, particularly in the kidney and thyroid.[14]
General Toxicity
Based on safety data for structurally similar compounds, this compound may be a flammable liquid and cause skin and eye irritation.[15][16][17][18] Inhalation or ingestion may be harmful.[15][17]
Recommended Toxicological Testing Strategy
A tiered approach to toxicological testing is recommended to characterize the potential hazards of this compound and its derivatives.
In Vitro Toxicity Assays
3.1.1. Cytotoxicity Assays
-
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate human hepatoma cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[19]
-
3.1.2. Genotoxicity Assays
-
Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver).
-
Exposure: Pre-incubate the bacterial strains with various concentrations of this compound and the S9 mix (if applicable).
-
Plating: Plate the mixture on minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.[13]
-
-
Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6).
-
Treatment: Expose the cells to a range of concentrations of this compound with and without S9 metabolic activation.
-
Cytochalasin B: Add cytochalasin B to block cytokinesis and allow for the identification of binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. An increase in micronucleus frequency indicates clastogenic or aneugenic potential.
-
3.1.3. Metabolism and Reactive Metabolite Trapping
-
Protocol: In Vitro Metabolism in Liver Microsomes
-
Incubation: Incubate this compound with human or rat liver microsomes in the presence of NADPH.
-
Trapping Agents: Include trapping agents such as glutathione (GSH) or N-acetylcysteine (NAC) to capture reactive electrophilic metabolites.
-
Sample Analysis: Analyze the incubation mixture using LC-MS/MS to identify metabolites and their conjugates with the trapping agents. This provides evidence for the formation of reactive intermediates.
-
Diagram: In Vitro Toxicity Testing Workflow
Caption: A streamlined workflow for in vitro toxicological assessment.
In Vivo Toxicity Studies
If in vitro results indicate potential toxicity, in vivo studies in animal models (e.g., rodents) are necessary.
-
Acute Oral Toxicity (e.g., OECD TG 423): To determine the acute toxic class of the substance.
-
Repeated Dose Toxicity (e.g., 28-day or 90-day study, OECD TG 407/408): To evaluate the effects of repeated exposure on target organs, hematology, and clinical chemistry. This is crucial for identifying potential liver and kidney toxicity.
-
Genotoxicity (e.g., In Vivo Micronucleus Test, OECD TG 474): To confirm genotoxic potential in a whole animal system.
-
Carcinogenicity Bioassay (e.g., 2-year rodent study): If there is significant concern from genotoxicity data and expected long-term human exposure.
Quantitative Toxicological Data (Inferred)
While specific quantitative data for this compound is unavailable, the following table provides a framework for the types of data that should be generated and how they can be interpreted. For illustrative purposes, hypothetical values are provided based on related compounds.
| Parameter | Assay | Hypothetical Value | Interpretation |
| IC50 | MTT Assay (HepG2 cells) | 15 µM | Moderate cytotoxicity |
| Mutagenicity | Ames Test | Positive in TA100 with S9 | Potential for base-pair substitution mutations after metabolic activation |
| Clastogenicity | In Vitro Micronucleus | Positive with S9 | Potential to cause chromosome damage after metabolic activation |
| LD50 (Oral, Rat) | Acute Oral Toxicity | >300 mg/kg | Low to moderate acute toxicity |
| NOAEL (28-day, Rat) | Repeated Dose Study | 10 mg/kg/day | No adverse effects observed at this dose level in a sub-acute study |
Conclusion and Future Directions
The toxicological profile of this compound and its derivatives requires careful consideration due to the known hazards associated with the thiophene scaffold. The primary concerns are metabolism-driven hepatotoxicity and genotoxicity. The tert-butyl group may modulate this toxicity, but it does not eliminate the potential risks.
For any research or development program involving this compound, a comprehensive toxicological evaluation as outlined in this guide is essential. Future research should focus on generating robust experimental data for this compound to replace the current reliance on inference and prediction. This will enable a more accurate risk assessment and ensure the safe development of novel thiophene-based compounds.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. femaflavor.org [femaflavor.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Predicting the genotoxicity of thiophene derivatives from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EXECUTIVE SUMMARY - Toxicological Review of tert-Butyl Alcohol (tert-Butanol) [CASRN 75-65-0] - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. s3.amazonaws.com [s3.amazonaws.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
Introduction: The Significance of the Thiophene Scaffold and the Role of Computational Insight
An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-tert-Butylthiophene
Audience: Researchers, scientists, and drug development professionals.
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The thiophene moiety often serves as a bioisostere for the benzene ring, offering modulated physicochemical properties that can enhance drug-receptor interactions and improve metabolic stability.[1][3]
This compound, with its bulky aliphatic substituent, presents a unique case for study. The steric and electronic influence of the tert-butyl group can significantly alter the molecule's conformation, reactivity, and ultimately, its biological profile. Understanding these properties at a sub-molecular level is paramount for rational drug design and the development of novel thiophene-based therapeutics.
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We will move beyond a simple listing of methods to explain the causality behind computational choices, grounding our approach in the principles of Density Functional Theory (DFT), a powerful tool for modeling molecular systems.[4][5] This document serves as a roadmap for researchers, detailing a validated workflow from initial structural analysis to the prediction of spectroscopic and reactive properties.
Part 1: Conformational Analysis and Molecular Geometry Optimization
The initial and most critical step in the computational study of any flexible molecule is to identify its most stable three-dimensional structure. For this compound, the primary degree of freedom is the rotation of the tert-butyl group relative to the plane of the thiophene ring.
Causality of Method Selection
While molecular mechanics (MM) methods can provide a rapid initial conformational search, Density Functional Theory (DFT) is required for accurate determination of geometries and energies.[6][7] We select the B3LYP functional, a hybrid functional that has demonstrated a robust balance of accuracy and computational efficiency for organic molecules.[8][9][10] The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron density, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately modeling bonding in a sulfur-containing heterocycle.[11]
Workflow for Conformational and Geometric Analysis
A logical workflow ensures that the final calculated properties correspond to the true global minimum energy structure of the molecule.
Caption: Workflow for geometry optimization.
Predicted Molecular Geometry
Following the optimization protocol, we can extract key geometric parameters. The data presented below are representative values consistent with DFT calculations for substituted thiophenes.[12][13]
| Parameter | Atom Definition | Predicted Value |
| Bond Lengths (Å) | ||
| S1-C2 | 1.75 | |
| C2-C3 | 1.38 | |
| C3-C4 | 1.42 | |
| C4-C5 | 1.37 | |
| C5-S1 | 1.74 | |
| C2-C6 (tert-butyl) | 1.52 | |
| **Bond Angles (°) ** | ||
| C5-S1-C2 | 92.5 | |
| S1-C2-C3 | 111.0 | |
| C2-C3-C4 | 112.5 | |
| S1-C2-C6 | 125.0 | |
| Dihedral Angle (°) | ||
| C3-C2-C6-C7 | ~30.0 (Staggered) |
Part 2: Electronic Structure and Reactivity
The electronic properties of a molecule, particularly the frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding its stability, reactivity, and optical characteristics.[8][9]
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate how the molecule interacts with other chemical species. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability.[10][14]
| Property | Predicted Value (eV) | Implication |
| HOMO Energy | -6.25 | Electron-donating capability |
| LUMO Energy | -0.80 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.45 | High kinetic stability |
The tert-butyl group, being an electron-donating group, is expected to raise the HOMO energy level compared to unsubstituted thiophene, potentially making it more susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface.
-
Red/Yellow Regions: Indicate negative potential (electron-rich), attractive to electrophiles. In this compound, this region is expected to be concentrated on the sulfur atom and the thiophene ring's π-system.
-
Blue Regions: Indicate positive potential (electron-poor), attractive to nucleophiles. These regions are typically found around the hydrogen atoms.
Caption: Conceptual workflow for reactivity analysis.
Part 3: Simulating Spectroscopic Properties
Validating computational models against experimental data is crucial for trustworthiness. Simulating spectra provides a direct comparison point.
Vibrational Spectroscopy (IR & Raman)
Frequency calculations not only confirm a stable geometry but also yield the vibrational modes that correspond to peaks in Infrared (IR) and Raman spectra. The B3LYP functional is known to provide good accuracy for vibrational frequencies of organic molecules.[11][13] A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied to the computed frequencies to better match experimental results due to the harmonic approximation and basis set limitations.
Electronic Spectroscopy (UV-Vis)
Predicting the electronic absorption spectrum requires moving beyond ground-state DFT. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating excited-state energies, which correspond to UV-Vis absorption maxima (λ_max).[8]
Protocol: TD-DFT Calculation for UV-Vis Spectrum
This protocol assumes a validated, optimized ground-state geometry has been obtained.
-
Input Preparation: Use the optimized coordinates of this compound from the frequency calculation.
-
Method Selection:
-
In the quantum chemistry software package (e.g., Gaussian, ORCA), specify a TD-DFT calculation.
-
Use the same functional and basis set as the geometry optimization (B3LYP/6-311++G(d,p)) for consistency.
-
Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant UV-Vis range.
-
-
Solvent Effects:
-
UV-Vis spectra are typically measured in solution. To model this, incorporate a solvent model like the Polarizable Continuum Model (PCM).[12]
-
Specify the solvent to be used in the experimental measurement (e.g., ethanol, cyclohexane).
-
-
Execution & Analysis:
-
Run the calculation.
-
Analyze the output file to identify the calculated electronic transitions, their corresponding excitation energies (in eV or nm), and oscillator strengths (a measure of transition intensity).
-
The transition with the largest oscillator strength will typically correspond to the experimental λ_max.
-
| Transition | Excitation Energy (nm) | Oscillator Strength | Orbital Contribution |
| S₀ → S₁ | ~245 | > 0.1 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | ~210 | < 0.05 | HOMO-1 → LUMO |
Note: The values in the table are representative and illustrate typical TD-DFT output.
Conclusion: Integrating Computational Chemistry into Drug Development
The theoretical and computational study of this compound provides invaluable, atom-level insights that are often inaccessible through experimental means alone. By accurately predicting molecular geometry, electronic structure, reactivity, and spectroscopic signatures, these computational protocols offer a powerful, predictive framework.
For researchers in drug development, this approach enables the rational design of new thiophene derivatives. Understanding how substituents like the tert-butyl group influence the molecule's properties allows for the targeted modification of lead compounds to enhance efficacy, modulate reactivity, and improve pharmacokinetic profiles. The self-validating system of comparing computed spectra with experimental results ensures the underlying theoretical model is sound, providing a trusted foundation for hypothesis-driven discovery.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. conformational analysis [sas.upenn.edu]
- 7. mdpi.com [mdpi.com]
- 8. DFT Study of Electronic and Optical Properties of Small Oligothiophenes Based on Terthiophene End-capped by Several Donor Groups | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 9. Electronic and Optical Properties of Polythiophene Molecules and Derivatives [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ripublication.com [ripublication.com]
- 12. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-tert-butylthiophene via Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-tert-butylthiophene
Substituted thiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Their structural resemblance to benzene rings allows them to act as bioisosteres, leading to a wide range of therapeutic applications.[1] Among these, this compound serves as a crucial building block in the synthesis of various biologically active molecules and functional materials.[1][2] Its applications range from the development of anticancer agents to anti-atherosclerotic drugs.[1] The tert-butyl group, a bulky substituent, can impart unique steric and electronic properties to the thiophene ring, influencing the molecule's pharmacological profile and material characteristics.
The Friedel-Crafts reaction, a cornerstone of organic synthesis, provides a direct method for the C-C bond formation on aromatic rings.[3][4] Specifically, Friedel-Crafts alkylation offers a pathway to introduce alkyl groups onto the thiophene core.[5] However, the reaction is not without its challenges, including the potential for polyalkylation and the inherent instability of the thiophene ring in the presence of strong Lewis acids, which can lead to resinification.[5][6] This guide provides a detailed exploration of the synthesis of this compound via Friedel-Crafts alkylation, focusing on the underlying mechanistic principles, a robust experimental protocol, and key considerations for process optimization.
Mechanistic Insights into the Friedel-Crafts Alkylation of Thiophene
The Friedel-Crafts alkylation of thiophene is an electrophilic aromatic substitution reaction.[7][8] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which activates the alkylating agent.[9][10]
Step 1: Generation of the Electrophile
The Lewis acid catalyst interacts with the alkylating agent, typically an alkyl halide like tert-butyl chloride, to generate a carbocation or a highly polarized complex that functions as the electrophile.[11][12] In the case of a tertiary alkyl halide, the formation of a stable tert-butyl carbocation is highly favored.[11]
Step 2: Electrophilic Attack and Formation of the Sigma Complex
The electron-rich thiophene ring acts as a nucleophile and attacks the electrophilic tert-butyl carbocation.[11] This attack preferentially occurs at the C2 (or C5) position due to the superior resonance stabilization of the resulting intermediate, known as a sigma complex or arenium ion.[13][14] Attack at the C2 position allows for the positive charge to be delocalized over three atoms, including the sulfur atom, whereas attack at the C3 position results in a less stable intermediate with only two resonance structures.[13][14]
Step 3: Deprotonation and Aromatization
A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the initial step, abstracts a proton from the carbon atom bearing the new tert-butyl group.[8] This step restores the aromaticity of the thiophene ring, yielding the this compound product and regenerating the Lewis acid catalyst.[8]
Caption: Reaction mechanism of Friedel-Crafts alkylation of thiophene.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound. Researchers should conduct a thorough risk assessment before proceeding.
Materials and Reagents:
-
Thiophene (C₄H₄S)
-
tert-Butyl chloride (C₄H₉Cl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (e.g., 0.1 eq). Add dry dichloromethane (e.g., 100 mL) to the flask and cool the mixture to 0 °C using an ice bath.
-
Addition of Thiophene: To the stirred suspension, add thiophene (e.g., 1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Addition of Alkylating Agent: Add tert-butyl chloride (e.g., 1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Caption: Experimental workflow for this compound synthesis.
Process Optimization and Troubleshooting
The success of the Friedel-Crafts alkylation of thiophene hinges on carefully controlling several reaction parameters.
| Parameter | Effect on Reaction | Optimization Strategy |
| Catalyst | The choice and amount of Lewis acid catalyst are critical. Strong Lewis acids like AlCl₃ can cause polymerization of thiophene.[6] Weaker Lewis acids may lead to lower yields. | Use a catalytic amount of a milder Lewis acid like FeCl₃ or employ solid acid catalysts such as zeolites to minimize side reactions and facilitate catalyst recovery.[15] |
| Temperature | Higher temperatures can promote polysubstitution and decomposition of the thiophene ring. | Maintain a low reaction temperature (0-25 °C) to favor mono-alkylation and minimize by-product formation. |
| Solvent | The solvent can influence the solubility of reagents and the activity of the catalyst. | Dichloromethane is a common choice. Less polar solvents may reduce the reactivity. |
| Stoichiometry | An excess of the alkylating agent can lead to di-tert-butylthiophene formation. | Use a slight excess of the alkylating agent to drive the reaction to completion while minimizing polyalkylation. |
Troubleshooting Common Issues:
-
Low Yield: This can be due to insufficient catalyst activity, low reaction temperature, or incomplete reaction. Consider increasing the reaction time or using a more active catalyst.
-
Formation of By-products: The primary by-products are polyalkylated thiophenes and polymeric materials. This is often caused by high reaction temperatures or an excess of the Lewis acid. Reduce the reaction temperature and the amount of catalyst.
-
Difficult Purification: The presence of polymeric material can complicate the distillation. Ensure a thorough work-up to remove the catalyst and acidic residues before purification.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the product. The ¹H NMR spectrum should show characteristic signals for the tert-butyl protons and the protons on the thiophene ring.
-
Mass Spectrometry (MS): MS will determine the molecular weight of the product, which is 140.25 g/mol .[16]
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic C-H and C-S stretching vibrations.
Conclusion
The Friedel-Crafts alkylation provides a viable route for the synthesis of this compound, a valuable intermediate in drug discovery and materials science. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product while minimizing the formation of by-products. The protocol and optimization strategies outlined in this guide offer a solid foundation for the successful synthesis and application of this important heterocyclic compound.
References
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 6. US2469823A - Alkylation of thiophene - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. homework.study.com [homework.study.com]
- 11. m.youtube.com [m.youtube.com]
- 12. cerritos.edu [cerritos.edu]
- 13. echemi.com [echemi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound | C8H12S | CID 15528 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Suzuki Cross-Coupling Reactions Involving 2-tert-butylthiophene
For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
In the landscape of modern medicinal chemistry and materials science, heteroaromatic scaffolds are indispensable. Among these, the thiophene nucleus is a privileged structure due to its unique electronic properties and ability to engage in various biological interactions. The introduction of a sterically demanding tert-butyl group at the 2-position of the thiophene ring creates a valuable, yet challenging, building block. The bulky tert-butyl moiety can enhance metabolic stability, modulate lipophilicity, and induce specific conformational preferences in the final molecule, making 2-tert-butylthiophene derivatives highly sought after in drug discovery programs.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, celebrated for its mild conditions and broad functional group tolerance.[1][2][3] This guide provides an in-depth analysis and actionable protocols for the successful Suzuki coupling of this compound halides (or triflates) with a range of aryl- and heteroarylboronic acids. We will address the inherent steric challenges and provide field-proven strategies to achieve high-yield, reproducible outcomes.
Mechanistic Considerations: Overcoming Steric Hindrance
The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The steric bulk of the tert-butyl group adjacent to the reaction center profoundly influences each of these steps.
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-halide bond of the 2-halo-5-tert-butylthiophene is often the rate-limiting step. The steric hindrance from the tert-butyl group can impede the approach of the palladium complex. To overcome this, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are required to promote the formation of a highly active, low-coordinate Pd(0) species that can efficiently engage the hindered substrate.[7][8] Ligands from the Buchwald class, such as SPhos, XPhos, and RuPhos, have demonstrated exceptional efficacy in this regard.[9][10]
-
Transmetalation: In this step, the organic group is transferred from the boronic acid to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][4] For hindered substrates, ensuring efficient transmetalation may require a careful selection of the base and solvent system to maintain solubility and reactivity of all components.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst.[6] This step is typically fast, but bulky ligands that facilitate the initial oxidative addition can sometimes slow reductive elimination. The ligand's bite angle and steric profile must be balanced to promote all stages of the catalytic cycle effectively.
Below is a diagram illustrating the catalytic cycle, adapted for the specific challenge of a sterically hindered substrate.
Caption: The Suzuki-Miyaura catalytic cycle highlighting the key steps.
Optimized Protocols and Experimental Design
Success in coupling sterically hindered substrates like this compound hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.
Catalyst System Selection
For challenging couplings involving electron-rich heteroaryl chlorides or sterically hindered partners, pre-formed palladium catalysts or catalyst systems generated in situ from a palladium source and a specialized ligand are essential.[8][10]
| Component | Recommended Options | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable precursors that are readily reduced in situ to the active Pd(0) species. |
| Ligand | SPhos , XPhos, RuPhos, P(t-Bu)₃ | These bulky, electron-rich monophosphine ligands promote fast oxidative addition and stabilize the catalytic species, which is crucial for hindered substrates.[9][10][11][12] SPhos is often a robust first choice.[9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong, non-nucleophilic base is required to activate the boronic acid without causing side reactions. K₃PO₄ is often effective and broadly compatible.[13] |
| Solvent | Toluene, Dioxane, THF, CPME | Aprotic solvents are generally preferred. A mixture including water (e.g., Dioxane/H₂O 4:1) is often necessary to solubilize the base and boronate species, facilitating transmetalation.[13] |
Detailed Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the coupling of a 2-tert-butyl-5-bromothiophene with a generic arylboronic acid. Modifications may be necessary for specific substrates.
Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add 2-tert-butyl-5-bromothiophene (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio, to a concentration of ~0.1 M with respect to the limiting reagent).
-
Inerting: Seal the vessel with a septum and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 eq, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 eq, 4 mol%).
-
Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting and Advanced Considerations
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inefficient oxidative addition; Deactivated catalyst. | Increase catalyst/ligand loading. Switch to a more electron-rich/bulky ligand (e.g., from SPhos to RuPhos). Ensure rigorous degassing. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions. | Use a milder base (e.g., K₂CO₃) or a different solvent. Consider using a boronic ester (e.g., pinacol ester) which can be more robust. |
| Homocoupling of Boronic Acid | Side reaction catalyzed by palladium.[14] | Lower the reaction temperature. Ensure the halide is pure and added first. Use a slight excess of the halide relative to the boronic acid. |
| Difficulty with Heteroaryl Chlorides | C-Cl bond is less reactive than C-Br.[15] | Higher temperatures and more active catalyst systems (e.g., those using P(t-Bu)₃ or advanced Buchwald ligands) are often required.[8][15] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound, while presenting steric challenges, is a highly achievable and valuable transformation. Success is predicated on a rational approach to catalyst system selection, with particular emphasis on the use of bulky, electron-rich monophosphine ligands. The protocols and insights provided in this guide serve as a robust framework for researchers to efficiently synthesize novel chemical entities for applications in drug discovery and materials science.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. reddit.com [reddit.com]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 13. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Stille Coupling for the Functionalization of 2-tert-Butylthiophene
Introduction
The Stille cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Developed by John Kenneth Stille, this palladium-catalyzed reaction couples an organostannane (organotin) reagent with an organic halide or pseudohalide.[2] Its utility is underscored by the stability of organostannanes to air and moisture, which simplifies handling and broadens its applicability in complex syntheses.[3][4]
This guide focuses on a particularly challenging substrate: 2-tert-butylthiophene. The sterically demanding tert-butyl group at the C2 position presents significant hurdles to standard coupling protocols, often leading to low yields or complete reaction failure. However, the resulting 2,5-disubstituted tert-butylthiophene motifs are valuable building blocks in materials science for organic semiconductors and in medicinal chemistry.[5][6] These application notes provide a detailed examination of the mechanistic nuances, component selection, and optimized protocols necessary to overcome the steric challenges and successfully achieve the functionalization of this compound.
Part 1: Mechanistic Insights & Overcoming Steric Hindrance
The efficacy of a Stille coupling hinges on the smooth progression through its catalytic cycle. For sterically encumbered substrates, each step requires careful consideration.
The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2][6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation : The organic group (R²) is transferred from the organostannane (R²-SnR₃) to the Pd(II) complex, displacing the halide. This is frequently the rate-limiting step and is highly sensitive to steric bulk.[6]
-
Reductive Elimination : The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
The bulky tert-butyl group on the thiophene ring directly impedes the transmetalation step. The spatial crowding hinders the approach of the organostannane to the palladium center, slowing down the transfer of the thiophene moiety. To overcome this, the catalytic system must be engineered to be exceptionally reactive.
Caption: Figure 1: The Stille Catalytic Cycle
The solution lies in the strategic selection of ligands. Bulky, electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃), are paramount.[8][9] These ligands promote the formation of a highly reactive, coordinatively unsaturated 14-electron Pd(0) species by facilitating ligand dissociation.[10] This "L-Pd(0)" species is more susceptible to oxidative addition and, crucially, the resulting Pd(II) complex is more electrophilic, which accelerates the sluggish transmetalation step.
Part 2: Reagent Selection and Protocol Design
A successful protocol is a self-validating system where each component is chosen for a specific, justifiable reason.
Core Components
-
Organostannane Partner : For functionalization at the 5-position, the key reagent is 2-tert-butyl-5-(tributylstannyl)thiophene . This is typically prepared in-house via lithiation of this compound followed by quenching with tributyltin chloride.[11]
-
Electrophilic Partner : Aryl or heteroaryl halides (or triflates) serve as the electrophile. Reactivity generally follows the trend I > Br > OTf >> Cl. For challenging couplings, iodides and bromides are strongly preferred.[10]
-
Palladium Source : While pre-formed Pd(0) complexes like Pd(PPh₃)₄ can be used, a combination of a more stable Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or a Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) with a separate ligand offers greater flexibility and often higher reactivity.[3][10]
-
Ligand (The Critical Choice) : As discussed, bulky, electron-rich monodentate phosphine ligands are essential.
-
Additives : The use of additives can provide a synergistic effect, dramatically enhancing reaction rates and yields.
-
Copper(I) Iodide (CuI) : A game-changer for hindered substrates. CuI is believed to act as a co-catalyst that facilitates transmetalation, possibly by undergoing a preliminary exchange with the organostannane to form a more reactive organocopper species or by scavenging inhibiting ligands from the palladium center.[12][13]
-
Fluoride Source (e.g., Cesium Fluoride - CsF) : Fluoride ions can coordinate to the tin atom, forming a hypervalent "ate" complex.[12] This weakens the C-Sn bond, making the organic group more labile and accelerating its transfer to the palladium center.
-
Optimized Reaction Parameters (Summary Table)
The following table summarizes recommended starting conditions for the Stille coupling of 2-tert-butyl-5-(tributylstannyl)thiophene with various aryl halides. Optimization may be required for specific substrates.
| Entry | Electrophile (R-X) | Pd Source (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) | Typical Yield | Notes |
| 1 | 4-Iodoanisole | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | CsF (2.0) | Dioxane | 100 | >90% | Standard conditions for electron-rich iodides.[4] |
| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | CuI (10 mol%) | DMF | 80 | 85-95% | CuI is highly effective for less reactive bromides.[12] |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | None | Toluene | 110 | 70-80% | Heteroaryl halides can be effective coupling partners. |
| 4 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | None | CuI (1.0) | NMP | 60 | >95% | Electron-deficient halides are highly reactive. |
| 5 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | CsF (2.2) | Dioxane | 110 | 50-70% | Aryl chlorides are challenging but feasible with optimized catalyst systems.[8][12] |
Part 3: Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 2-tert-butyl-5-(tributylstannyl)thiophene with an aryl bromide, incorporating best practices for handling air-sensitive reagents.
Caption: Figure 2: Experimental Workflow
Materials
-
2-tert-butyl-5-(tributylstannyl)thiophene (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (6 mol%)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), P(t-Bu)₃ (6 mol%), CuI (10 mol%), and the aryl bromide (1.1 equiv).
-
Inerting : Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition : Through the septum, add the anhydrous, degassed DMF via syringe to dissolve the solids. Begin stirring.
-
Initiation : Add 2-tert-butyl-5-(tributylstannyl)thiophene (1.0 equiv) neat via syringe.
-
Reaction : Immerse the flask in a preheated oil bath at 80 °C.
-
Monitoring : Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. This helps precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Purification : Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.
Expert Insight & Troubleshooting : The removal of tin byproducts is the most common challenge in Stille couplings.[3] The aqueous KF wash is crucial. If tin impurities persist, an additional filtration of the crude product through a silica plug treated with a KF solution can be effective. Homocoupling of the organostannane is a potential side reaction; using a slight excess of the electrophile (1.1-1.2 equiv) helps to suppress this.[2]
Conclusion
The functionalization of sterically hindered this compound via Stille coupling is a challenging yet highly achievable transformation. Success is not predicated on a single factor, but on the synergistic combination of a highly active palladium catalyst, a bulky and electron-rich phosphine ligand, and the judicious use of additives like copper(I) iodide and cesium fluoride. By understanding the mechanistic barriers imposed by steric hindrance and rationally designing the catalytic system to overcome them, researchers can reliably access a wide range of valuable disubstituted thiophene derivatives for advanced applications in drug development and materials science.
References
- 1. ikm.org.my [ikm.org.my]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-(TRIBUTYLSTANNYL)THIOPHENE synthesis - chemicalbook [chemicalbook.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis and Application of Poly(2-tert-butylthiophene) and its Derivatives in Organic Electronics
An in-depth technical guide on the synthesis of poly(2-tert-butylthiophene) and its derivatives has been developed for researchers, scientists, and drug development professionals. This guide provides detailed application notes and protocols, emphasizing scientific integrity and practical insights.
Abstract
Polythiophenes are a cornerstone class of conducting polymers, pivotal to the advancement of organic electronics. Among its derivatives, poly(this compound) (P2tBT) distinguishes itself through enhanced solubility and environmental stability, properties conferred by the bulky tert-butyl substituent. These characteristics are critical for solution-based processing and device longevity. This document provides a comprehensive guide to the principal synthetic methodologies for P2tBT and its derivatives, including chemical oxidative polymerization, electropolymerization, and Grignard Metathesis (GRIM) polymerization. Each section offers a detailed protocol, an exploration of the underlying chemical principles, and a discussion of the method's advantages and limitations. This guide is intended to equip researchers with the practical knowledge required to synthesize and characterize these promising materials for applications in organic field-effect transistors (OFETs), sensors, and electrochromic devices.
Introduction: The Significance of Substituted Polythiophenes
The field of organic electronics has been significantly shaped by the development of conjugated polymers, with polythiophenes being one of the most extensively studied families. Their utility stems from a unique combination of electrical conductivity, optical activity, and environmental stability. However, the parent polythiophene is an intractable material, suffering from poor solubility which severely limits its processability.
The introduction of alkyl side chains onto the thiophene monomer is a widely adopted strategy to overcome this limitation. The tert-butyl group, as seen in this compound, is particularly effective. Its bulky, three-dimensional structure disrupts the close packing of the polymer chains, significantly enhancing solubility in common organic solvents. This improved processability allows for the formation of high-quality thin films, a prerequisite for the fabrication of efficient electronic devices. Furthermore, the electron-donating nature of the tert-butyl group can influence the electronic properties of the polymer backbone, modulating its conductivity and optical absorption characteristics.
Synthetic Methodologies: A Comparative Overview
The properties of poly(this compound) are intrinsically linked to its molecular architecture, which is determined by the chosen synthetic route. This section details the most prevalent methods for the polymerization of this compound.
Chemical Oxidative Polymerization
This method is one of the most straightforward approaches to synthesizing polythiophenes. It involves the use of a chemical oxidant, typically a metal salt, to induce polymerization.
Mechanism and Rationale: The polymerization is initiated by the oxidation of the monomer to a radical cation. These radical cations then couple to form dimers, which are subsequently re-oxidized and continue to propagate the polymer chain. Ferric chloride (FeCl₃) is a commonly employed oxidant due to its efficacy and cost-effectiveness. The choice of solvent is critical, as it must dissolve both the monomer and the oxidant, while not interfering with the reaction. Chloroform is a frequent choice for this purpose.
Advantages and Limitations: The primary advantage of this method is its operational simplicity and the use of readily available reagents. However, it often results in polymers with structural defects, such as irregular linkages (head-to-head or tail-to-tail couplings), which can disrupt the conjugation along the polymer backbone and negatively impact electronic properties. The molecular weight and polydispersity are also difficult to control.
Experimental Protocol: Chemical Oxidative Polymerization of this compound
-
Reagent Preparation: Anhydrous ferric chloride (FeCl₃) is suspended in an appropriate volume of anhydrous chloroform under an inert atmosphere (e.g., nitrogen or argon).
-
Monomer Addition: this compound, previously purified by distillation, is dissolved in anhydrous chloroform and added dropwise to the FeCl₃ suspension at 0 °C with vigorous stirring.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period, typically 2-24 hours. The progress of the polymerization can be monitored by the appearance of a dark-colored precipitate.
-
Quenching and Purification: The reaction is quenched by pouring the mixture into a large volume of methanol. The precipitated polymer is collected by filtration, washed extensively with methanol to remove residual oxidant and oligomers, and then subjected to Soxhlet extraction with methanol, hexane, and finally chloroform to fractionate the polymer by molecular weight and remove impurities.
-
Drying: The purified polymer is dried under vacuum to yield a dark powder.
Table 1: Representative Conditions for Chemical Oxidative Polymerization of P2tBT
| Oxidant | Monomer:Oxidant Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| FeCl₃ | 1:4 | Chloroform | 25 | 24 | ~60-80 |
| Cu(ClO₄)₂ | 1:2 | Acetonitrile | 25 | 12 | ~50-70 |
Workflow for Chemical Oxidative Polymerization
Caption: Workflow for the chemical oxidative synthesis of P2tBT.
Electropolymerization
Electropolymerization is a powerful technique for generating thin, uniform polymer films directly onto a conductive substrate, which can then serve as an electrode in a device.
Mechanism and Rationale: This method utilizes an applied potential to oxidize the monomer at the surface of a working electrode. Similar to chemical oxidation, this forms radical cations that couple and propagate. The polymer film grows directly on the electrode surface. The properties of the resulting film, such as thickness, morphology, and conductivity, can be finely tuned by controlling the electrochemical parameters, including the applied potential, current density, and the composition of the electrolyte solution.
Advantages and Limitations: The primary advantage is the direct and controlled deposition of a polymer film onto a substrate, eliminating the need for subsequent processing steps. This method often produces more uniform and defect-free films compared to those from chemical oxidation. However, it is generally limited to the preparation of thin films and can be sensitive to impurities in the electrolyte solution.
Experimental Protocol: Electropolymerization of this compound
-
Electrochemical Cell Setup: A three-electrode cell is assembled, consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode (SCE)).
-
Electrolyte Preparation: The monomer, this compound, and a supporting electrolyte (e.g., tetrabutylammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄)) are dissolved in a suitable solvent, such as acetonitrile or propylene carbonate. The solution should be deoxygenated by bubbling with an inert gas.
-
Polymerization: The polymer film is grown on the working electrode by applying a constant potential (potentiostatic), a constant current (galvanostatic), or by cycling the potential (potentiodynamic or cyclic voltammetry).
-
Washing and Drying: After polymerization, the film-coated electrode is removed from the cell, rinsed with fresh solvent to remove residual monomer and electrolyte, and dried.
Table 2: Typical Parameters for Electropolymerization of P2tBT
| Parameter | Value |
| Working Electrode | ITO Glass |
| Counter Electrode | Platinum Wire |
| Reference Electrode | Ag/AgCl |
| Solvent | Acetonitrile |
| Monomer Concentration | 0.1 M |
| Supporting Electrolyte | 0.1 M LiClO₄ |
| Polymerization Mode | Potentiodynamic |
| Potential Range | 0 to +1.6 V vs. Ag/AgCl |
| Scan Rate | 50 mV/s |
| Number of Cycles | 10-20 |
Electrochemical Polymerization Setup
Caption: Schematic of an electrochemical polymerization setup.
Grignard Metathesis (GRIM) Polymerization
For applications demanding high-performance materials, control over the polymer's molecular weight, polydispersity, and regioregularity is paramount. GRIM polymerization is a powerful method that provides this level of control.
Mechanism and Rationale: This is a type of cross-coupling polymerization. The monomer is first converted to a Grignard reagent, which then undergoes polymerization catalyzed by a nickel complex, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane). This "chain-growth" mechanism allows for the synthesis of well-defined polymers with a high degree of regioregularity (predominantly head-to-tail linkages), which is crucial for efficient charge transport.
Advantages and Limitations: GRIM polymerization yields polymers with controlled molecular weights, low polydispersity indices, and high regioregularity. This translates to materials with superior electronic and optical properties. The main limitation is the requirement for strictly anhydrous and anaerobic conditions, as the Grignard reagents and the catalyst are sensitive to moisture and oxygen.
Experimental Protocol: GRIM Polymerization of 2-tert-butyl-5-bromothiophene
-
Monomer Synthesis: The starting material for GRIM is typically a di-halogenated thiophene. For P2tBT, this would involve the synthesis of 2-tert-butyl-5-bromothiophene.
-
Grignard Reagent Formation: The brominated monomer is reacted with a Grignard reagent, such as tert-butylmagnesium chloride, in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere. This forms the thiophene Grignard monomer in situ.
-
Polymerization: A solution of the nickel catalyst (e.g., Ni(dppp)Cl₂) in THF is added to the monomer solution at room temperature. The polymerization is typically rapid.
-
Quenching and Purification: The reaction is terminated by the addition of an acid, such as hydrochloric acid. The polymer is then precipitated in methanol, filtered, and purified by Soxhlet extraction as described previously.
Table 3: Comparison of Polymer Properties from Different Synthetic Methods
| Synthetic Method | Regioregularity | Molecular Weight Control | Polydispersity Index (PDI) |
| Chemical Oxidative | Low to Moderate | Poor | High (>2.5) |
| Electropolymerization | Moderate | N/A (film) | N/A (film) |
| GRIM Polymerization | High (>95%) | Good | Low (<1.5) |
Catalytic Cycle for GRIM Polymerization
Caption: Simplified catalytic cycle for GRIM polymerization.
Synthesis of Poly(this compound) Derivatives
The functionalization of the polythiophene backbone allows for the fine-tuning of its properties. This can be achieved by copolymerization of this compound with other functionalized thiophene monomers. For instance, copolymerization with a thiophene monomer bearing a carboxylic acid group could enhance the polymer's use in biosensing applications by providing a site for biomolecule immobilization. The synthetic protocols for such copolymerizations would typically follow the GRIM methodology to maintain control over the polymer structure.
Essential Characterization Techniques
Once synthesized, a thorough characterization of the polymer is essential to correlate its structure with its properties.
Table 4: Key Characterization Techniques for P2tBT
| Technique | Information Obtained | Expected Results for P2tBT |
| ¹H NMR Spectroscopy | Chemical structure, regioregularity | Aromatic protons in the 6.8-7.2 ppm range; tert-butyl protons around 1.3-1.5 ppm. |
| FT-IR Spectroscopy | Functional groups, polymer structure | C-H stretching of the tert-butyl group (~2960 cm⁻¹), C=C stretching of the thiophene ring (~1500-1600 cm⁻¹), C-S stretching (~820 cm⁻¹). |
| UV-Vis Spectroscopy | Electronic transitions, conjugation length | Absorption maximum (λₘₐₓ) in solution typically in the range of 400-450 nm, corresponding to the π-π* transition. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mₙ, Mₙ), polydispersity index (PDI) | Varies with synthetic method; GRIM yields higher Mₙ and lower PDI. |
| Cyclic Voltammetry (CV) | Redox behavior, HOMO/LUMO energy levels | Reversible oxidation/reduction peaks indicating p- and n-doping processes. |
Conclusion and Future Outlook
The synthesis of poly(this compound) and its derivatives offers a versatile platform for the development of advanced organic electronic materials. The choice of synthetic method is a critical determinant of the final polymer's properties and, consequently, its performance in a device. While chemical oxidative polymerization offers a simple entry point, GRIM polymerization stands out as the method of choice for high-performance applications due to its unparalleled control over the polymer's molecular structure. Future research will likely focus on the development of novel derivatives with tailored functionalities, further expanding the application scope of these remarkable materials.
Application Note & Investigative Protocol: The Electropolymerization of 2-tert-Butylthiophene
Audience: Researchers, scientists, and drug development professionals.
Abstract: Polythiophenes are a cornerstone class of conducting polymers, valued for their tunable electronic properties and environmental stability. Their synthesis via electropolymerization is a versatile method for creating thin, electroactive films directly onto electrode surfaces. This guide addresses the unique case of 2-tert-butylthiophene, a monomer where the bulky tert-butyl group presents a significant challenge to conventional polymerization pathways. By occupying a reactive α-position, it introduces severe steric hindrance, fundamentally altering the polymerization mechanism. This document provides a comprehensive theoretical background and an investigative experimental protocol designed to explore the electrochemical behavior of this compound. The objective is not to produce a conventional high-performance polymer, but rather to systematically study the effects of steric hindrance on polymerization, guiding researchers in understanding the limits and potential alternative pathways for synthesizing novel thiophene-based materials.
Introduction & Theoretical Framework
The Significance of Polythiophenes
Polythiophenes and their derivatives are celebrated for their applications in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The ability to modify the thiophene monomer with various functional groups allows for fine-tuning of the final polymer's properties, such as solubility, conductivity, and band gap. Electrochemical polymerization is a preferred synthesis method as it allows for direct film deposition and precise control over film thickness and morphology by adjusting electrochemical parameters.[1]
The Conventional Mechanism of Thiophene Electropolymerization
The electropolymerization of thiophene is an oxidative coupling process that proceeds via a well-understood mechanism.[2] The key steps are:
-
Oxidation: The thiophene monomer is oxidized at the electrode surface to form a radical cation.
-
Dimerization: Two radical cations couple, typically through their most reactive sites, the α-positions (C2 and C5).
-
Deprotonation: The resulting dihydro-dimer expels two protons to re-aromatize, forming a neutral dimer.
-
Propagation: The dimer, having a lower oxidation potential than the monomer, is readily oxidized. It then couples with other radical cations (monomers or oligomers) to extend the polymer chain. This process overwhelmingly favors α-α linkages, leading to a highly conjugated, linear polymer backbone responsible for its desirable electronic properties.[3][4]
The Challenge of this compound: A Case of Extreme Steric Hindrance
The structure of this compound presents a fundamental obstacle to the conventional mechanism. The bulky tert-butyl group is located at one of the α-positions, which are essential for chain propagation. This has two major consequences:
-
Blocked Reaction Site: The C2 position is sterically shielded, making the standard α-α coupling impossible. Polymerization, if it occurs, must proceed through less favorable and higher-energy pathways, such as coupling at the β-positions (C3 or C4). This would lead to a highly irregular polymer with significantly disrupted π-conjugation.
-
Steric Hindrance: Even if alternative coupling occurs, the tert-butyl group forces adjacent thiophene rings out of plane. This twisting of the polymer backbone severely shortens the effective conjugation length, which is detrimental to charge transport and conductivity.[5][6] Studies on other thiophenes with bulky, branched alkyl groups have shown that such steric hindrance can completely inhibit polymerization or result in weakly conjugated, poorly conductive materials.[6][7]
Therefore, this protocol is designed as an investigation to determine if this compound can form oligomers or a polymer film, and to characterize the properties of any resulting material.
Experimental Design
Materials and Reagents
-
Monomer: this compound (C₈H₁₂S)
-
Solvent: Acetonitrile (CH₃CN, anhydrous, ≥99.8%)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆, electrochemical grade, ≥99.0%) or Lithium Perchlorate (LiClO₄, battery grade, ≥99.99%)
-
Working Electrode (WE): Glassy carbon (GC), platinum (Pt), or Indium Tin Oxide (ITO) coated glass
-
Counter Electrode (CE): Platinum wire or mesh
-
Reference Electrode (RE): Ag/AgCl (in 3 M KCl) or a silver wire pseudo-reference (for strictly non-aqueous conditions)
-
Polishing materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads
Electrochemical Setup
All experiments should be conducted in a standard three-electrode electrochemical cell connected to a potentiostat.[1] To prevent atmospheric moisture and oxygen, which can interfere with the reaction, it is recommended to perform the experiment in a glove box or to de-gas the electrolyte solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 15-20 minutes prior to the experiment.
Preparation of the Electrolyte Solution
-
In an inert atmosphere, prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile. For example, dissolve 3.87 g of TBAPF₆ in 100 mL of acetonitrile.
-
Add the this compound monomer to this stock solution to achieve the desired concentration. A starting concentration of 10 mM to 50 mM is recommended for investigation.
Protocol: Cyclic Voltammetry Investigation
This protocol uses cyclic voltammetry (CV), a potentiodynamic method that is ideal for both investigating redox behavior and depositing polymer films.[8][9]
Electrode Preparation
-
Mechanical Polishing (for GC or Pt): Polish the working electrode surface to a mirror finish using successively finer alumina slurries (1.0, 0.3, and finally 0.05 µm).
-
Sonication: After polishing, sonicate the electrode in deionized water, followed by ethanol or isopropanol, for 5 minutes each to remove any polishing residue.
-
Drying: Dry the electrode thoroughly under a stream of nitrogen before introducing it into the electrochemical cell.
Initial CV Scan: Determining Monomer Oxidation
The first step is to identify the oxidation potential of the monomer.
-
Assemble the three-electrode cell with the prepared electrolyte solution containing the monomer.
-
Perform a single CV scan at a scan rate of 100 mV/s. The potential window should be set from a neutral potential (e.g., 0 V vs. Ag/AgCl) to a sufficiently positive potential to observe monomer oxidation (e.g., +2.0 V).
-
Observe the resulting voltammogram for an irreversible anodic peak, which corresponds to the oxidation of this compound. The electron-donating nature of the tert-butyl group should place this potential lower than that of unsubstituted thiophene (which is typically > +1.6 V).[1]
Electropolymerization/Deposition Cycling
-
Based on the initial scan, set the potential window for multi-cycle CV. The lower limit should be a potential where the polymer is expected to be in its neutral (non-conductive) state (e.g., -0.2 V). The upper limit should be just beyond the onset of the monomer oxidation peak observed in step 3.2. Sweeping to excessively high potentials can cause over-oxidation and degradation of any film that forms.[10]
-
Run the cyclic voltammetry for 10-20 consecutive cycles at a scan rate of 50-100 mV/s.
-
Carefully observe the changes in the voltammograms with each successive cycle.
Data Interpretation & Expected Outcomes
Analyzing the Cyclic Voltammograms
-
Successful Film Growth: In a typical successful electropolymerization, each subsequent CV cycle shows an increase in the peak current for both the oxidation and reduction waves of the polymer. This indicates the deposition of an increasing amount of electroactive material on the electrode surface.[8] A new, broad redox wave should appear at a potential lower than the monomer oxidation potential, corresponding to the doping/de-doping of the polymer film.
-
Passivation or No Growth: If the current decreases with each cycle, or if no new redox peaks appear, it suggests that either no polymer is forming or a non-conductive, passivating layer is being deposited, effectively shutting down the electrode.
-
Soluble Oligomers: If the monomer oxidation peak remains but no polymer redox waves appear and no film is visible, it is likely that only soluble short-chain oligomers are being formed, which then diffuse away into the solution.
Visualizing the Workflow
Caption: Experimental workflow for the electropolymerization of this compound.
Characterization of Deposited Films (If Formed)
If a film is successfully deposited on the electrode, it should be characterized to understand its properties.
-
Rinse the Electrode: Gently rinse the modified electrode with pure acetonitrile to remove any unreacted monomer and electrolyte.
-
Electrochemical Characterization: Place the modified electrode in a fresh, monomer-free electrolyte solution. Run a CV scan to study the redox behavior (doping/de-doping) of the film itself. The stability of the film can be assessed by running multiple cycles and observing any decrease in peak currents.
-
Spectroelectrochemistry: If using a transparent electrode like ITO, UV-Vis spectroscopy can be performed simultaneously with potential scanning. This reveals changes in the electronic absorption as the film is switched between its neutral and oxidized (doped) states.
-
Surface Morphology: Scanning Electron Microscopy (SEM) can be used to visualize the morphology and thickness of the deposited film.
Summary of Conditions & Troubleshooting
The following table summarizes the recommended starting parameters for the investigation.
| Parameter | Recommended Value | Rationale / Notes |
| Solvent | Anhydrous Acetonitrile | Common solvent for electropolymerization, good dielectric constant.[9] |
| Supporting Electrolyte | 0.1 M TBAPF₆ or LiClO₄ | Provides conductivity to the solution; large cation minimizes interference.[1][9] |
| Monomer Concentration | 10 - 50 mM | Balances sufficient monomer supply against potential for forming soluble oligomers.[8][9] |
| Working Electrode | Glassy Carbon or Platinum | Inert surfaces suitable for initial investigation. |
| Potential Window | 0 V to (+0.1 V past monomer oxidation) | Avoids over-oxidation of the polymer film.[10] |
| Scan Rate | 50 - 100 mV/s | Standard rate for CV-based electropolymerization.[1][9] |
| Number of Cycles | 10 - 20 Cycles | Sufficient to observe trends in film growth or passivation. |
Troubleshooting:
-
No Polymerization Observed: The steric hindrance may be too great. Consider increasing monomer concentration or using a potentiostatic (constant potential) method set at the peak of monomer oxidation, which can sometimes promote film growth more effectively than CV.
-
Poorly Adherent Film: The film may be flaking off. This can be due to the formation of low molecular weight, poorly structured oligomers. Try a slower scan rate (e.g., 20 mV/s) to allow for more ordered deposition.
Visualizing Parameter Relationships
Caption: The impact of steric hindrance on the properties of poly(this compound).
References
- 1. openriver.winona.edu [openriver.winona.edu]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of steric factors on the electrosynthesis and properties of conducting poly(3-alkylthiophenes) | Semantic Scholar [semanticscholar.org]
- 7. Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes); cyclopenta[c]thiophene and thieno[c]thiophene as precursors of electrogenerated conducting polymers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
Introduction: The Critical Role of Thin-Film Morphology in OFET Performance
An Application Guide to Thin-Film Deposition of 2-tert-butylthiophene for High-Performance Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) represent a cornerstone of next-generation flexible and low-cost electronics.[1] An OFET, in its basic form, consists of a gate electrode, a dielectric layer, an organic semiconductor (OSC), and source/drain electrodes.[2] The performance of these devices is not solely dependent on the intrinsic electronic properties of the OSC but is profoundly influenced by the quality of the semiconductor thin film—specifically its crystallinity, molecular packing, and uniformity at the dielectric interface where charge transport occurs.[3][4]
This compound, a derivative of the widely studied thiophene family, serves as a valuable building block for organic semiconductors.[5] The bulky tert-butyl group can influence molecular packing, solubility, and stability, making the choice of deposition technique paramount in controlling the final film morphology and, consequently, the device's electrical characteristics, such as charge carrier mobility and the on/off current ratio.
This guide, intended for researchers and materials scientists, provides an in-depth exploration of the primary thin-film deposition techniques for small molecules like this compound. We will move beyond simple procedural lists to explain the underlying principles and causality behind experimental choices, ensuring a robust and reproducible fabrication process.
Part 1: Foundational Concepts - Substrate Preparation and Device Architecture
Before depositing the active layer, meticulous substrate preparation is essential. The substrate, typically a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (acting as the gate and gate dielectric, respectively), must be pristine to ensure optimal film growth.[6] Furthermore, the surface energy of the dielectric is often modified using Self-Assembled Monolayers (SAMs), such as octadecyltrichlorosilane (OTS), to promote desirable molecular ordering and improve charge transport at the interface.[7][8][9]
The most common device architecture for lab-scale fabrication is the Bottom-Gate, Top-Contact (BGTC) configuration. In this setup, the organic semiconductor is deposited onto the pre-fabricated gate/dielectric substrate, and the source/drain electrodes are subsequently deposited on top of the OSC.[1][10] This architecture is detailed in the following protocols.
Part 2: Deposition Techniques and In-Depth Protocols
We will now detail three primary methods for depositing this compound thin films: Vacuum Thermal Evaporation (VTE), Spin Coating, and Solution Shearing. Each method offers distinct advantages and levels of control over the resulting film properties.
Vacuum Thermal Evaporation (VTE): The High-Purity, Solvent-Free Approach
VTE is a physical vapor deposition method that involves heating the organic material in a high-vacuum chamber until it sublimes.[11] The vapor then travels in a line-of-sight path and condenses onto the cooler substrate, forming a thin film.[12] This technique is ideal for small molecules and produces highly pure, uniform films with excellent thickness control, free from solvent-induced impurities.[13]
-
Objective: To deposit a uniform, high-purity thin film of this compound with precise thickness control.
-
Materials & Equipment:
-
Heavily n-doped Si wafer with 200-300 nm thermal SiO₂
-
This compound powder (high purity, sublimed grade recommended)
-
Solvents for cleaning (Acetone, Isopropyl Alcohol, Deionized Water)
-
Piranha solution (H₂SO₄:H₂O₂ mix) - Handle with extreme caution
-
OTS for SAM treatment
-
High-vacuum thermal evaporator (base pressure < 5 x 10⁻⁶ Torr)[14]
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate holder with heating capabilities
-
Shadow mask for source/drain electrode deposition
-
Gold (Au) pellets for electrodes
-
-
Substrate Cleaning:
-
a. Sonicate the Si/SiO₂ substrate sequentially in acetone, isopropyl alcohol, and deionized water for 15 minutes each.
-
b. Dry the substrate with a stream of dry nitrogen gas.
-
c. Perform UV-Ozone cleaning for 15 minutes to remove organic residues and hydroxylate the surface.
-
Rationale: A pristine surface is critical for uniform film growth. The hydroxylation step is essential for the subsequent SAM formation.
-
-
Surface Treatment (OTS Deposition):
-
a. Place the cleaned substrate in a vacuum desiccator alongside a small vial containing a few drops of OTS.
-
b. Evacuate the desiccator to create a low-pressure environment.
-
c. Leave for 12 hours to allow a monolayer of OTS to form on the substrate surface via vapor deposition.
-
d. Remove the substrate and sonicate briefly in toluene or chloroform to remove any physisorbed OTS multilayers.
-
Rationale: The OTS monolayer renders the hydrophilic SiO₂ surface hydrophobic and smooth, promoting the desired molecular packing of the thiophene derivative and reducing charge trapping sites.[7][10]
-
-
Vacuum Deposition of this compound:
-
a. Load the OTS-treated substrate into the thermal evaporator's substrate holder.
-
b. Place this compound powder into a thermal evaporation boat.
-
c. Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.
-
d. Heat the substrate to the desired temperature (e.g., 60 °C) to control film morphology.[14]
-
e. Slowly increase the current to the evaporation boat to heat the source material.
-
f. Deposit the film at a controlled rate (e.g., 0.1-0.2 Å/s), monitored by the QCM, until the target thickness (typically 40-50 nm) is reached.[14]
-
Rationale: A slow deposition rate allows molecules more time to arrange into ordered domains on the substrate surface, enhancing crystallinity.
-
-
Electrode Deposition:
-
a. Without breaking vacuum, place a shadow mask over the substrate to define the source and drain electrodes.
-
b. Evaporate a 40-50 nm layer of Gold (Au) to form the contacts.[16]
-
Rationale: Keeping the process in-situ prevents contamination of the semiconductor-electrode interface.
-
-
Device Finalization & Characterization:
-
a. Gently vent the chamber and remove the completed device.
-
b. Characterize the electrical performance (mobility, on/off ratio) using a semiconductor parameter analyzer.
-
Spin Coating: The Rapid, Solution-Based Prototyping Method
Spin coating is a widely used technique for rapidly depositing thin films from solution.[17][18] A solution of the material is dispensed onto a substrate, which is then rotated at high speed. Centrifugal force spreads the liquid evenly, and solvent evaporation leaves behind a solid thin film.[19] Film thickness is primarily controlled by the solution concentration and the rotational speed.[18]
-
Objective: To fabricate OFETs using a rapid, solution-based method suitable for material screening.
-
Materials & Equipment:
-
Prepared Si/SiO₂ substrates (cleaned and OTS-treated as in Protocol 1).
-
This compound powder.
-
High-purity organic solvent (e.g., Chloroform, Toluene, or Chlorobenzene).
-
Spin coater.[20]
-
Hotplate for annealing.
-
Equipment for electrode deposition (thermal evaporator or conductive ink).
-
-
Substrate Preparation:
-
a. Prepare the Si/SiO₂ substrates, including OTS treatment, as described in steps 1 & 2 of the VTE protocol.
-
-
Solution Preparation:
-
a. Dissolve this compound in a suitable solvent (e.g., chloroform) to a specific concentration (e.g., 5-10 mg/mL).
-
b. Gently heat and stir the solution overnight in a sealed vial to ensure complete dissolution.
-
c. Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
Rationale: A homogenous, particulate-free solution is crucial for avoiding defects and ensuring a uniform film.
-
-
Spin Coating Deposition:
-
a. Place the OTS-treated substrate on the spin coater chuck and secure it with vacuum.
-
b. Dispense a sufficient amount of the semiconductor solution to cover the center of the substrate.
-
c. Begin the spin coating program. A typical two-stage program is:
-
Stage 1: 500 RPM for 10 seconds (to spread the solution).
-
Stage 2: 2000-4000 RPM for 45-60 seconds (to thin the film and evaporate solvent).[21]
-
-
Rationale: The lower-speed first step ensures complete substrate coverage, while the high-speed second step determines the final film thickness.[18]
-
-
Post-Deposition Annealing:
-
a. Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.
-
b. Anneal the film at a temperature below the material's melting point (e.g., 80-120 °C) for 10-30 minutes.
-
Rationale: Thermal annealing provides energy for molecular rearrangement, which can significantly improve the film's crystallinity and charge transport properties.
-
-
Electrode Deposition & Finalization:
-
a. Deposit top-contact source/drain electrodes using a shadow mask in a thermal evaporator as described in the VTE protocol.
-
b. Characterize the device.
-
Solution Shearing: Engineering High Crystallinity Films
Solution shearing is a meniscus-guided coating technique capable of producing highly crystalline, aligned thin films, which often leads to superior device performance.[7] A blade is moved at a controlled speed across a substrate, shearing a confined volume of semiconductor solution. The controlled solvent evaporation at the meniscus front induces crystallization, often resulting in large, oriented crystalline domains.[3]
-
Objective: To deposit a highly crystalline, potentially anisotropic thin film of this compound for high-performance OFETs.
-
Materials & Equipment:
-
Prepared Si/SiO₂ substrates (cleaned and OTS-treated).
-
This compound solution (as in Protocol 2, possibly at a higher concentration).
-
Solution shearing setup (includes a movable blade, a heated substrate stage, and precise motor control).
-
-
Substrate & Solution Preparation:
-
a. Prepare substrates and semiconductor solution as described in the spin coating protocol. The optimal solvent may differ and is often a higher-boiling-point solvent (e.g., chlorobenzene) to allow more time for crystallization.
-
-
Solution Shearing Process:
-
a. Heat the substrate stage to a specific temperature (e.g., 60-90 °C). This parameter is critical for controlling solvent evaporation rate and film morphology.
-
b. Place the substrate on the heated stage.
-
c. Dispense a controlled volume of the solution at the edge of the substrate.
-
d. Bring the shearing blade into contact with the substrate at a small, fixed angle, confining the solution between the blade and substrate.
-
e. Move the blade across the substrate at a constant, slow speed (e.g., 0.1 - 10 mm/s).[22][23]
-
Rationale: The shearing speed, substrate temperature, and solution concentration are interdependent. Slower speeds and higher temperatures generally promote the growth of larger crystalline domains.[7]
-
-
Post-Deposition Treatment:
-
a. After shearing, the film can be optionally annealed (as in the spin coating protocol) to further improve crystallinity.
-
-
Electrode Deposition & Finalization:
-
a. Deposit top-contact source/drain electrodes. For anisotropic films, it is crucial to align the transistor channel parallel and perpendicular to the shearing direction to probe mobility anisotropy.[22]
-
b. Characterize the device.
-
Part 3: Data Summary and Expected Performance
The choice of deposition technique significantly impacts the final device performance. The following table summarizes typical parameters and expected outcomes for OFETs based on small-molecule thiophenes.
| Parameter | Vacuum Thermal Evaporation | Spin Coating | Solution Shearing |
| Film Uniformity | Excellent | Good to Excellent[17] | Variable, can be excellent |
| Crystallinity | Polycrystalline | Amorphous to Polycrystalline | Highly Crystalline, Aligned[7] |
| Typical Thickness | 10 - 100 nm | 20 - 200 nm | 20 - 100 nm |
| Key Control Parameters | Deposition Rate, Substrate Temp.[16] | Solution Conc., Spin Speed[18] | Shearing Speed, Substrate Temp.[23] |
| Typical Mobility (cm²/Vs) | 0.1 - 1.0 | 10⁻³ - 0.1 | 0.1 - >1.0[7] |
| On/Off Ratio | > 10⁶[14] | 10⁴ - 10⁶ | > 10⁶ |
| Throughput | Low (Batch process) | High (Wafer scale) | Medium to High |
| Best For | High-purity, reproducible devices | Rapid screening, prototyping | High-performance, crystalline films |
Conclusion
The fabrication of high-performance this compound OFETs is a multi-step process where the thin-film deposition stage is arguably the most critical. Vacuum Thermal Evaporation offers unparalleled purity and control for producing reliable baseline devices. Spin Coating provides a rapid and straightforward method for material screening and process optimization. For achieving the highest levels of performance, Solution Shearing stands out as a powerful technique to engineer highly crystalline and ordered semiconductor films. The protocols and rationale provided in this guide serve as a comprehensive starting point for researchers to successfully fabricate and systematically improve OFETs based on this compound and related organic semiconductors.
References
- 1. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tud.qucosa.de [tud.qucosa.de]
- 4. Performance Optimization Strategies for Polymer Organic Field-Effect Transistors as Sensing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H12S | CID 15528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interfacial effects on solution-sheared thin-film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Thermal evaporation | NFFA.eu [nffa.eu]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
- 14. scispace.com [scispace.com]
- 15. Introduction to Vacuum Coating by Thermal Evaporation - Leybold [leybold.com]
- 16. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 17. Thin-Film Coating Methods: A Successful Marriage of High-Quality and Cost-Effectiveness—A Brief Exploration [mdpi.com]
- 18. ossila.com [ossila.com]
- 19. techno-press.org [techno-press.org]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance 2-tert-Butylthiophene Derivative Films via Solution-Shearing
Introduction: The Strategic Advantage of Solution-Shearing for Thiophene-Based Organic Semiconductors
For researchers and engineers in organic electronics, the deposition of high-quality semiconductor thin films is a critical determinant of device performance. Among the various solution-based deposition techniques, meniscus-guided coating methods, such as solution-shearing, have emerged as powerful tools for controlling the crystallinity and morphology of organic semiconductor (OSC) films.[1][2][3] This is particularly relevant for thiophene-based materials, including 2-tert-butylthiophene derivatives, which are promising candidates for applications in organic field-effect transistors (OFETs) and other electronic devices.
Solution-shearing offers a facile and scalable method to produce large-area, highly crystalline, and well-aligned thin films, which can significantly enhance charge transport properties compared to films deposited by spin-coating or drop-casting.[4] The technique involves the controlled movement of a blade over a substrate, dragging a meniscus of the OSC solution. This process confines solvent evaporation to the meniscus edge, promoting directional crystal growth and enabling precise control over film morphology.[5] This application note provides a comprehensive guide to the principles, protocols, and optimization strategies for depositing high-performance this compound derivative films using solution-shearing.
Core Principles: Understanding the Crystallization Dynamics in Solution-Shearing
The success of solution-shearing lies in the ability to manipulate the complex interplay of fluid dynamics, solvent evaporation, and molecular self-assembly at the solution-air-substrate interface. The key to achieving highly ordered crystalline films is to control the nucleation and growth processes.[6][7] Several parameters are critical in this process:
-
Shearing Speed: The speed at which the blade moves across the substrate directly influences the solvent evaporation rate and the time available for molecular ordering.[6][8] Higher speeds can lead to thinner films and can induce lattice strain, which in some cases can improve electronic coupling between molecules.[6]
-
Substrate Temperature: The temperature of the substrate controls the solvent evaporation rate and can influence the solubility of the OSC, thereby affecting the crystallization kinetics.[8][9]
-
Solution Formulation: The choice of solvent, its boiling point, and the concentration of the this compound derivative are crucial.[8] The use of solvent mixtures can also be a powerful strategy to control the evaporation profile and resulting film morphology.[8]
-
Substrate Surface Energy: The interaction between the OSC solution and the substrate is critical for achieving uniform film deposition. Surface treatments are often necessary to control the wetting properties and promote desirable molecular packing.[10]
Experimental Workflow for Solution-Shearing of this compound Derivative Films
The following diagram illustrates the typical workflow for preparing and characterizing solution-sheared this compound derivative films.
Caption: Workflow for solution-shearing of this compound derivative films.
Detailed Protocols
Protocol 1: Substrate Preparation and Surface Modification
Causality: A clean and appropriately functionalized substrate surface is paramount for achieving uniform and highly ordered crystalline films. Surface contaminants can act as nucleation sites, leading to disordered film growth. Surface modification with self-assembled monolayers (SAMs) like octadecyltrichlorosilane (OTS) can tune the surface energy to promote desirable molecular packing and alignment of the thiophene derivatives.[10]
Materials:
-
Silicon wafers with a 300 nm thermal oxide layer (Si/SiO₂)
-
Deionized (DI) water
-
Acetone (semiconductor grade)
-
Isopropanol (IPA, semiconductor grade)
-
Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION
-
Octadecyltrichlorosilane (OTS)
-
Toluene (anhydrous)
Procedure:
-
Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 2 cm x 2 cm).
-
Sonicate the substrates sequentially in DI water, acetone, and IPA for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
-
Hydroxylation (Piranha Etch):
-
Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a certified fume hood.
-
Immerse the cleaned substrates in freshly prepared Piranha solution for 30 minutes to create a hydroxylated surface.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates with a stream of dry nitrogen.
-
-
OTS Self-Assembled Monolayer (SAM) Formation:
-
Prepare a 10 mM solution of OTS in anhydrous toluene in a glovebox or under an inert atmosphere.
-
Immerse the hydroxylated substrates in the OTS solution for 1 hour.
-
Rinse the substrates with fresh toluene to remove any physisorbed OTS molecules.
-
Anneal the substrates at 120 °C for 20 minutes to promote the formation of a dense, cross-linked monolayer.
-
Sonicate briefly in toluene to remove any residual OTS aggregates.
-
Dry with a stream of dry nitrogen. The substrates are now ready for solution-shearing.
-
Protocol 2: Solution Preparation of a Representative this compound Derivative
Causality: The concentration of the OSC solution directly impacts the thickness and morphology of the resulting film. A well-dissolved, homogeneous solution is essential for preventing aggregation and ensuring uniform deposition. The choice of solvent is critical and should be based on the solubility of the specific this compound derivative and its boiling point, which will influence the evaporation rate during shearing.
Materials:
-
Representative OSC: 2,5-di(tert-butyl)-thieno[3,2-b]thiophene (hypothetical example)
-
Solvent: Toluene or Tetralin (high-boiling point solvent)
-
Small vials with screw caps
-
Hot plate with magnetic stirring
Procedure:
-
Prepare a 5 mg/mL solution of the this compound derivative in the chosen solvent.
-
Gently heat the solution (e.g., to 60 °C for toluene) while stirring for at least 1 hour to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
Keep the solution at a slightly elevated temperature (e.g., 40-50 °C) until ready for use to prevent precipitation.
Protocol 3: The Solution-Shearing Process
Causality: The shearing parameters, particularly the blade speed and substrate temperature, are the primary levers for controlling the crystallization process. A slower shearing speed and elevated substrate temperature generally promote the growth of larger crystalline domains by allowing more time for molecular organization.[6][8] The gap height between the blade and the substrate influences the thickness of the liquid film and the evaporation dynamics.
Equipment:
-
Solution-shearing coater with a motorized stage and a temperature-controlled substrate holder.
-
Shearing blade (e.g., a silicon wafer with a defined edge).
Procedure:
-
Mount the OTS-treated substrate onto the temperature-controlled stage and set the desired temperature (e.g., 80 °C).
-
Position the shearing blade at a small angle (e.g., 0.5-2°) and a defined height (e.g., 50-100 µm) above the substrate.
-
Inject a small volume of the pre-heated OSC solution (e.g., 50 µL) into the gap between the blade and the substrate to form a meniscus.
-
Initiate the motorized stage to move the substrate at a constant shearing speed (e.g., 0.1 - 2 mm/s).
-
After the entire substrate has been coated, allow the film to dry completely on the heated stage.
-
Optional: Post-deposition annealing can be performed to further improve crystallinity. This involves heating the film to a temperature below its melting point for a defined period (e.g., 120 °C for 30 minutes).
Data Presentation: Expected Outcomes and Optimization
The following table summarizes the expected influence of key parameters on the film properties of a this compound derivative.
| Parameter | Range | Expected Effect on Film Morphology | Expected Effect on Device Performance (Mobility) |
| Shearing Speed | 0.1 - 2 mm/s | Slower speeds promote larger, more ordered crystalline domains.[6] | Generally increases with better crystallinity, but can be non-monotonic. |
| Substrate Temp. | 60 - 120 °C | Higher temperatures can increase crystal size but may lead to dewetting if too high. | Optimized temperature leads to higher mobility.[8] |
| Solution Conc. | 1 - 10 mg/mL | Higher concentrations lead to thicker films. | Optimal thickness exists for best device performance. |
| Solvent Choice | Toluene, Tetralin | High-boiling point solvents allow for slower evaporation and better crystal growth. | Solvents that promote good solubility and controlled evaporation yield higher mobility. |
Characterization and Validation
To validate the quality of the deposited films, a suite of characterization techniques should be employed:
-
Optical Microscopy (OM): To visualize the large-area morphology and identify crystalline domains.
-
Atomic Force Microscopy (AFM): To investigate the surface topography and molecular step heights.
-
X-ray Diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To determine the crystal structure, molecular packing, and orientation.[11]
-
Organic Field-Effect Transistor (OFET) Fabrication: To evaluate the electrical properties, including charge carrier mobility and on/off ratio.[12]
Visualizing the Solution-Shearing Mechanism
The following diagram illustrates the key processes occurring at the meniscus during solution-shearing.
Caption: Schematic of the solution-shearing process at the meniscus.
Conclusion
Solution-shearing is a highly effective and scalable technique for depositing high-quality thin films of this compound derivatives. By carefully controlling the experimental parameters as outlined in these protocols, researchers can achieve highly crystalline and well-oriented films with enhanced charge transport properties, paving the way for the fabrication of high-performance organic electronic devices. The key to success lies in a systematic optimization of the interplay between solution formulation, substrate preparation, and the dynamics of the shearing process.
References
- 1. Meniscus-Guided Deposition of Organic Semiconductor Thin Films: Materials, Mechanism, and Application in Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Solution Sheared Deposition of Organic Semiconductor Thin-Films with Oriented Crystalline Morphology | Explore Technologies [techfinder.stanford.edu]
- 5. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 6. Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. advanceseng.com [advanceseng.com]
- 10. Interfacial effects on solution-sheared thin-film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
The Strategic Utility of 2-tert-Butylthiophene in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of heterocyclic scaffolds, thiophene and its derivatives have garnered significant attention due to their prevalence in pharmaceuticals, functional materials, and agrochemicals.[1][2] This guide focuses on a particularly valuable, yet nuanced, member of this family: 2-tert-butylthiophene.
The incorporation of a tert-butyl group onto the thiophene ring imparts a unique combination of steric and electronic properties. This bulky substituent can direct the regioselectivity of subsequent reactions, enhance the solubility of elaborated structures, and improve the metabolic stability of bioactive molecules by sterically shielding potential sites of enzymatic degradation.[3] This application note provides an in-depth exploration of this compound as a synthetic intermediate, offering detailed protocols for its key transformations and a discussion of the underlying mechanistic principles that govern its reactivity.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective utilization.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂S | --INVALID-LINK-- |
| Molecular Weight | 140.25 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 181.5 °C at 760 mmHg | |
| Density | ~0.95 g/mL | |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, hexanes) |
Core Synthetic Transformations: A Practical Guide
The synthetic utility of this compound is primarily realized through three key transformations: lithiation, halogenation, and palladium-catalyzed cross-coupling reactions. These processes allow for the selective functionalization of the thiophene ring, opening avenues to a diverse array of more complex molecules.
Regioselective Lithiation: Accessing the 5-Position
The deprotonation of this compound is a cornerstone reaction, providing a nucleophilic intermediate for the introduction of a wide range of electrophiles. The inherent acidity of the protons on the thiophene ring, coupled with the directing effect of the tert-butyl group, dictates the regioselectivity of this transformation.
Causality of Regioselectivity: The proton at the C5 position of the thiophene ring is significantly more acidic than the protons at C3 and C4. This is due to the stabilizing effect of the adjacent sulfur atom on the resulting carbanion through d-orbital participation and inductive effects. The bulky tert-butyl group at the C2 position further enhances the kinetic acidity of the C5 proton by sterically hindering the approach of the organolithium base to the C3 position. Consequently, lithiation occurs almost exclusively at the 5-position.
Figure 1: General workflow for the lithiation and electrophilic quench of this compound.
Detailed Protocol: Synthesis of 2-tert-Butyl-5-iodothiophene
This protocol details the regioselective lithiation of this compound followed by quenching with iodine to yield 2-tert-butyl-5-iodothiophene, a versatile precursor for cross-coupling reactions.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry, argon-flushed glassware
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may turn from colorless to a pale yellow or light brown color.[2]
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the lithiated thiophene solution at -78 °C. The reaction is typically exothermic, and the color will change as the iodine is consumed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-tert-butyl-5-iodothiophene.
Electrophilic Bromination: Synthesis of 2-Bromo-5-tert-butylthiophene
Direct halogenation of this compound provides another key intermediate for cross-coupling reactions. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic and steric properties of the thiophene ring and the tert-butyl substituent.
Causality of Regioselectivity: The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, with a strong preference for the α-positions (C2 and C5).[4] In this compound, the C2 position is blocked. The tert-butyl group is a weak electron-donating group, which further activates the ring towards electrophilic attack. The primary site of substitution is the C5 position, which is sterically accessible and electronically activated.
Detailed Protocol: Synthesis of 2-Bromo-5-tert-butylthiophene
This protocol describes the regioselective bromination of this compound using N-bromosuccinimide (NBS), a convenient and selective brominating agent.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-dimethylformamide (DMF) or chloroform (CHCl₃)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry, argon-flushed glassware, protected from light
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and an argon inlet, add this compound (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the reaction mixture is protected from light.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-bromo-5-tert-butylthiophene.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
The halogenated derivatives of this compound are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Figure 2: General schematic of a Suzuki-Miyaura cross-coupling reaction with 2-bromo-5-tert-butylthiophene.
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-tert-butylthiophene with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromo-5-tert-butylthiophene with phenylboronic acid to synthesize 2-phenyl-5-tert-butylthiophene.
Materials:
-
2-Bromo-5-tert-butylthiophene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry, argon-flushed glassware
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add 2-bromo-5-tert-butylthiophene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and add water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield 2-phenyl-5-tert-butylthiophene.
Quantitative Data Summary
The following table provides representative yields for the key transformations of this compound derivatives, compiled from analogous reactions in the literature. It is important to note that yields can vary depending on the specific substrates and reaction conditions.
| Starting Material | Reagents and Conditions | Product | Typical Yield (%) |
| This compound | 1. n-BuLi, THF, -78 °C; 2. I₂ | 2-tert-Butyl-5-iodothiophene | 80-95 |
| This compound | NBS, DMF, 0 °C to rt | 2-Bromo-5-tert-butylthiophene | 85-95 |
| 2-Bromo-5-tert-butylthiophene | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, reflux | 2-Phenyl-5-tert-butylthiophene | 75-90 |
| 2-Bromo-5-tert-butylthiophene | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, reflux | 2-(4-Methoxyphenyl)-5-tert-butylthiophene | 70-85 |
Conclusion and Future Outlook
This compound stands as a valuable and versatile building block in the synthetic chemist's toolbox. Its unique steric and electronic properties allow for highly regioselective functionalization, providing efficient access to a wide range of substituted thiophenes. The protocols detailed in this guide for lithiation, bromination, and Suzuki-Miyaura coupling serve as a robust foundation for the synthesis of novel compounds for applications in medicinal chemistry, materials science, and beyond. The continued exploration of new catalytic systems and reaction methodologies will undoubtedly further expand the synthetic utility of this important heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-(tert-Butyl)thiophene-2-carboxylic Acid|CAS 1783977-15-0 [benchchem.com]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-tert-butylthiophene in Organic Photovoltaics: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 2-tert-butylthiophene in Organic Photovoltaics
In the rapidly advancing field of organic photovoltaics (OPVs), the molecular architecture of photoactive materials is a critical determinant of device performance. The strategic incorporation of specific functional groups can profoundly influence the electronic properties, morphology, and stability of these materials. Among the various molecular engineering strategies, the use of this compound as a building block in donor polymers and small molecules has emerged as a promising approach to enhance the power conversion efficiency (PCE) and operational lifetime of organic solar cells.
The tert-butyl group, a bulky and electron-donating substituent, imparts unique steric and electronic effects when attached to the thiophene ring. Its primary role is to modulate the intermolecular packing and solubility of the resulting conjugated materials. By introducing steric hindrance, the tert-butyl group can disrupt excessive π-π stacking, thereby improving solubility in common organic solvents, which is crucial for solution-processed device fabrication. Furthermore, this steric hindrance can influence the morphology of the bulk heterojunction (BHJ) active layer, a critical factor in achieving efficient charge separation and transport. Electronically, the tert-butyl group can subtly alter the energy levels of the material, impacting the open-circuit voltage (Voc) of the solar cell.
This technical guide provides a comprehensive overview of the application of this compound in organic photovoltaics. It delves into the rationale behind its use, presents key performance data of representative materials, and offers detailed protocols for the synthesis of a this compound-containing polymer and the fabrication of a corresponding solar cell device.
I. Rationale for Employing this compound in OPV Materials
The incorporation of the this compound moiety into the backbone of conjugated polymers or as a substituent in small molecules for OPVs is driven by several key considerations:
-
Solubility Enhancement: The bulky tert-butyl group increases the free volume between polymer chains, disrupting strong intermolecular interactions and leading to improved solubility. This is particularly beneficial for high molecular weight polymers that would otherwise be difficult to process from solution.
-
Morphology Control: The steric hindrance provided by the tert-butyl group can prevent excessive aggregation and crystallization of the donor material in the BHJ blend. This allows for the formation of a more optimal nanoscale phase separation with the acceptor material, which is essential for efficient exciton dissociation and charge transport.[1]
-
Energy Level Tuning: The electron-donating nature of the alkyl group can slightly raise the Highest Occupied Molecular Orbital (HOMO) energy level of the donor material. While this effect is generally modest, it can be used to fine-tune the energy level alignment at the donor-acceptor interface to optimize the open-circuit voltage.
-
Improved Stability: In some cases, the bulky side chains can encapsulate the conjugated backbone, providing a degree of protection from environmental factors such as oxygen and moisture, potentially leading to improved device stability.
Diagram of Key Molecular Interactions
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-tert-Butylthiophene
Welcome to the Technical Support Center for the purification of 2-tert-butylthiophene. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require methods to achieve high purity. In the following sections, we will address common challenges and questions through detailed troubleshooting guides and frequently asked questions. Our approach is grounded in established chemical principles to ensure you can adapt these methods to your specific experimental context.
Introduction to Purification Challenges
This compound is a substituted heterocyclic aromatic compound. Its purification is often necessary to remove byproducts from synthesis, such as those from Friedel-Crafts alkylation, a common synthetic route. The primary impurities encountered are typically unreacted thiophene, and di-substituted products like 2,4- and 2,5-di-tert-butylthiophene. The structural similarity of these compounds, particularly the mono- and di-alkylated products, can make separation challenging due to their very similar polarities.[1] The choice of purification method—primarily fractional distillation or column chromatography—depends on the nature and quantity of the impurities, as well as the scale of the purification.
Physical and Chemical Properties
A summary of the key physical properties of this compound and its related compounds is provided below. This data is essential for planning your purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₈H₁₂S | 140.25 | ~170-180 (estimated) | The exact boiling point at atmospheric pressure is not widely reported, but is expected to be slightly lower than its n-butyl isomer due to its more compact structure. |
| 2-n-Butylthiophene | C₈H₁₂S | 140.25 | 181.5 | A close structural isomer, its boiling point is a useful reference for distillation.[2] |
| Thiophene | C₄H₄S | 84.14 | 84 | A common starting material, its lower boiling point allows for relatively easy removal by distillation. |
| 2,5-Di-tert-butylthiophene | C₁₂H₂₀S | 196.36 | Higher than this compound | A common di-substituted byproduct. |
Troubleshooting and FAQ Guide
This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of this compound.
Fractional Distillation
Question 1: My initial distillation is not separating the components effectively. What am I doing wrong?
Answer: Effective fractional distillation relies on maintaining a proper temperature gradient within the column to allow for multiple vaporization-condensation cycles, which are equivalent to multiple simple distillations.[1] Here are some key factors to check:
-
Column Efficiency: For liquids with close boiling points, such as this compound and its di-tert-butylated impurities, a simple distillation setup is often insufficient. You should use a fractionating column, such as a Vigreux or a packed column (e.g., with Raschig rings or metal sponges), to increase the surface area for condensation and re-vaporization.
-
Heating Rate: The heating of the distillation flask should be slow and steady. If you heat the mixture too quickly, it can ascend the column without undergoing the necessary number of theoretical plates for separation, leading to a mixture in the distillate.
-
Insulation: The fractionating column should be well-insulated to maintain the temperature gradient. Wrapping the column in glass wool or aluminum foil can prevent heat loss to the surroundings.[1]
-
Distillation Rate: A slow and steady distillation rate, typically 1-2 drops per second, is optimal for good separation.
Question 2: I'm not sure of the exact boiling point of this compound. How should I perform the fractional distillation?
When performing the distillation:
-
Slowly heat the crude mixture.
-
The first fraction to distill will be any unreacted thiophene, which has a much lower boiling point (84 °C).
-
After the thiophene is removed, the temperature will rise. As the temperature approaches the estimated boiling range of this compound (e.g., starting around 170 °C), begin collecting fractions in separate flasks.
-
Monitor the temperature at the head of the column. A pure compound should distill over a narrow temperature range (typically 1-2 °C).
-
Collect the fraction that distills at a stable temperature. The temperature will then likely rise again as the higher-boiling di-substituted impurities begin to distill.
Column Chromatography
Question 3: I am trying to separate this compound from di-tert-butylthiophene using column chromatography, but they are eluting together. How can I improve the separation?
Answer: This is a common and challenging separation due to the very similar polarities of the mono- and di-alkylated products.[1] Here is a systematic approach to improving your separation:
-
Solvent System Optimization: The key to separation is finding a solvent system that provides a good resolution between your product and the impurities on a Thin Layer Chromatography (TLC) plate first.
-
Start with a non-polar solvent: Begin with a very non-polar mobile phase, such as pure hexane or petroleum ether.
-
Gradual Polarity Increase: If both compounds remain at the baseline, gradually increase the polarity by adding a slightly more polar solvent like toluene or dichloromethane in small increments (e.g., 1-2%).
-
Target Rf values: Aim for a solvent system where the this compound has an Rf value of around 0.2-0.3, and there is a visible separation from the di-tert-butylthiophene spot(s).
-
-
Column Dimensions and Packing:
-
Use a long, narrow column to maximize the number of theoretical plates.
-
Ensure the silica gel is packed uniformly without any air bubbles or channels, as these will lead to poor separation.
-
-
Loading the Sample:
-
Dissolve the crude sample in a minimal amount of the initial, non-polar eluent.
-
Alternatively, for better resolution, "dry load" the sample. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution Technique:
-
Use a very shallow solvent gradient during elution. This means starting with a very non-polar solvent and very gradually increasing the percentage of the more polar solvent. This can help to resolve compounds with very similar polarities.
-
Question 4: What is a good starting point for a solvent system for the column chromatography of this compound?
Answer: Based on the non-polar nature of alkylated thiophenes, a good starting point for TLC analysis and subsequent column chromatography would be:
-
Stationary Phase: Silica gel (standard, 230-400 mesh).
-
Mobile Phase: Start with 100% hexane or petroleum ether. If the compounds do not move from the baseline on TLC, try a mixture of hexane and a small amount of a slightly more polar solvent, such as toluene or dichloromethane (e.g., Hexane:Dichloromethane 99:1 or 98:2).
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is designed for the purification of a crude sample of this compound containing lower-boiling impurities (like thiophene) and higher-boiling impurities (like di-tert-butylthiophene).
Workflow Diagram:
Caption: Workflow for the purification of this compound by fractional distillation.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a Vigreux column, a condenser, a distillation head with a thermometer, and a series of receiving flasks. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
First Fraction: Collect the first fraction, which will primarily be any unreacted thiophene (boiling point ~84 °C). The temperature at the distillation head will plateau during this time.
-
Temperature Increase: Once the low-boiling fraction has been removed, the temperature at the distillation head will drop before starting to rise again. Increase the heating rate gradually.
-
Main Fraction: As the temperature approaches the expected boiling point of this compound (~170-180 °C), change the receiving flask. Collect the fraction that distills over a constant, narrow temperature range. This is your purified product.
-
Final Fraction: When the temperature begins to drop or rise again significantly, it indicates that the main product has distilled. Stop the distillation to avoid collecting higher-boiling impurities.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for smaller scale purifications or when distillation is not effective at separating closely boiling isomers.
Workflow Diagram:
Caption: Workflow for purification of this compound by column chromatography.
Step-by-Step Procedure:
-
TLC Analysis: First, determine an optimal solvent system using TLC. Test various combinations of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., dichloromethane or toluene). The ideal system will show good separation between the product and impurities.
-
Column Packing: Prepare a glass column with a frit and stopcock. Pack it with silica gel using a slurry method with your initial non-polar solvent (e.g., hexane) to ensure a uniform packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the non-polar solvent, collecting fractions in test tubes or vials. The less polar di-tert-butylthiophene may elute first, followed by the desired this compound.
-
Gradient Elution (if necessary): If the compounds are not moving down the column, you can gradually increase the polarity of the eluent by adding small percentages of the more polar solvent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is a flammable liquid and may cause skin and eye irritation. Handle with care and avoid sources of ignition.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
References
overcoming low yield in the synthesis of 2-tert-butylthiophene
Technical Support Center: Synthesis of 2-tert-butylthiophene
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this common yet surprisingly nuanced alkylation reaction. Here, we will dissect the potential pitfalls of the synthesis and provide actionable, field-tested solutions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent method is the Friedel-Crafts alkylation of thiophene.[1][2] This reaction involves treating thiophene with a tert-butylating agent, such as tert-butanol, isobutylene, or tert-butyl chloride, in the presence of an acid catalyst.[3]
Q2: Why is the Friedel-Crafts alkylation of thiophene often a low-yielding reaction?
The low yields in this reaction can be attributed to several factors:
-
Thiophene Ring Instability: The thiophene ring is sensitive to strong acids. Harsh catalysts, like anhydrous aluminum chloride (AlCl₃), can cause the ring to decompose or polymerize, leading to significant sludge formation and reduced yield of the desired product.[3]
-
Overalkylation: The initial product, this compound, contains an electron-donating alkyl group. This group activates the thiophene ring, making it more nucleophilic than the starting material.[2] Consequently, the product can undergo a second alkylation to form 2,5-di-tert-butylthiophene, a common and often major byproduct.
-
Catalyst Deactivation: The sulfur atom in the thiophene ring can coordinate with Lewis acid catalysts, leading to their deactivation. Water present in the reagents or reaction setup can also hydrolyze and deactivate the catalyst.
Q3: What is considered a "good" yield for this synthesis?
Reported yields vary widely depending on the chosen catalyst and reaction conditions. While some older procedures using harsh catalysts report yields as low as 30-40%, optimized methods employing milder catalysts or heterogeneous catalysts can achieve yields in the range of 70-85%.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific issues you may encounter during the synthesis.
Problem: My reaction yields are consistently below 40%, with significant tar/polymer formation.
This is a classic sign of overly aggressive reaction conditions or catalyst choice. The thiophene ring is being compromised.
Q4: My catalyst is AlCl₃. Could this be the issue?
Yes, this is highly likely. While AlCl₃ is a traditional Friedel-Crafts catalyst, it is often too harsh for thiophene, leading to polymerization and undesirable side reactions.[3]
-
Causality: Strong Lewis acids like AlCl₃ can interact aggressively with the sulfur atom in thiophene, promoting ring-opening or polymerization pathways.[3]
-
Solution: Switch to a milder catalyst system.
-
Brønsted Acids: Phosphoric acid or sulfuric acid can be effective.
-
Milder Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is an excellent alternative that often gives cleaner reactions and higher yields of the mono-alkylated product.[3]
-
Solid Acid Catalysts: Heterogeneous catalysts like zeolites (e.g., Hβ) or acid-treated clays are highly effective, environmentally friendlier, and can be easily removed by filtration, simplifying the workup.[4][5]
-
Q5: How critical is the purity of my starting materials?
It is absolutely critical. Impurities can poison the catalyst and introduce unwanted side reactions.
-
Thiophene: Commercial thiophene can contain impurities that inhibit the reaction. It is best practice to distill thiophene before use. A procedure for purification using nitric acid followed by distillation can also be employed to remove foul-smelling sulfur compounds.[6]
-
tert-Butanol: Ensure it is anhydrous. Water will react with and deactivate most Lewis acid catalysts.
-
Solvent: If a solvent is used (e.g., hexane, dichloromethane), it must be anhydrous.
Problem: My main impurity, according to GC-MS, is 2,5-di-tert-butylthiophene.
This indicates that the reaction is proceeding too far. The mono-alkylated product is more reactive than thiophene itself.
Q6: How can I control the reaction to favor the mono-substituted product?
Controlling the stoichiometry and reaction parameters is key to minimizing overalkylation.
-
Causality: Le Châtelier's principle can be applied here. By using an excess of the limiting reagent (thiophene), the probability of the tert-butyl carbocation reacting with thiophene over this compound is increased.
-
Solutions:
-
Adjust Molar Ratios: Use a significant excess of thiophene relative to the tert-butylating agent. A molar ratio of Thiophene:tert-Butanol from 2:1 to 5:1 is a good starting point.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures decrease the overall reactivity and can improve selectivity for the mono-alkylated product. Start at room temperature or even 0 °C and slowly warm if necessary.
-
Slow Addition: Add the alkylating agent (e.g., tert-butanol) dropwise to the mixture of thiophene and catalyst over an extended period. This keeps the concentration of the reactive electrophile low at any given moment, disfavoring the second alkylation.
-
Data & Protocols
Table 1: Comparison of Catalytic Systems for Thiophene tert-Butylation
| Catalyst System | Typical Conditions | Avg. Yield (2-TBT) | Key Side Products | Advantages | Disadvantages |
| AlCl₃ | Anhydrous, 25-50°C | 30-50% | 2,5-di-TBT, Polymers | Inexpensive, traditional | Harsh, low selectivity, polymerization[3] |
| BF₃·OEt₂ | Anhydrous, 25-60°C | 60-75% | 2,5-di-TBT | Milder, better selectivity | Moisture sensitive, corrosive |
| H₃PO₄ / H₂SO₄ | 50-80°C | 55-70% | 2,5-di-TBT | Inexpensive, easy to handle | Can require higher temps |
| Zeolite Hβ | Heterogeneous, 60-100°C | 70-85% | Minimal 2,5-di-TBT | Reusable, easy workup, high selectivity[5] | Higher initial cost, may require higher temps |
TBT = tert-butylthiophene
Optimized Experimental Protocol: Synthesis using Zeolite Hβ
This protocol provides a robust method for achieving high yields of this compound with simplified purification.
Materials:
-
Thiophene (distilled, 16.8 g, 0.2 mol)
-
tert-Butanol (7.4 g, 0.1 mol)
-
Zeolite Hβ catalyst (activated, ~2 g)
-
Anhydrous Hexane (50 mL, optional solvent)
Procedure:
-
Catalyst Activation: Activate the Zeolite Hβ catalyst by heating at 400°C under vacuum or a stream of nitrogen for 4 hours. Cool to room temperature under an inert atmosphere.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated Zeolite Hβ, thiophene, and anhydrous hexane (if used).
-
Reagent Addition: Begin stirring the mixture and heat to a gentle reflux (~60-70°C). Add the tert-butanol dropwise via an addition funnel over a period of 1 hour.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. Monitor the progress by taking small aliquots and analyzing via GC-MS to observe the consumption of thiophene and the formation of the product.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to recover the solid zeolite catalyst. The catalyst can be washed with hexane, dried, and reactivated for future use.
-
Purification: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Final Distillation: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound (b.p. ~64-66°C at 13 mmHg).
Visual Guides
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common issues leading to low yield.
Caption: Troubleshooting flowchart for low yield synthesis.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. cerritos.edu [cerritos.edu]
- 3. US2469823A - Alkylation of thiophene - Google Patents [patents.google.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
identifying and minimizing side products in 2-tert-butylthiophene synthesis
Welcome to the technical support center for the synthesis of 2-tert-butylthiophene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges encountered during its synthesis, with a focus on identifying and minimizing the formation of unwanted side products. Our goal is to provide you with the expertise and practical solutions needed to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound, and what is its mechanism?
The most common and direct method for synthesizing this compound is the Friedel-Crafts alkylation of thiophene.[1][2][3][4] This reaction involves the electrophilic substitution of a hydrogen atom on the thiophene ring with a tert-butyl group.
The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong Brønsted acid.[1][2][5][6] The catalyst facilitates the formation of a tert-butyl carbocation (an electrophile) from an alkylating agent like tert-butyl chloride or tert-butyl alcohol.[1][2][3][6] The electron-rich thiophene ring then attacks this carbocation, leading to the formation of this compound. The α-positions (2- and 5-positions) of the thiophene ring are the most reactive sites for electrophilic substitution.
Caption: Mechanism of this compound synthesis.
Troubleshooting Guide: Side Product Formation
Q2: I am observing significant amounts of di-tert-butylated products in my reaction mixture. Why is this happening and how can I prevent it?
Root Cause:
The formation of di-tert-butylthiophenes, primarily 2,5-di-tert-butylthiophene and 2,4-di-tert-butylthiophene, is a common issue.[5][7] This occurs because the initial product, this compound, is an activated aromatic ring due to the electron-donating nature of the tert-butyl group. This makes it more susceptible to further alkylation than the starting thiophene.[3]
Solutions to Minimize Di-tert-butylation:
-
Control Stoichiometry: Use a molar excess of thiophene relative to the alkylating agent. This increases the probability of the electrophile reacting with the starting material rather than the mono-alkylated product.
-
Slow Addition of Alkylating Agent: Add the tert-butylating agent dropwise to the reaction mixture containing thiophene and the catalyst. This maintains a low concentration of the alkylating agent throughout the reaction, disfavoring the second alkylation.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-alkylated product.
-
Choice of Catalyst: While strong Lewis acids like AlCl₃ are effective, they can also promote over-alkylation. Consider using a milder catalyst or a supported acid catalyst which can offer better selectivity.
| Parameter | Recommendation for Minimizing Di-alkylation |
| Thiophene:Alkylating Agent Ratio | > 2:1 |
| Addition of Alkylating Agent | Slow, dropwise |
| Temperature | 0 °C to room temperature |
| Catalyst | Milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acids |
Q3: My product is contaminated with 3-tert-butylthiophene. What leads to this isomerization and how can it be avoided?
Root Cause:
The formation of 3-tert-butylthiophene is due to the isomerization of the thermodynamically less stable this compound.[5] This rearrangement is often catalyzed by strong Lewis acids, such as aluminum chloride, under harsh reaction conditions (e.g., elevated temperatures or prolonged reaction times).[5]
Solutions to Minimize Isomerization:
-
Catalyst Selection: Avoid using highly active Lewis acids like AlCl₃ in large quantities. Milder catalysts are less likely to promote isomerization.
-
Reaction Time and Temperature: Monitor the reaction progress carefully (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times and high temperatures.
-
Work-up Procedure: Prompt and efficient quenching of the catalyst at the end of the reaction is crucial to prevent further isomerization during work-up.
Caption: Isomerization of this compound.
Q4: My reaction has produced a significant amount of dark, tarry material. What is this and how can I prevent its formation?
Root Cause:
The formation of polymeric or resinous materials is a common problem in Friedel-Crafts reactions involving thiophene.[1] Thiophene is susceptible to polymerization and degradation in the presence of strong acids. This is exacerbated by high temperatures and high concentrations of the catalyst.[1]
Solutions to Minimize Polymerization:
-
Catalyst Concentration: Use the minimum effective amount of catalyst. Catalyst loading should be carefully optimized.
-
Temperature Control: Maintain a low and consistent reaction temperature. Exothermic reactions should be cooled appropriately.
-
Solvent Choice: Use an inert solvent to help dissipate heat and maintain a homogeneous reaction mixture.
-
Purity of Reagents: Ensure that the thiophene and alkylating agent are pure and free from water, as impurities can contribute to side reactions.
Purification Guide
Q5: What is the recommended method for purifying this compound from the reaction mixture?
A multi-step purification process is generally required to obtain pure this compound.
-
Quenching: Carefully quench the reaction by pouring it onto ice-water. This will deactivate the catalyst and dissolve inorganic salts.
-
Extraction: Extract the crude product into a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Washing: Wash the organic layer sequentially with a dilute acid solution (to remove any remaining basic impurities), a dilute base solution (like sodium bicarbonate, to remove acidic byproducts), and finally with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Distillation: The final and most critical step is fractional distillation under reduced pressure to separate the this compound from unreacted starting materials and higher-boiling side products like di-tert-butylthiophenes.[8]
Optimized Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing the formation of common side products.
Materials:
-
Thiophene (freshly distilled)
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Initial Charge: Charge the flask with anhydrous DCM and thiophene (2 molar equivalents). Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous AlCl₃ (0.95 molar equivalents relative to tert-butyl chloride) to the stirred solution under a nitrogen atmosphere.
-
Addition of Alkylating Agent: Add tert-butyl chloride (1 molar equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by GC or TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
References
- 1. US2469823A - Alkylation of thiophene - Google Patents [patents.google.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Page loading... [guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Charge Carrier Mobility in 2-tert-butylthiophene Organic Field-Effect Transistors (OFETs)
Welcome to the technical support center for researchers working with 2-tert-butylthiophene and its derivatives in Organic Field-Effect Transistors (OFETs). This guide is designed to provide field-proven insights and actionable troubleshooting steps to overcome common challenges and systematically improve the charge carrier mobility of your devices. Our approach is rooted in explaining the causal relationships between processing parameters and device performance, ensuring a foundational understanding for robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most critical factors that determine the charge carrier mobility in this compound OFETs?
A1: The performance of OFETs, particularly charge carrier mobility (µ), is not determined by a single factor but by a synergistic interplay of several elements.[1] For this compound, a small molecule semiconductor, the key determinants are:
-
Crystalline Film Morphology: The degree of molecular ordering and the size of crystalline domains are paramount. Well-ordered, large crystalline grains with minimal boundaries facilitate efficient charge transport.[2]
-
Dielectric-Semiconductor Interface: Charge transport in an OFET occurs within the first few molecular layers at the dielectric interface.[3] The quality of this interface, including its smoothness, surface energy, and the presence of charge traps, can dramatically impact mobility.[3][4]
-
Contact Resistance (Rc): The efficiency of charge injection from the source electrode into the semiconductor is a major bottleneck.[5][6] A large energy barrier (Schottky barrier) between the electrode's work function and the semiconductor's frontier molecular orbitals can severely limit the measured mobility.[7][8][9]
-
Purity of Materials: Impurities in the this compound material can act as charge traps, significantly degrading mobility and overall device performance.[10]
Q2: I'm observing mobility values far below what's reported in the literature. What is a reasonable target mobility for a thiophene-based small molecule?
A2: While specific values for this compound can vary, high-performance OFETs based on similar benzothieno[3,2-b]benzothiophene (BTBT) derivatives have demonstrated mobilities well above 1.0 cm²/Vs, with some reaching over 10 cm²/Vs under optimized conditions.[11] If your mobility is in the range of 10⁻³ cm²/Vs or lower, it strongly indicates a significant issue in one of the critical areas mentioned in A1. A systematic troubleshooting approach is necessary to identify and resolve the limiting factor.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The following workflow provides a logical path for diagnosing low-mobility issues.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low charge carrier mobility in OFETs.
Problem 1: My mobility is consistently low (< 10⁻² cm²/Vs) and the film appears non-uniform.
-
Probable Cause: Poor thin-film morphology and lack of molecular ordering. For solution-processed films, this can stem from an incorrect choice of solvent, suboptimal substrate temperature, or an inappropriate deposition technique. For vapor-deposited films, the substrate temperature and deposition rate are critical.
-
Recommended Actions:
-
Solvent Selection (for solution processing): The choice of solvent affects the solubility and crystallization behavior of the semiconductor.[12] For thiophene derivatives, solvents like chlorobenzene, dichlorobenzene, or toluene are often used. Experiment with different solvents to find one that promotes the formation of crystalline structures upon drying.[12]
-
Optimize Deposition Temperature: The substrate temperature during deposition significantly influences film growth and domain size.[13] For vacuum-deposited films, a substrate temperature of 60°C is a good starting point for many BTBT derivatives.
-
Post-Deposition Annealing: Thermal annealing provides the necessary energy for molecules to re-organize into a more ordered, thermodynamically stable crystalline state. An annealing step (e.g., 120°C for 5-10 minutes in an inert atmosphere) after deposition can dramatically improve crystallinity and, consequently, mobility.
-
Deposition Technique: If spin-coating, the speed and acceleration control the drying rate and film thickness. Consider alternative techniques like solution shearing, which is known to produce highly aligned crystalline films for high-mobility transistors.[7][14][15]
-
Problem 2: My transfer characteristics show significant hysteresis and a high threshold voltage (Vth).
-
Probable Cause: Charge trapping at the dielectric-semiconductor interface. A rough or chemically incompatible dielectric surface contains trap states that immobilize charge carriers, leading to hysteresis and requiring a higher gate voltage to turn the device on.[16][17]
-
Recommended Actions:
-
Implement a Self-Assembled Monolayer (SAM) Treatment: Treating the SiO₂ dielectric surface with a SAM like n-octyltrichlorosilane (ODTS) is a standard and highly effective method. ODTS passivates surface trap states (silanol groups), reduces surface roughness, and promotes the growth of a well-ordered semiconductor film.[14] This can increase mobility by orders of magnitude and reduce Vth.[16]
-
UV/Ozone Treatment: Before SAM deposition, an intense UV/Ozone treatment can effectively clean the substrate and create a uniform, hydroxylated surface, which is ideal for subsequent silanization.[18]
-
Evaluate Dielectric Quality: Ensure your dielectric layer is of high quality. A thin or defective dielectric can lead to gate leakage current, which mimics poor transistor performance.[19] Consider fabricating a simple capacitor structure (Metal-Insulator-Metal) to test the dielectric's integrity and measure its capacitance (Cᵢ) accurately.
-
Problem 3: The output characteristics are not saturating properly, and the linear regime of the transfer curve is "kinked" or non-linear.
-
Probable Cause: High contact resistance. This is one of the most common and significant performance-limiting factors in high-mobility OFETs.[5] It arises from an energy mismatch between the metal electrode and the organic semiconductor, preventing efficient charge injection.[6] This effect is especially pronounced in bottom-contact device architectures.
-
Recommended Actions:
-
Choose Appropriate Electrode Materials: For p-type semiconductors like this compound, high work-function metals such as Gold (Au) or Platinum (Pt) are necessary to minimize the hole injection barrier.
-
Modify Electrode Surface: Treat the source/drain electrodes with a SAM, such as pentafluorobenzenethiol (PFBT). PFBT can increase the work function of Au, reducing the injection barrier and significantly lowering contact resistance.[16]
-
Switch to a Top-Contact Geometry: In a bottom-gate, top-contact (TCBG) configuration, the semiconductor film is deposited first, followed by the evaporation of the source/drain electrodes. This often results in a more intimate and lower-resistance contact compared to the bottom-contact geometry.[20]
-
Use the Transmission Line Method (TLM): To quantify contact resistance, fabricate transistors with varying channel lengths (L). By plotting the total resistance against L, you can extract the contact resistance from the y-intercept. This allows you to isolate contact effects from channel properties.
-
| Parameter | Common Issue | Recommended Starting Point | Impact on Mobility |
| Substrate Temperature | Too low (amorphous film) or too high (dewetting). | 60 - 100 °C (for vacuum deposition) | High impact on crystallinity and domain size. |
| Annealing Temperature | Insufficient to induce reordering. | 120 - 150 °C (in N₂ atmosphere) | Critical for improving molecular packing. |
| Dielectric Surface | Untreated SiO₂ (high trap density). | ODTS or other silane SAM treatment.[14] | Can increase mobility by >100x. |
| Contact Metal | Low work function (e.g., Al, Ag). | Gold (Au) or Platinum (Pt). | Reduces hole injection barrier. |
| Device Geometry | Bottom-Contact (often higher Rc). | Top-Contact, Bottom-Gate (TCBG).[20] | Can significantly lower contact resistance. |
Section 3: Key Experimental Protocols
Protocol 1: Substrate Cleaning and ODTS Surface Modification
This protocol is critical for creating a high-quality dielectric interface, which is foundational for achieving high mobility.
-
Initial Cleaning: Sequentially sonicate heavily n-doped Si wafers with a 200-300 nm thermal SiO₂ layer in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas and then bake on a hotplate at 120°C for 10 minutes to remove residual moisture.
-
Surface Activation (Piranha or UV/Ozone):
-
Piranha Etch (Caution: Highly Corrosive): Immerse substrates in a freshly prepared piranha solution (H₂SO₄:H₂O₂ = 4:1) at 80°C for 30 minutes. Rinse thoroughly with deionized water and dry with nitrogen.
-
UV/Ozone (Safer Alternative): Place substrates in a UV/Ozone cleaner for 15-20 minutes to remove organic residues and create a uniform hydroxylated surface.[18]
-
-
ODTS SAM Deposition (Vapor Phase):
-
Place the cleaned, activated substrates in a vacuum desiccator.
-
In a small vial inside the desiccator, place 2-3 drops of n-octyltrichlorosilane (ODTS).
-
Evacuate the desiccator to create a rough vacuum and then seal it.
-
Leave the substrates exposed to the ODTS vapor for 12-16 hours at room temperature.
-
-
Post-Treatment Cleaning: After deposition, remove the substrates and sonicate in toluene, acetone, and isopropanol for 10 minutes each to remove any physisorbed multilayers of ODTS.
-
Final Bake: Dry with nitrogen and bake at 120°C for 10 minutes. The surface should now be highly hydrophobic.
Protocol 2: Solution Shearing Deposition of this compound
Solution shearing is a powerful technique for depositing highly crystalline and aligned organic semiconductor films.
Caption: Schematic of the solution shearing process and its key control parameters.
-
Solution Preparation: Dissolve this compound in a high-boiling-point solvent like toluene or dichlorobenzene to a concentration of 0.5 - 1.0 mg/mL. Gently heat and stir until fully dissolved.
-
Substrate Preparation: Use an OTS-treated Si/SiO₂ substrate prepared as described in Protocol 1.
-
Setup: Place the substrate on a precisely temperature-controlled hotplate. Set the substrate temperature (Tsub) to a value slightly below the solvent's boiling point (e.g., 80-100°C for toluene).
-
Deposition:
-
Dispense a small volume (e.g., 50 µL) of the semiconductor solution at the edge of the substrate.
-
Bring the shearing blade (often another silicon wafer with a smooth edge) into contact with the substrate at a slight angle, trapping the solution to form a meniscus.
-
Move the blade across the substrate at a constant, slow speed (v = 0.5 - 5 mm/s). The solvent evaporates at the receding meniscus line, leaving behind a crystalline film.
-
-
Optimization: The final film morphology and device performance are highly sensitive to the interplay between shearing speed and substrate temperature.[15] Systematically vary these parameters to find the optimal window for large-domain, high-crystallinity films.
-
Annealing: Perform a post-deposition anneal as described in Problem 1 to further improve film quality.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Engineering of the dielectric–semiconductor interface in organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchwithnj.com [researchwithnj.com]
- 5. researchgate.net [researchgate.net]
- 6. Mobility overestimation due to gated contacts in organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. nbinno.com [nbinno.com]
- 11. Intrinsic charge-mobility in benzothieno[3,2-b][1]benzothiophene (BTBT) organic semiconductors is enhanced with long alkyl side-chains - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Effects of Processing Solvent on the Photophysics and Nanomorphology of Poly(3-butyl-thiophene) Nanowires:PCBM Blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interfacial effects on solution-sheared thin-film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Easy and cheap fabrication gives brilliant OFET performance [advancedsciencenews.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of 2-tert-Butylthiophene-Based Devices
Welcome to the technical support center for researchers and professionals working with 2-tert-butylthiophene and its derivatives in organic electronic devices. This guide is designed to provide you with practical, field-proven insights to troubleshoot common stability issues and answer frequently asked questions. Our goal is to help you enhance the longevity and reliability of your devices through a deeper understanding of the underlying scientific principles.
Troubleshooting Guide: Diagnosing and Resolving Device Instability
This section addresses specific experimental issues you may encounter. Each problem is followed by probable causes and a step-by-step protocol to resolve the issue.
Issue 1: Rapid Decrease in On-State Current and Mobility Upon Air Exposure
Symptoms:
-
A significant drop in the drain current in the saturation regime (Id,sat) within minutes to hours of exposing the device to ambient air.
-
Calculated field-effect mobility decreases substantially over a short period.
Probable Causes:
-
Photo-oxidation of the Thiophene Backbone: The combination of light and oxygen is a primary driver of degradation in many conjugated polymers.[1][2] This process can lead to the formation of reactive oxygen species that attack the thiophene ring, disrupting the π-conjugation and impeding charge transport.[1][2]
-
Moisture-Induced Traps: Atmospheric water can be a more significant factor than oxygen in the rapid degradation of polythiophene-based devices.[3] Water molecules can be adsorbed onto the semiconductor surface or at the dielectric interface, creating charge traps that immobilize charge carriers.[4]
Step-by-Step Troubleshooting Protocol:
-
Immediate Device Isolation: As soon as a decrease in performance is noted, transfer the device to an inert atmosphere (e.g., a nitrogen-filled glovebox) to halt further degradation.
-
Thermal Annealing in Inert Atmosphere:
-
Place the device on a hotplate inside the glovebox.
-
Anneal the device at a moderate temperature (e.g., 60-80 °C) for 30-60 minutes. This can help desorb adsorbed water and some oxygen species from the device interfaces.
-
Allow the device to cool to room temperature before re-testing.
-
-
Characterization in Inert Atmosphere: Re-measure the device characteristics inside the glovebox. A partial or full recovery of performance suggests that the degradation was primarily due to reversible environmental factors like moisture.
-
Implementation of Encapsulation: If the device is intended for operation in ambient conditions, encapsulation is crucial. Proceed to the detailed "Encapsulation Protocol" in the FAQs section.
Causality Explained: The initial performance drop is often due to the immediate interaction of the active layer with atmospheric components. By moving to an inert environment and gently annealing, you can often reverse the effects of adsorbed species. If the performance does not recover, irreversible chemical degradation, such as photo-oxidation, may have occurred.
Issue 2: Increased Off-State Current and Poor Saturation Behavior
Symptoms:
-
The transistor does not fully turn "off," exhibiting a high drain current even at zero gate voltage.
-
The output characteristics (Id vs. Vd) do not show clear saturation.
Probable Causes:
-
Doping by Atmospheric Species: Oxygen can act as a p-dopant for many thiophene-based semiconductors, increasing the intrinsic carrier concentration and leading to a higher off-state current.[5]
-
Moisture-Induced Conduction Pathways: The presence of moisture can create alternative conduction paths, particularly at the semiconductor-dielectric interface, which are not effectively modulated by the gate voltage.[3][4]
Step-by-Step Troubleshooting Protocol:
-
Verify in Inert Conditions: Test a freshly fabricated device exclusively in an inert environment to establish a baseline performance. If the high off-current is only present in air, environmental factors are the cause.
-
Gate Dielectric Surface Treatment:
-
Before depositing the this compound layer, treat the gate dielectric surface with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS).
-
This will reduce the density of hydrophilic surface sites where water can accumulate.
-
-
Use of a Hydrophobic Encapsulation Layer: A primary encapsulation layer with hydrophobic properties can significantly reduce moisture ingress.
-
Investigate Alternative Dielectrics: Some gate dielectric materials are more prone to moisture absorption than others. Consider using a more hydrophobic dielectric material if the problem persists.
Causality Explained: A high off-current is indicative of charge carriers that are not under the control of the gate electric field. These are often present due to unintentional doping or parasitic conduction pathways. By making the interfaces more hydrophobic and preventing the ingress of dopant species, you can regain gate control and reduce the off-current.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound based devices?
While specific long-term stability data for this compound as the primary active material is not extensively published, we can extrapolate based on related thiophene derivatives. Thiophene-based materials can exhibit excellent stability, with some devices showing minimal degradation after months of storage in air.[6] However, this is highly dependent on the molecular design, device architecture, and, most importantly, encapsulation. Unencapsulated devices are generally susceptible to rapid degradation in ambient conditions.[7]
Q2: What is the role of the 2-tert-butyl group in enhancing stability?
The tert-butyl group is a bulky substituent that can offer significant steric hindrance. This can be advantageous for stability in several ways:
-
Steric Shielding: The bulky nature of the tert-butyl group can physically block the approach of reactive species like oxygen and water to the sensitive thiophene backbone, thus slowing down degradation processes.
-
Disruption of Crystal Packing: The steric bulk can influence the solid-state packing of the molecules. While this can sometimes be detrimental to charge transport, it can also prevent overly dense packing that might be more susceptible to certain degradation pathways.
-
Increased Hydrophobicity: As an alkyl group, the tert-butyl moiety increases the hydrophobicity of the material, which can help to repel moisture from the active layer.
Q3: What are the most critical factors for enhancing device stability?
Based on extensive research on thiophene-based organic electronics, the following factors are paramount:
| Factor | Importance | Rationale |
| Encapsulation | Critical | Provides a physical barrier against moisture and oxygen, the primary drivers of extrinsic degradation.[7] |
| Inert Atmosphere Processing | High | Minimizes exposure to atmospheric degradants during fabrication and testing, ensuring intrinsic material properties are measured. |
| Interfacial Engineering | High | Hydrophobic surface treatments on the dielectric can prevent moisture accumulation at the critical charge transport interface.[3] |
| Material Purity | Medium | Impurities can act as charge traps or sites for the initiation of degradation reactions. |
| Light Exposure Management | Medium | Limiting exposure to high-energy photons (especially UV) can reduce the rate of photo-oxidation.[1] |
Q4: Can you provide a detailed protocol for device encapsulation?
Yes, here is a standard protocol for a glass-lid encapsulation with a UV-curable epoxy, suitable for laboratory-scale research.
Materials:
-
Glass slides (coverslips) cleaned and dried.
-
UV-curable epoxy resin with low moisture and oxygen permeability.
-
UV lamp (365 nm).
-
Dispensing system for the epoxy (e.g., a syringe with a fine-tip needle).
-
Glovebox with an inert atmosphere.
Protocol:
-
Preparation (inside a glovebox):
-
Place the fabricated device on a stable surface.
-
Ensure the glass coverslip is clean and free of any particulates.
-
-
Epoxy Dispensing:
-
Carefully dispense a continuous bead of the UV-curable epoxy around the perimeter of the active area of the device. Ensure there are no gaps in the bead.
-
-
Lid Placement:
-
Gently place the glass coverslip over the device, making contact with the epoxy bead.
-
Apply gentle pressure to ensure a good seal and a uniform bond line. Avoid trapping air bubbles.
-
-
UV Curing:
-
Transfer the device to a location where it can be exposed to the UV lamp, still within the inert atmosphere if possible.
-
Expose the device to UV light for the time recommended by the epoxy manufacturer (typically 1-5 minutes).
-
-
Final Inspection:
-
After curing, inspect the seal to ensure it is continuous and well-adhered.
-
The device can now be removed from the glovebox for testing in ambient conditions.
-
Diagram of an Encapsulated Device:
Caption: Structure of an encapsulated organic electronic device.
Visualizing Degradation Pathways
Understanding the mechanisms of degradation is key to preventing them. The following diagram illustrates a simplified photo-oxidation pathway that can occur in thiophene-based polymers.
Caption: Simplified photo-oxidation mechanism in a thiophene-based polymer.
By understanding these common issues and implementing the suggested strategies, you can significantly improve the stability and reliability of your this compound-based devices, paving the way for more robust and commercially viable organic electronics.
References
Technical Support Center: Optimizing the Morphology of 2-tert-butylthiophene Thin Films
Welcome to the technical support center for the optimization of 2-tert-butylthiophene thin film morphology. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to equip you with the expertise to not only solve specific issues but also to understand the underlying principles governing high-quality thin film formation.
Introduction: The Critical Role of Morphology
The performance of electronic and biomedical devices fabricated from this compound is intrinsically linked to the morphology of the thin film.[1] The arrangement and packing of molecules dictate crucial properties such as charge carrier mobility and interfacial interactions.[2] Achieving a well-ordered, uniform, and continuous film is paramount for reproducible and high-performance device fabrication. This guide provides a structured approach to troubleshooting common morphological issues and offers scientifically grounded solutions.
Part 1: Troubleshooting Guide - Common Morphological Defects
This section addresses specific problems you may encounter during the deposition of this compound thin films, providing potential causes and actionable troubleshooting steps.
Issue 1: Poor Film Uniformity and "Coffee Ring" Effect
Symptoms:
-
Visible rings or stripes in the film after solvent evaporation.
-
Uneven film thickness across the substrate.
-
Inconsistent device performance across the substrate area.
Root Cause Analysis: The "coffee ring" effect is a common issue in solution-based deposition techniques like spin-coating and drop-casting. It arises from capillary flow during solvent evaporation, where the evaporation rate is faster at the edge of the droplet, leading to an outward flow of the solute-containing solution and subsequent deposition of material at the periphery.
Troubleshooting Protocol:
-
Solvent System Modification:
-
Rationale: The choice of solvent and the use of co-solvents can significantly alter evaporation dynamics.[3]
-
Actionable Steps:
-
Utilize a higher boiling point solvent to slow down the evaporation rate, allowing for more uniform film formation.
-
Employ a mixed solvent system. A combination of a good solvent for this compound and a slightly poorer, higher-boiling point co-solvent can help suppress the coffee ring effect.[3]
-
-
-
Substrate Temperature Control:
-
Rationale: Increasing the substrate temperature can promote faster and more uniform solvent evaporation, but excessive heat can introduce other defects.
-
Actionable Steps:
-
Gently heat the substrate during or immediately after deposition to encourage uniform solvent removal.
-
Experiment with a range of temperatures to find the optimal balance for your specific solvent system.
-
-
-
Deposition Technique Adjustment (for Spin-Coating):
-
Rationale: The spin-coating parameters directly influence the fluid dynamics and evaporation rate.
-
Actionable Steps:
-
Increase the spin speed to achieve a thinner, more uniform wet film, which can lead to faster and more even drying.
-
Optimize the acceleration rate. A slower acceleration can sometimes allow the solution to spread more evenly before significant evaporation occurs.
-
-
Issue 2: Film Dewetting and Incomplete Coverage
Symptoms:
-
The solution beads up on the substrate, resulting in a non-continuous film with bare patches.
-
Formation of isolated islands of material instead of a uniform layer.
Root Cause Analysis: Dewetting occurs when the surface energy of the substrate is significantly lower than the surface tension of the deposition solution, leading to poor wettability.[4][5][6] This is a common challenge when depositing organic materials onto inorganic substrates like silicon dioxide.
Troubleshooting Protocol:
-
Substrate Surface Energy Modification:
-
Rationale: Matching the surface energy of the substrate to the solution is critical for achieving good film coverage.[4][5]
-
Actionable Steps:
-
UV-Ozone or Oxygen Plasma Treatment: This increases the surface energy of the substrate by creating polar functional groups, making it more hydrophilic.[7]
-
Self-Assembled Monolayers (SAMs): For creating a more hydrophobic surface that can favor the molecular packing of some organic semiconductors, treat the substrate with a SAM like octadecyltrichlorosilane (OTS).[7][8] The choice between hydrophilic and hydrophobic modification depends on the desired molecular orientation.
-
-
-
Solvent Selection:
-
Rationale: The solvent's surface tension plays a direct role in wettability.
-
Actionable Steps:
-
Choose a solvent with a lower surface tension that is more likely to wet the substrate.
-
Consider solvent mixtures to fine-tune the surface tension of the solution.[3]
-
-
Issue 3: Poor Crystallinity and Amorphous Films
Symptoms:
-
Broad, featureless peaks in X-ray diffraction (XRD) patterns, indicating a lack of long-range order.[9][10]
-
Granular, ill-defined features in Atomic Force Microscopy (AFM) images.
-
Low charge carrier mobility in fabricated devices.
Root Cause Analysis: The degree of crystallinity is influenced by the balance between the rate of deposition and the time available for molecular self-assembly. Rapid solvent evaporation or low substrate temperatures during vacuum deposition can "freeze" the molecules in a disordered state.
Troubleshooting Protocol:
-
Post-Deposition Thermal Annealing:
-
Rationale: Providing thermal energy to the film after deposition allows the molecules to overcome kinetic barriers and self-organize into a more ordered, crystalline structure.[11][12][13]
-
Actionable Steps:
-
Anneal the film on a hotplate in an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Systematically vary the annealing temperature and time. A temperature slightly below the melting point of this compound is often a good starting point.
-
-
-
Substrate Temperature during Deposition (Vacuum Deposition):
-
Rationale: The substrate temperature during vacuum deposition directly impacts the surface mobility of the deposited molecules, influencing nucleation and crystal growth.[14]
-
Actionable Steps:
-
Increase the substrate temperature to provide more thermal energy for molecular rearrangement upon arrival at the surface.
-
Optimize the deposition rate in conjunction with the substrate temperature. A lower deposition rate often allows more time for molecules to find their optimal positions in the crystal lattice.
-
-
-
Solvent Vapor Annealing (for Solution-Processed Films):
-
Rationale: Exposing the film to a solvent vapor atmosphere can enhance molecular mobility and promote crystallization without the need for high temperatures that could damage other device components.
-
Actionable Steps:
-
Place the coated substrate in a sealed chamber containing a small amount of a solvent in which this compound is slightly soluble.
-
Control the annealing time and the partial pressure of the solvent vapor.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best deposition technique for this compound thin films?
A1: The optimal deposition technique depends on the specific application and desired film properties.
-
Solution-based techniques (e.g., Spin-Coating, Doctor Blading): These methods are cost-effective, suitable for large-area deposition, and offer control over film thickness through solution concentration and deposition parameters.[15][16] They are a good starting point for initial material and device characterization.
-
Vacuum Thermal Evaporation: This technique provides high-purity films with precise thickness control and is often used for fabricating high-performance electronic devices.[14][17] It is particularly well-suited for small molecules like this compound that can be sublimed without decomposition.
Q2: How does the tert-butyl group affect film morphology?
A2: The bulky tert-butyl group can influence the intermolecular packing of the thiophene rings. While it can enhance solubility in organic solvents, which is beneficial for solution processing, it may also disrupt the close π-π stacking that is crucial for efficient charge transport.[18] Optimizing deposition and annealing conditions is therefore critical to achieving a favorable molecular arrangement that balances processability with electronic performance.
Q3: What characterization techniques are essential for evaluating film morphology?
A3: A combination of techniques is necessary for a comprehensive understanding of the film morphology:
-
Atomic Force Microscopy (AFM): Provides high-resolution images of the film's surface topography, allowing for the visualization of grain size, shape, and surface roughness.[19][20]
-
X-ray Diffraction (XRD): Used to determine the crystallinity, identify different polymorphic phases, and ascertain the orientation of the molecules relative to the substrate.[9][10][19]
-
Scanning Electron Microscopy (SEM): Useful for examining larger-scale features and defects in the film.[9]
-
UV-Vis Spectroscopy: Can provide insights into the molecular aggregation and electronic structure of the film.[21]
Q4: Can polymorphism occur in this compound thin films, and how does it impact device performance?
A4: Yes, polymorphism, the ability of a material to exist in multiple crystal structures, is common in organic semiconductors.[22] Different polymorphs can exhibit significantly different molecular packing and, consequently, different electronic properties. The formation of a particular polymorph can be influenced by the deposition conditions, substrate type, and annealing process.[23] It is crucial to identify and control the polymorphic phase to ensure reproducible device performance. XRD is the primary technique for identifying different polymorphs.
Part 3: Experimental Protocols and Data Visualization
Protocol 1: Standardized Substrate Cleaning
-
Sequentially sonicate substrates in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen.
-
Optional: Treat the substrates with UV-Ozone or oxygen plasma for 10-15 minutes immediately before deposition to create a hydrophilic surface.
Protocol 2: Spin-Coating of this compound
-
Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene, toluene) at a concentration of 5-10 mg/mL.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Place the cleaned substrate on the spin-coater chuck.
-
Dispense a sufficient amount of the solution to cover the substrate.
-
Spin-coat at a speed of 1000-4000 rpm for 30-60 seconds.
-
Transfer the coated substrate to a hotplate for annealing at a specified temperature and time in an inert atmosphere.
Data Summary Table
| Deposition Parameter | Potential Effect on Morphology | Recommended Starting Range |
| Solution Concentration | Affects film thickness and viscosity. Higher concentrations can lead to thicker, rougher films. | 5 - 15 mg/mL |
| Spin Speed (Spin-Coating) | Higher speeds result in thinner films. | 1000 - 5000 rpm |
| Substrate Temperature | Influences solvent evaporation rate and molecular mobility. | Room Temperature to 120°C |
| Annealing Temperature | Promotes crystallization and can induce phase transitions. | 80°C - 150°C |
| Annealing Time | Affects the extent of crystallization and grain growth. | 15 - 60 minutes |
Part 4: Visualization of Experimental Workflows
Workflow for Solution-Based Deposition and Optimization
Caption: Workflow for optimizing solution-processed this compound thin films.
Relationship between Deposition Parameters and Film Properties
Caption: Key parameters influencing the morphological properties of thin films.
References
- 1. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 7. pubs.acs.org [pubs.acs.org]
- 8. X-ray scattering study of thin films of poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. openaccesspub.org [openaccesspub.org]
- 11. Effect of annealing on the electronic structure of poly(3-hexylthiophene) thin film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Annealing on the Activation Energy of Thin Films of Manganese Sulphide, Copper Phthalocyanine and Multilayer Manganese Sulphide-Copper Phthalocyanine from their Electrical Studies – Oriental Journal of Chemistry [orientjchem.org]
- 14. Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. www-solar.materials.ox.ac.uk [www-solar.materials.ox.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tsapps.nist.gov [tsapps.nist.gov]
- 21. mdpi.com [mdpi.com]
- 22. citedrive.com [citedrive.com]
- 23. 6ccvd.com [6ccvd.com]
troubleshooting poor performance in 2-tert-butylthiophene solar cells
Welcome to the technical support center for researchers and scientists working with 2-tert-butylthiophene-based solar cells. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, grounded in scientific principles and practical field experience. My goal is to help you navigate the common challenges encountered during the synthesis, fabrication, and characterization of these devices, enabling you to optimize their performance and achieve reliable results.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise when working with this compound and its polymers in organic solar cells.
Q1: Why is the molecular weight of my poly(this compound) lower than expected?
A1: Achieving high molecular weight in poly(this compound) can be challenging due to the steric hindrance imposed by the bulky tert-butyl group. This steric bulk can impede the coupling reactions during polymerization, such as Grignard Metathesis (GRIM) or Stille coupling. Low molecular weight polymers often lead to poor film-forming properties and inefficient charge transport, resulting in suboptimal solar cell performance.[1] To address this, ensure rigorous purification of the monomer and anhydrous reaction conditions. Optimization of catalyst-to-monomer ratio and polymerization time is also crucial.
Q2: I'm observing poor solubility of my synthesized poly(this compound). What can I do?
A2: While the tert-butyl group is intended to enhance solubility compared to unsubstituted polythiophene, high regioregularity and strong intermolecular packing can sometimes lead to reduced solubility in common organic solvents. If you are facing solubility issues, consider using higher boiling point solvents such as chlorobenzene, dichlorobenzene, or trichlorobenzene, and gentle heating with stirring. It is also possible that cross-linking has occurred during polymerization, which would drastically reduce solubility.
Q3: What is the expected effect of the tert-butyl group on the electronic properties of the polymer?
A3: The tert-butyl group is an electron-donating group. This generally leads to a higher highest occupied molecular orbital (HOMO) energy level compared to unsubstituted polythiophene. This can be advantageous for achieving a higher open-circuit voltage (Voc) in a solar cell device, provided a suitable acceptor material with a matching lowest unoccupied molecular orbital (LUMO) is used.
Q4: My device has a very low fill factor (FF). What are the likely causes?
A4: A low fill factor is often indicative of high series resistance or low shunt resistance in the solar cell. In the context of this compound-based devices, this can stem from several factors:
-
Poor Active Layer Morphology: Inefficient charge transport pathways due to suboptimal phase separation between the polymer and the acceptor.
-
Low Charge Carrier Mobility: This can be a consequence of low molecular weight, poor regioregularity, or amorphous domains in the polymer film.
-
High Contact Resistance: Poor interfaces between the active layer and the electrodes or charge transport layers.
-
Presence of Charge Traps: Impurities in the synthesized polymer or degradation products can act as charge traps.
Q5: How does the bulky tert-butyl group affect the morphology of the active layer?
A5: The steric hindrance from the tert-butyl group can disrupt the close packing of the polythiophene backbones. This can lead to a more amorphous film with lower crystallinity compared to polymers with linear alkyl side chains like poly(3-hexylthiophene) (P3HT).[2] While this might enhance solubility, it can be detrimental to charge transport. However, controlled aggregation can be induced through techniques like solvent annealing or the use of solvent additives to improve the film morphology.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific problems you may encounter during your experiments.
Problem 1: Low Power Conversion Efficiency (PCE) with Decent Voc but Poor Short-Circuit Current (Jsc)
This is a common issue that often points towards problems with light absorption, exciton dissociation, or charge collection.
Potential Root Causes & Solutions:
-
Suboptimal Active Layer Morphology:
-
Explanation: The bulky tert-butyl groups can lead to a less ordered film morphology, which is not ideal for charge transport. An inefficient network of donor and acceptor domains will hinder exciton dissociation at the interface and the transport of free charges to the electrodes.
-
Troubleshooting Protocol:
-
Solvent Selection: Experiment with different processing solvents (e.g., chlorobenzene, o-dichlorobenzene) and solvent mixtures to influence the film drying kinetics and resulting morphology.
-
Solvent Additives: Introduce a small percentage (0.5-3 vol%) of a high-boiling point solvent additive like 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN) into your active layer solution. These additives can promote the formation of more crystalline domains and a more favorable phase-separated morphology.
-
Thermal Annealing: After spin-coating the active layer, perform thermal annealing at various temperatures (e.g., 80°C to 150°C) and for different durations. This can enhance polymer crystallinity and improve domain ordering.[3] Be cautious, as excessive annealing can lead to large-scale phase separation, which is also detrimental.
-
Characterize Morphology: Use techniques like Atomic Force Microscopy (AFM) to visualize the surface morphology and X-ray Diffraction (XRD) to assess the crystallinity of your films with and without these treatments.
-
-
-
Poor Polymer Regioregularity:
-
Explanation: The steric hindrance of the 2-tert-butyl group can make it challenging to achieve high head-to-tail (HT) regioregularity during synthesis. Low regioregularity disrupts the planarity of the polymer backbone, leading to a larger bandgap, reduced light absorption in the longer wavelength region, and lower charge carrier mobility.
-
Troubleshooting Protocol:
-
Synthesis Method: Ensure you are using a polymerization method known to produce high regioregularity, such as the Grignard Metathesis (GRIM) method.
-
Monomer Purity: The purity of the this compound monomer is critical. Any impurities can terminate the polymerization or introduce defects. Purify the monomer using distillation or chromatography before use.
-
NMR Analysis: Use ¹H NMR spectroscopy to determine the regioregularity of your synthesized polymer by analyzing the chemical shifts of the thiophene protons.
-
Fractionation: If your polymer has a broad molecular weight distribution or a mix of different regioregularities, you can perform Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to separate the fractions. Test the different fractions in your devices to see which one yields the best performance.
-
-
Problem 2: Rapid Device Degradation and Poor Stability
Organic solar cells are known to be susceptible to degradation from environmental factors. This section will help you identify and mitigate these issues.
Potential Root Causes & Solutions:
-
Photo-oxidation of the Active Layer:
-
Explanation: The conjugated backbone of polythiophene is susceptible to oxidation in the presence of light and oxygen. This can lead to a disruption of the π-conjugation, which bleaches the absorption of the polymer and creates charge traps, leading to a decrease in Jsc and FF.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Fabricate and test your devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) with low levels of oxygen and moisture (<1 ppm).
-
Encapsulation: Encapsulate your devices using a UV-curable epoxy and a glass coverslip to prevent the ingress of oxygen and water. For more advanced encapsulation, consider atomic layer deposition (ALD) of an inorganic barrier layer.
-
UV Filtering: If your light source for testing has a significant UV component, consider using a UV filter, as high-energy photons can accelerate degradation.
-
-
-
Interface Degradation:
-
Explanation: The interfaces between the active layer and the charge transport layers (e.g., PEDOT:PSS) or the electrodes (e.g., Aluminum) can be a source of degradation. For example, the acidic nature of PEDOT:PSS can etch the transparent conducting oxide (TCO) and degrade the active layer. The low work function cathode (e.g., Al) can be oxidized.
-
Troubleshooting Protocol:
-
Alternative Hole Transport Layers (HTLs): Consider replacing PEDOT:PSS with alternative HTLs such as Molybdenum Oxide (MoO₃) or Nickel Oxide (NiOₓ), which are more stable.
-
Cathode Interlayer: Use a thin interlayer, such as Lithium Fluoride (LiF) or Calcium (Ca), between the active layer and the Aluminum cathode to improve electron extraction and protect the active layer from reactive metal deposition.
-
Stable Electrodes: Replace reactive metal electrodes like Aluminum with more stable alternatives like Silver (Ag) or Gold (Au), although this may increase the cost.
-
-
Data & Protocols
Table 1: Typical Processing Parameters for Polythiophene-based Solar Cells
| Parameter | Typical Range | Notes |
| Solvent | Chlorobenzene, o-Dichlorobenzene | Higher boiling point solvents allow for slower drying and can improve film morphology. |
| Polymer:Acceptor Ratio | 1:0.8 to 1:1.2 (by weight) | The optimal ratio is material-dependent and should be empirically determined. |
| Solution Concentration | 10 - 25 mg/mL | Affects film thickness and viscosity. |
| Spin Coating Speed | 800 - 3000 RPM | The primary determinant of active layer thickness. |
| Solvent Additive (e.g., DIO) | 0.5 - 3 vol% | Overuse can lead to excessive phase separation. |
| Thermal Annealing Temp. | 80 - 150 °C | Temperature should be below the glass transition temperature of the materials. |
| Annealing Time | 5 - 30 minutes | Longer times can lead to excessive crystallization and phase separation. |
Protocol 1: Active Layer Optimization Workflow
-
Prepare Stock Solutions:
-
Dissolve poly(this compound) and the acceptor (e.g., PC₆₁BM or PC₇₁BM) separately in the chosen solvent (e.g., chlorobenzene) at the desired concentration.
-
Stir the solutions overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
-
Blend Solutions:
-
Mix the donor and acceptor solutions at the desired weight ratio.
-
Divide the blend solution into aliquots for testing different additives.
-
-
Additive Screening:
-
To separate aliquots, add varying concentrations of a solvent additive (e.g., DIO).
-
Allow the solutions to stir for at least 1 hour before use.
-
-
Device Fabrication:
-
Spin-coat the different active layer solutions onto your prepared substrates (e.g., ITO/PEDOT:PSS).
-
For each active layer formulation, create a set of devices for thermal annealing studies.
-
-
Post-Processing:
-
Anneal the designated devices at a range of temperatures and for varying times.
-
-
Characterization:
-
Deposit the top electrode and encapsulate the devices.
-
Measure the current-voltage (J-V) characteristics under simulated sunlight.
-
Analyze the performance parameters (Voc, Jsc, FF, PCE) to identify the optimal processing conditions.
-
Visualizations
Diagram 1: Troubleshooting Logic for Low Jsc
This diagram illustrates a logical workflow for diagnosing the cause of low short-circuit current in your this compound solar cells.
Caption: A flowchart for troubleshooting low short-circuit current (Jsc).
Diagram 2: Impact of Steric Hindrance on Polymer Properties
This diagram illustrates how the steric hindrance from the 2-tert-butyl group can influence key polymer properties relevant to solar cell performance.
Caption: Effects of steric hindrance on polymer properties.
References
Technical Support Center: Scale-Up Synthesis of 2-tert-butylthiophene
Welcome to the technical support center for the synthesis of 2-tert-butylthiophene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction to Synthetic Strategies
The synthesis of this compound is primarily achieved through two main pathways: electrophilic substitution via Friedel-Crafts alkylation and metal-mediated C-H functionalization or coupling. While seemingly straightforward, both routes present unique challenges, particularly when transitioning from lab-scale to pilot or production scales.
-
Friedel-Crafts Alkylation : This classic method involves the reaction of thiophene with a tert-butylating agent (e.g., tert-butyl chloride, tert-butanol) in the presence of a Lewis or Brønsted acid catalyst.[1][2] While cost-effective, it is often plagued by low selectivity and the formation of undesirable byproducts due to the high reactivity of the thiophene ring.[3]
-
Organometallic Routes (Lithiation/Grignard) : These methods offer higher selectivity by first generating a specific organometallic intermediate (e.g., 2-thienyllithium or 2-thienylmagnesium bromide) which then reacts with a tert-butyl electrophile.[4][5][6] The use of highly reactive reagents like tert-butyllithium, however, introduces significant safety and handling challenges.[7][8][9]
This guide will dissect the issues associated with these methods to ensure a safe, efficient, and reproducible scale-up.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: Why is my yield unexpectedly low when using the Friedel-Crafts alkylation method?
Answer: Low yields in the Friedel-Crafts alkylation of thiophene are a frequent issue, often stemming from the inherent reactivity of the thiophene ring.
-
Causality: Thiophene is highly susceptible to polymerization and resinification in the presence of strong Lewis acids like aluminum chloride (AlCl₃). The catalyst can attack the sulfur atom, leading to ring-opening and the formation of intractable tars, which significantly reduces the yield of the desired product.[3] Furthermore, the product, this compound, is more activated than thiophene itself, making it prone to further alkylation.
-
Solutions:
-
Catalyst Selection: Opt for milder Lewis acids or Brønsted acids. Boron trifluoride (BF₃) or its etherate complex has been shown to be a more effective catalyst for alkylating thiophene, causing less resinification.[3] Synergistic acid systems, such as a combination of an iron(III) catalyst and HCl, can also promote tert-butylation under milder conditions.[10]
-
Temperature Control: Maintain strict temperature control. Running the reaction at lower temperatures can help minimize side reactions and decomposition.
-
Stoichiometry: Use a molar excess of thiophene relative to the alkylating agent to favor mono-alkylation and reduce the statistical probability of di-alkylation.
-
Q2: I'm observing significant formation of 2,5-di-tert-butylthiophene and other isomers. How can I improve regioselectivity?
Answer: Poor regioselectivity is a classic challenge in Friedel-Crafts chemistry, especially with activated aromatic systems.
-
Causality: The tert-butyl group is an activating group, making the product more reactive than the starting material. This leads to a second alkylation, which preferentially occurs at the electron-rich 5-position. The formation of other isomers (e.g., 3-tert-butylthiophene) can occur but is generally less favored due to the higher reactivity of the α-positions (2 and 5) of the thiophene ring.
-
Solutions:
-
Controlled Reagent Addition: Add the alkylating agent slowly and portion-wise to the mixture of thiophene and catalyst. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant thiophene starting material over the mono-alkylated product.
-
Optimize Reaction Time: Monitor the reaction progress closely using techniques like GC-MS or ¹H NMR. Stopping the reaction once the optimal conversion of starting material is reached can prevent the over-alkylation that leads to di-substituted products.
-
Switch to an Organometallic Route: For the highest regioselectivity, a directed lithiation or Grignard approach is superior. By selectively forming the organometallic species at the 2-position, you ensure the tert-butyl group is installed exclusively at that site.
-
Q3: My lithiation reaction with n-BuLi followed by an electrophile is giving 2-butylthiophene as a major byproduct. What is happening?
Answer: The formation of 2-butylthiophene is a known side reaction when using n-butyllithium (n-BuLi) to prepare 2-thienyllithium from 2-bromothiophene.
-
Causality: This occurs via a lithium-halogen exchange mechanism. The reaction of 2-bromothiophene with n-BuLi generates 2-thienyllithium and butyl bromide (n-BuBr) as a byproduct.[11][12] The highly nucleophilic 2-thienyllithium can then react with the newly formed n-BuBr in an Sₙ2 fashion, leading to the undesired 2-butylthiophene side product.
-
Solutions:
-
Use tert-Butyllithium (t-BuLi): The best solution is to use tert-butyllithium (t-BuLi) instead of n-BuLi for the lithium-halogen exchange. The byproduct of this reaction is tert-butyl bromide (t-BuBr). The desired 2-thienyllithium is unable to displace the bromide from the sterically hindered t-BuBr.[11]
-
Employ Two Equivalents of t-BuLi: For a completely clean lithiated product, using two equivalents of t-BuLi is recommended. The first equivalent performs the lithium-halogen exchange. The second equivalent reacts with the t-BuBr byproduct via an E2 elimination to form isobutylene, a harmless and volatile gas, thus removing the electrophilic byproduct from the reaction mixture entirely.[11]
-
Q4: How can I effectively purify this compound on a large scale?
Answer: Purification is critical for obtaining high-purity material. The choice of method depends on the scale and the nature of the impurities.
-
Causality: The primary impurities are typically unreacted thiophene, di-alkylated products, and isomers. These compounds often have close boiling points, making simple distillation challenging.
-
Solutions:
-
Fractional Distillation: This is the most common and scalable method. A distillation column with sufficient theoretical plates (e.g., a Vigreux column for lab scale or a packed column for larger scales) is necessary. Collect fractions and analyze their purity by GC.
-
Thiophene BP: ~84 °C
-
This compound BP: ~165-167 °C
-
2,5-di-tert-butylthiophene BP: ~220-225 °C
-
-
Aqueous Workup: Before distillation, a thorough aqueous workup is essential. Washing the organic layer with a dilute acid solution, followed by a base (e.g., NaHCO₃ solution), and finally brine will remove residual catalyst and salts.[13]
-
Flash Column Chromatography: While less practical for multi-kilogram scales, flash chromatography on silica gel is effective for smaller scales or for removing very polar impurities. A non-polar eluent like hexanes is typically sufficient.
-
Troubleshooting Workflow Diagram
The following diagram provides a decision-making framework for troubleshooting common issues in the synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with tert-butyllithium (t-BuLi) on a large scale?
Answer: tert-Butyllithium is an extremely hazardous reagent that demands rigorous safety protocols. The primary dangers are its pyrophoric nature and its high reactivity with water and other protic sources.
-
Pyrophoricity: t-BuLi can ignite spontaneously upon contact with air.[7][14][15] This risk is magnified on a larger scale where the surface area to volume ratio is smaller, potentially leading to more violent reactions if exposed to air.
-
Reactivity with Water: It reacts violently with water, releasing flammable gases (like isobutane) and significant heat, which can ignite the gases and solvent.[9]
-
Corrosivity: It is highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[8][9]
Essential Safety Measures:
-
Inert Atmosphere: All transfers and reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).[7]
-
Proper PPE: Use flame-retardant lab coats, safety glasses or a face shield, and appropriate chemical-resistant gloves.
-
Specialized Equipment: Use dry, crack-free glassware and air-tight syringes or cannulas for transfers.[7]
-
Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) and a sand bucket readily accessible. Never use a water or CO₂ extinguisher on an organolithium fire.
-
Controlled Quenching: Unreacted t-BuLi must be quenched carefully at low temperatures by slowly adding a protic solvent like isopropanol, followed by a more gentle quench with water or aqueous solutions.
Q2: Which synthetic route is most suitable for a multi-gram or kilogram scale-up?
Answer: The choice depends on a trade-off between raw material cost, operational safety, and desired product purity.
| Feature | Friedel-Crafts Alkylation | Organometallic Route (via Lithiation) |
| Raw Materials | Thiophene, t-BuCl/t-BuOH, BF₃/FeCl₃. Generally lower cost. | 2-Bromothiophene, t-BuLi, electrophile. Higher cost, especially t-BuLi. |
| Safety | Moderate. Corrosive acids. Less extreme than organometallics. | High risk. Requires specialized handling for pyrophoric t-BuLi.[7][8][9][14][15] |
| Selectivity & Purity | Lower. Prone to di-alkylation and isomer formation.[3] | Very high. Excellent regioselectivity for the 2-position.[11] |
| Scalability | Challenging due to heat management and potential for tar formation. | Feasible with appropriate engineering controls for safety and temperature. |
| Waste | Acidic waste streams requiring neutralization. | Solvent and salt waste. Quenched lithium species. |
Recommendation: For high-purity material required in pharmaceutical applications, the organometallic route is generally preferred despite its higher cost and more stringent safety requirements. The superior selectivity simplifies purification and ensures a well-defined product. For applications where lower purity is acceptable and cost is the primary driver, optimizing the Friedel-Crafts route with milder catalysts may be a viable option.
Q3: What are the key process parameters to monitor during the scale-up of a lithiation reaction?
Answer: Successful and safe scale-up of a lithiation reaction hinges on precise control of several key parameters:
-
Temperature Control: This is the most critical parameter. The formation of the lithiated intermediate is highly exothermic. The addition of the organolithium reagent must be slow enough to allow the cooling system to maintain the target temperature (typically -78 °C). A temperature spike can lead to side reactions and decomposition of the lithiated species.
-
Agitation/Mixing: Efficient mixing is crucial to dissipate heat and ensure homogeneous reaction conditions. Inadequate mixing can create localized "hot spots" where the temperature rises uncontrollably, posing a significant safety risk.
-
Inert Atmosphere: The reactor must be rigorously purged and maintained under a positive pressure of a dry, inert gas. Oxygen and moisture sensors can be integrated into the process for monitoring.
-
Reagent Quality and Titration: The concentration of commercial organolithium solutions can vary. It is essential to titrate the reagent before use to ensure accurate stoichiometry, which is critical for both yield and safety.
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation of Thiophene
This protocol is a representative lab-scale procedure. All operations must be performed under a dry, inert atmosphere (Argon or Nitrogen) using oven-dried glassware.
Materials:
-
Thiophene (distilled before use)
-
tert-Butyllithium (t-BuLi) in pentane (concentration determined by titration)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Initial Charge: To the flask, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Thiophene Addition: Add thiophene (1.0 eq.) to the cold THF via syringe.
-
Lithiation: Slowly add t-BuLi (1.1 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the mixture at -78 °C for 1 hour after the addition is complete to ensure full formation of 2-thienyllithium.
-
Electrophile Quench: This protocol uses the tert-butyl group from the t-BuLi itself in a subsequent step not detailed here for simplicity. For a general quench, an appropriate electrophile would be added at this stage.
-
Reaction Quench: After the desired reaction time, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation to obtain pure this compound.
Safe Handling of tert-Butyllithium Workflow
The following diagram outlines the critical steps for safely handling pyrophoric t-BuLi.
Caption: Workflow for the safe handling of pyrophoric t-BuLi.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 3. US2469823A - Alkylation of thiophene - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]
- 7. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 14. westliberty.edu [westliberty.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 2-tert-butylthiophene: GC-MS as the Gold Standard
For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not a trivial matter; it is the bedrock of reproducible results and the ultimate safety and efficacy of a final product. In the synthesis of specialized organic molecules like 2-tert-butylthiophene, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies for this purpose, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), and contrasted with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Challenge: Anticipating Impurities in this compound Synthesis
The choice of an analytical method is intrinsically linked to the potential impurities one expects to find. The synthesis of this compound, like many organic reactions, is not perfectly selective. Common synthetic routes, such as the Friedel-Crafts alkylation of thiophene with tert-butyl chloride or isobutylene, can generate a profile of impurities that must be meticulously monitored.
Potential Impurities Include:
-
Isomeric Byproducts: The primary isomeric impurity is 3-tert-butylthiophene, which can be notoriously difficult to separate from the desired 2-isomer due to their similar physical properties.
-
Poly-alkylated Species: Di-tert-butylthiophenes can form if the reaction conditions are not strictly controlled.
-
Unreacted Starting Materials: Residual thiophene may remain.
-
Solvent and Reagent Residues: Depending on the workup and purification process, residual solvents and reagents can be carried through.
A robust purity assessment method must, therefore, be able to separate and identify these structurally similar compounds with high sensitivity and selectivity.
GC-MS: The Definitive Technique for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical powerhouse for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for assessing the purity of this compound.[1][2] The technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
The Causality Behind the GC-MS Method
The strength of a GC-MS method lies in the careful selection of its parameters, each chosen to address the specific analytical challenge.
-
The Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is an excellent choice. This phase provides separation primarily based on boiling point differences, which is effective for separating the isomeric and poly-alkylated thiophenes.
-
The Temperature Program: A programmed temperature ramp is crucial. It allows for the initial separation of highly volatile components at a lower temperature, followed by the elution of the less volatile, higher-boiling point impurities as the temperature increases. This ensures sharp peaks and good resolution across a range of potential impurities.
-
The Detector (Mass Spectrometer): The mass spectrometer provides two critical pieces of information: the retention time (from the GC) and the mass spectrum of the eluting compound. The mass spectrum is a molecular fingerprint, allowing for unambiguous identification of impurities by comparing the fragmentation pattern to spectral libraries (like NIST) or by interpreting the fragmentation itself.
Experimental Protocol: GC-MS Purity Assay of this compound
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane or hexane to create a 1 mg/mL solution.
-
Transfer the solution to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the purity by the area percent method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
Comparative Analysis: HPLC-UV and qNMR
While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that measure purity based on different chemical principles.[1][3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[2] For a relatively volatile compound like this compound, HPLC is a viable, though not always superior, alternative to GC-MS.
Strengths:
-
Excellent for quantifying non-volatile impurities that would not be amenable to GC.
-
High precision and robustness for routine quality control.
Weaknesses:
-
Limited Identification Capability: A UV detector provides information on the presence of a chromophore but offers little structural information. Co-eluting impurities can be difficult to discern.
-
Reference Standards Required: Accurate identification and quantification of impurities typically require corresponding reference standards, which may not be readily available.
Experimental Protocol: HPLC-UV Purity Assay of this compound
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for purity determination because it does not require a reference standard of the analyte itself.[4][5] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, an absolute purity value can be determined.
Strengths:
-
Absolute Quantification: Provides a direct measure of purity without the need for a specific reference standard for the analyte.[6][7]
-
Structural Information: Provides detailed structural information that can help in the identification of unknown impurities.
Weaknesses:
-
Lower Sensitivity: Compared to GC-MS and HPLC, NMR is significantly less sensitive, making it challenging to detect and quantify trace-level impurities.
-
Signal Overlap: Complex mixtures or structurally similar isomers can lead to overlapping signals in the ¹H NMR spectrum, complicating quantification.
Experimental Protocol: qNMR Purity Assay of this compound
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
2. NMR Instrumentation and Conditions:
-
Spectrometer: Bruker 400 MHz Avance III HD (or equivalent).
-
Solvent: CDCl₃.
-
Experiment: ¹H NMR with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery.
3. Data Analysis:
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
Performance Comparison
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility/boiling point, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Nuclear spin resonance in a magnetic field. |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity | Very High (ppm to ppb) | High (ppm) | Low (requires >0.1%) |
| Identification | Definitive (mass spectrum) | Presumptive (retention time) | Definitive (structural data) |
| Quantification | Relative (% area) or with standards | Requires specific standards | Absolute (with internal standard) |
| Throughput | High | High | Moderate |
| Best For | Volatile and semi-volatile impurities, unknown identification. | Routine QC, non-volatile impurities. | Absolute purity determination, structural elucidation of major components. |
Conclusion: An Integrated Approach to Purity
For the comprehensive purity assessment of this compound, GC-MS stands out as the most powerful single technique . Its ability to separate and definitively identify volatile isomeric and poly-alkylated impurities is unmatched by HPLC-UV. While qNMR offers the distinct advantage of absolute quantification without a specific reference standard, its lower sensitivity may not be sufficient for detecting trace impurities critical in pharmaceutical applications.
In a drug development setting, a self-validating system would leverage these techniques in a complementary fashion. GC-MS would be employed for the initial impurity profiling and identification. HPLC-UV could then be developed and validated for routine quality control of known impurities, given its high throughput and robustness. qNMR would serve as a primary method to assign the purity of the reference standard used for the other chromatographic techniques, thereby ensuring the trustworthiness and accuracy of the entire analytical workflow. This integrated approach, grounded in the strengths of each technique, provides the highest level of confidence in the purity of this compound, ensuring the integrity of subsequent research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of 2-tert-butylthiophene via ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of reliable and reproducible research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the elucidation of molecular structures. This guide provides an in-depth analysis of the validation of the 2-tert-butylthiophene structure, leveraging both ¹H and ¹³C NMR data. We will explore the theoretical underpinnings of the expected spectra, compare them with experimental data, and provide a comparative analysis with isomeric and related structures to highlight the specificity of NMR in structural assignment.
The Decisive Power of NMR in Structural Elucidation
NMR spectroscopy operates on the principle of nuclear spin and its interaction with an external magnetic field. The chemical environment of each nucleus within a molecule influences its resonance frequency, providing a unique fingerprint of the molecular structure. In ¹H NMR, we observe the signals from hydrogen nuclei (protons), gaining insights into their electronic environment, proximity to other protons (through spin-spin coupling), and their relative numbers (through integration). ¹³C NMR, on the other hand, provides information about the carbon skeleton of the molecule. The combination of these two techniques offers a powerful and often conclusive method for structural determination.
Analysis of the ¹H NMR Spectrum of this compound
The structure of this compound presents a distinct set of proton environments that are readily distinguishable in a ¹H NMR spectrum.
Caption: Molecular structure of this compound with proton and carbon numbering.
Based on this structure, we can predict the following key features in the ¹H NMR spectrum:
-
tert-Butyl Protons (9H): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. Due to the shielding effect of the alkyl group, this signal will be found in the upfield region of the spectrum.
-
Thiophene Ring Protons (3H): The three protons on the thiophene ring are in distinct chemical environments and will exhibit characteristic splitting patterns due to coupling with each other.
-
H5: This proton is adjacent to the sulfur atom and is expected to be the most downfield of the three ring protons. It will be split by H4, appearing as a doublet of doublets.
-
H3: This proton is adjacent to the tert-butyl group and will be split by H4, also appearing as a doublet of doublets.
-
H4: This proton is coupled to both H3 and H5 and will therefore appear as a doublet of doublets.
-
Experimental Validation of the ¹H NMR Spectrum
The experimental ¹H NMR data for this compound, obtained from the Spectral Database for Organic Compounds (SDBS), confirms these predictions.[1][2][3][4][5]
| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| tert-Butyl (9H) | ~1.3 | 1.33 | Singlet | 9H |
| H3 | ~6.8-7.0 | 6.82 | Doublet of Doublets | 1H |
| H4 | ~6.9-7.1 | 6.95 | Doublet of Doublets | 1H |
| H5 | ~7.1-7.3 | 7.14 | Doublet of Doublets | 1H |
Analysis of the ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.
-
tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon attached to the thiophene ring and another for the three equivalent methyl carbons.
-
Thiophene Ring Carbons: Four signals are expected for the four carbons of the thiophene ring. The carbon attached to the bulky tert-butyl group (C2) will be significantly downfield.
Experimental Validation of the ¹³C NMR Spectrum
The experimental ¹³C NMR data from the SDBS provides strong evidence for the proposed structure.[1][2][3][4][5]
| Carbon Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| -C(CH₃)₃ | ~30-35 | 30.6 |
| -C (CH₃)₃ | ~30-35 | 34.4 |
| C4 | ~120-125 | 122.8 |
| C5 | ~125-130 | 126.9 |
| C3 | ~120-125 | 121.3 |
| C2 | ~145-155 | 151.7 |
Comparative Analysis with Isomeric and Related Structures
To further solidify the structural assignment, it is instructive to compare the NMR spectra of this compound with its isomer, 3-tert-butylthiophene, and a related compound, 2,5-di-tert-butylthiophene. These comparisons highlight the sensitivity of NMR to subtle changes in molecular structure.
3-tert-butylthiophene
In 3-tert-butylthiophene, the tert-butyl group is at the 3-position. This leads to a different pattern of substitution on the thiophene ring and, consequently, a different NMR fingerprint.
| ¹H NMR | This compound | 3-tert-butylthiophene |
| tert-Butyl (9H) | 1.33 ppm (s) | ~1.3 ppm (s) |
| Ring Protons | 6.82 (dd), 6.95 (dd), 7.14 (dd) | Three distinct signals with different coupling patterns |
| ¹³C NMR | This compound | 3-tert-butylthiophene |
| -C(CH₃)₃ | 30.6 | ~31 ppm |
| -C (CH₃)₃ | 34.4 | ~34 ppm |
| Ring Carbons | 121.3, 122.8, 126.9, 151.7 | Four distinct signals with different chemical shifts |
The key difference lies in the chemical shifts and coupling patterns of the aromatic protons and the chemical shifts of the ring carbons, which are uniquely determined by the position of the tert-butyl substituent.
2,5-di-tert-butylthiophene
The introduction of a second tert-butyl group at the 5-position of the thiophene ring introduces symmetry to the molecule.
| ¹H NMR | This compound | 2,5-di-tert-butylthiophene |
| tert-Butyl (18H) | 1.33 ppm (s, 9H) | A single singlet for 18 protons |
| Ring Protons | 6.82 (dd), 6.95 (dd), 7.14 (dd) | A single singlet for the two equivalent ring protons |
| ¹³C NMR | This compound | 2,5-di-tert-butylthiophene |
| -C(CH₃)₃ | 30.6 | One signal |
| -C (CH₃)₃ | 34.4 | One signal |
| Ring Carbons | 121.3, 122.8, 126.9, 151.7 | Two signals due to symmetry |
The dramatic simplification of both the ¹H and ¹³C NMR spectra for 2,5-di-tert-butylthiophene, due to its symmetry, provides a stark contrast to the more complex spectra of the mono-substituted derivatives and unequivocally distinguishes it.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of a thiophene derivative.
Caption: A generalized workflow for acquiring high-quality NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
Add a small drop of tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer's magnetic field on the deuterium signal of the solvent. This compensates for any field drift during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp spectral lines and high resolution.
-
Tune and match the NMR probe for the specific nucleus being observed (¹H or ¹³C) to ensure maximum signal-to-noise.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum. Typically, a small number of scans (e.g., 16 or 32) are sufficient due to the high natural abundance and sensitivity of the ¹H nucleus.
-
¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is generally required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) signal to convert it from the time domain to the frequency domain.
-
Phase correct the resulting spectrum to ensure that all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Conclusion
The structural validation of this compound is unequivocally achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The observed chemical shifts, multiplicities, and integration values in the experimental spectra are in excellent agreement with the predictions based on its molecular structure. Furthermore, a comparative analysis with its isomer, 3-tert-butylthiophene, and the symmetrically substituted 2,5-di-tert-butylthiophene, demonstrates the remarkable sensitivity of NMR spectroscopy to subtle structural variations. This guide underscores the critical role of NMR as a robust and reliable analytical technique in modern chemical research and drug development, providing the necessary evidence for confident structural assignment.
References
- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 5. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]
Steric Hindrance vs. Hyperconjugation: A Comparative Guide to the Electronic Properties of 2-tert-butylthiophene and 2-butylthiophene
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design of novel organic electronic materials and pharmaceuticals. Thiophene and its derivatives are a cornerstone in this field, offering a versatile platform for tuning electronic properties. This guide provides an in-depth comparison of the electronic characteristics of two closely related 2-alkylthiophenes: 2-tert-butylthiophene and 2-butylthiophene. The subtle change from a linear butyl to a bulky tert-butyl substituent introduces a fascinating interplay of steric and electronic effects that significantly alters the material's behavior at a molecular level.
This analysis is supported by a synthesis of theoretical and experimental data from the literature, providing a comprehensive overview for informed material selection. We will delve into key electronic parameters, including ionization potential, electron affinity, HOMO-LUMO gap, and charge carrier mobility, while also providing detailed experimental protocols for their characterization.
The Decisive Role of the Alkyl Substituent: A Tale of Two Isomers
The fundamental difference between 2-butylthiophene and this compound lies in the spatial arrangement of the butyl group attached to the thiophene ring. The linear n-butyl chain in 2-butylthiophene presents minimal steric hindrance, allowing for relatively planar conformations and efficient intermolecular packing in the solid state. In contrast, the bulky tert-butyl group in this compound imposes significant steric strain, forcing the thiophene rings to twist and disrupting the planarity of the conjugated backbone, especially in oligomers and polymers. This structural divergence is the primary driver of their distinct electronic properties.
At a Glance: Key Electronic Property Comparison
The following table summarizes the key electronic properties of this compound and 2-butylthiophene. These values are derived from a combination of experimental data and computational studies found in the literature and serve as a comparative baseline. It is important to note that experimental values can vary depending on the specific measurement conditions and material purity.
| Property | 2-butylthiophene | This compound | Rationale for Difference |
| Ionization Potential (IP) | Lower | Higher | The electron-donating inductive effect of the tert-butyl group is slightly stronger, which would typically lower the IP. However, the steric hindrance can disrupt conjugation, leading to a net increase in the energy required to remove an electron. |
| Electron Affinity (EA) | Higher | Lower | The disruption of conjugation by the tert-butyl group destabilizes the LUMO to a greater extent than the HOMO, making it less favorable to accept an electron. |
| HOMO-LUMO Gap | Narrower | Wider | Steric hindrance from the tert-butyl group reduces the effective conjugation length, leading to a larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). |
| Conductivity (of corresponding polymer) | Higher | Lower | The reduced planarity and poorer intermolecular packing caused by the bulky tert-butyl groups in poly(this compound) hinder charge transport between polymer chains, resulting in lower conductivity compared to the more ordered poly(2-butylthiophene). |
| Charge Carrier Mobility | Higher | Lower | Similar to conductivity, the less ordered morphology and increased energetic disorder induced by the tert-butyl group lead to lower charge carrier mobility in organic field-effect transistors (OFETs). |
Delving Deeper: The "Why" Behind the "What"
The observed differences in the electronic properties of these two molecules can be attributed to a delicate balance between inductive effects and steric hindrance.
-
Inductive Effect: Alkyl groups are electron-donating, which tends to raise the energy of the HOMO and lower the ionization potential. The tert-butyl group has a slightly stronger inductive effect than the n-butyl group.
-
Steric Hindrance: This is the dominant factor in differentiating the two molecules. The bulky tert-butyl group forces a larger dihedral angle between adjacent thiophene units in oligomers and polymers, effectively shortening the π-conjugation length. This disruption of conjugation has a more pronounced effect on the electronic properties than the subtle difference in inductive effects. A shorter conjugation length leads to a wider HOMO-LUMO gap, a higher ionization potential, and a lower electron affinity.
In the solid state, these steric constraints also dictate the material's morphology. The linear butyl chains of 2-butylthiophene allow for more ordered, lamellar packing structures, which are conducive to efficient intermolecular charge hopping. Conversely, the bulky tert-butyl groups disrupt this packing, leading to a more amorphous morphology with increased energetic disorder, which ultimately impedes charge transport and results in lower conductivity and mobility.
Visualizing the Structure-Property Relationship
The following diagram illustrates the causal relationship between the molecular structure of the alkyl substituent and the resulting electronic properties.
Caption: Logical flow from substituent structure to electronic properties.
Experimental Protocols for Characterization
Accurate characterization of the electronic properties of these materials is paramount for their successful application. Below are detailed, step-by-step methodologies for key experiments.
Cyclic Voltammetry (CV) for HOMO-LUMO Gap Estimation
Cyclic voltammetry is a powerful electrochemical technique to determine the oxidation and reduction potentials of a molecule, which can be correlated to its HOMO and LUMO energy levels.
Experimental Workflow:
Caption: Workflow for Cyclic Voltammetry.
Step-by-Step Protocol:
-
Solution Preparation: Dissolve the thiophene derivative (e.g., 1-5 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Cell Assembly: Assemble a three-electrode electrochemical cell. Use a glassy carbon or platinum electrode as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Measurement: Perform the cyclic voltammetry scan using a potentiostat. Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then reverse the scan towards negative potentials to observe reduction.
-
Data Analysis: Determine the onset potentials for oxidation (Eox, onset) and reduction (Ered, onset) from the resulting voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:
-
EHOMO = -e (Eox, onset - E1/2, Fc/Fc+ + 4.8) eV
-
ELUMO = -e (Ered, onset - E1/2, Fc/Fc+ + 4.8) eV The electrochemical band gap is then Eg = ELUMO - EHOMO.
-
Organic Field-Effect Transistor (OFET) Fabrication and Characterization for Charge Carrier Mobility
The charge carrier mobility is a measure of how efficiently charges move through a material under the influence of an electric field. It is a critical parameter for transistor performance.
Experimental Workflow:
Caption: Workflow for OFET fabrication and mobility measurement.
Step-by-Step Protocol:
-
Substrate Preparation: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide layer (SiO2) acting as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: Optionally, treat the SiO2 surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface with the organic semiconductor.
-
Semiconductor Deposition: Dissolve the thiophene derivative in a suitable organic solvent (e.g., chloroform or chlorobenzene) and deposit a thin film onto the substrate using spin-coating.
-
Electrode Deposition: Deposit the source and drain electrodes (typically gold) on top of the semiconductor layer through a shadow mask using thermal evaporation. This creates a top-contact, bottom-gate device architecture.
-
Annealing: Anneal the completed device to improve the morphology of the semiconductor film and the contact at the electrode interface.
-
Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under an inert atmosphere.
-
Mobility Calculation: The field-effect mobility (μ) in the saturation regime can be calculated from the transfer characteristics (a plot of drain current, ID, versus gate voltage, VG) using the following equation: ID = (μ * Ci * W) / (2 * L) * (VG - Vth)2 where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.
Conclusion
The choice between this compound and 2-butylthiophene as a building block for organic electronic materials has profound implications for the final device performance. While the tert-butyl group can enhance solubility, its steric bulk generally leads to a wider HOMO-LUMO gap, lower conductivity, and reduced charge carrier mobility compared to the linear butyl analogue. This is primarily due to the disruption of π-conjugation and less favorable solid-state packing. For applications requiring high charge transport efficiency, such as high-performance transistors, 2-butylthiophene and other linear 2-alkylthiophenes are often the preferred choice. However, for applications where solubility and processability are paramount, and high charge mobility is not the primary concern, this compound may offer advantages. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions in the rational design of next-generation organic materials.
benchmarking the performance of 2-tert-butylthiophene transistors against industry standards
An In-Depth Performance Benchmark of Alkyl-Substituted Thiophene Transistors Against Industry Standards
A Senior Application Scientist's Guide to Material Selection and Performance Verification
The pursuit of next-generation flexible, transparent, and low-cost electronics has placed a significant focus on organic semiconductor materials. Within this class, thiophene derivatives have emerged as a cornerstone due to their robust electronic properties and environmental stability. While simple molecules like 2-tert-butylthiophene represent the basic structural motif, the field has rapidly evolved towards more complex, functionalized structures to achieve performance metrics comparable to incumbent technologies like amorphous silicon.
This guide provides a comprehensive performance benchmark of advanced alkyl-substituted thiophene semiconductors against established industry standards. We will move beyond a simple datasheet comparison to explore the causal relationships between molecular structure, thin-film morphology, and transistor performance. The protocols and insights provided herein are designed to be a self-validating framework for researchers and engineers working on the frontier of organic electronics.
Performance Benchmarking: Thiophene Derivatives vs. Industry Standards
The efficacy of an Organic Thin-Film Transistor (OTFT) is primarily defined by three key performance metrics:
-
Charge Carrier Mobility (μ): A measure of how quickly charge carriers (holes in p-type semiconductors) move through the material under an electric field. Higher mobility enables faster switching speeds and higher current output.
-
On/Off Current Ratio (Ion/Ioff): The ratio of the current when the transistor is in its "on" state to the current when it is in its "off" state. A high ratio is crucial for low power consumption and clear signal discrimination in digital logic.
-
Threshold Voltage (Vth): The minimum gate voltage required to turn the transistor "on" and form a conductive channel. A low absolute threshold voltage is desirable for low-power operation.
Below is a comparative summary of a high-performing, complex thiophene derivative against two industry-standard p-type organic semiconductors: Pentacene and Poly(3-hexylthiophene) (P3HT).
| Parameter | High-Performance Thiophene Derivative (e.g., C8-BTBT) | Pentacene (Vacuum Deposited) | Regioregular P3HT (Solution Processed) |
| Hole Mobility (μ) | >10 cm²/Vs[1] | ~0.3 - 2.6 cm²/Vs[2][3] | ~0.01 - 0.1 cm²/Vs[4][5] |
| On/Off Ratio (Ion/Ioff) | > 107 | > 106[3] | ~103 - 105[6] |
| Threshold Voltage (Vth) | ~ -1.5 V[2] | ~ -4 V to -15 V[2][3] | ~20 V (can be highly variable)[5][6] |
| Deposition Method | Solution or Vacuum | Vacuum Thermal Evaporation | Solution (Spin-coating, Printing) |
| Air Stability | Good to Excellent[7] | Moderate to Poor | Good |
Expert Insights: The data clearly illustrates the performance evolution within the thiophene family. While simple thiophenes are not typically used as active semiconductors, extending the π-conjugated core (as in Benzothieno-benzothiophene, BTBT) and optimizing the alkyl side-chains (like octyl, C8) dramatically enhances molecular ordering and, consequently, charge mobility.[1] This allows solution-processed BTBT derivatives to outperform even vacuum-deposited pentacene, which has long been the gold standard for high-mobility p-type organic semiconductors. P3HT, a polymeric thiophene, offers excellent processability but its charge transport is limited by the disorder between polymer chains, resulting in lower mobility.[4][5]
The Role of Molecular Structure: From Building Block to High-Performance Semiconductor
The performance leap seen in advanced thiophene derivatives is not accidental; it is a direct result of rational molecular design. The tert-butyl group in this compound is a simple solubilizing group, but more sophisticated engineering is required for high-performance devices.
Caption: Evolution of thiophene semiconductors from a basic unit to complex structures.
-
Core Extension: Fusing thiophene rings to create larger, more rigid planar cores like BTBT enhances π-orbital overlap between adjacent molecules, which is the primary pathway for charge transport.
-
Alkyl Side-Chains: Long alkyl chains (e.g., hexyl in P3HT, octyl in C8-BTBT) serve two critical functions. They improve solubility for solution-based processing and critically mediate the intermolecular packing (self-assembly) in the solid state to ensure favorable π-stacking for efficient charge transport.[8]
Experimental Protocols: A Validated Workflow for OTFT Fabrication and Characterization
Reproducibility is paramount in semiconductor research. The following protocols describe a standard bottom-gate, top-contact (BGTC) device architecture, which is widely used for characterizing new materials.
OTFT Fabrication Workflow
Caption: Standard fabrication workflow for a bottom-gate, top-contact OTFT.
Step-by-Step Methodology:
-
Substrate and Gate Formation: Begin with a heavily n-doped silicon wafer, which serves as both the substrate and the common gate electrode. Grow a high-quality gate dielectric layer, typically 100-300 nm of silicon dioxide (SiO₂), via thermal oxidation.
-
Substrate Cleaning & Surface Treatment (Trustworthiness Pillar): This step is critical for device performance and reproducibility.
-
Causality: The interface between the dielectric and the organic semiconductor is where charge transport occurs. An atomically clean, defect-free surface is essential to prevent charge trapping.
-
Protocol:
-
Clean the Si/SiO₂ substrate ultrasonically in acetone, then isopropyl alcohol (IPA), each for 15 minutes.
-
Rinse thoroughly with deionized (DI) water and dry under a stream of N₂.
-
Treat with UV-Ozone for 10 minutes to remove organic residues and create a hydrophilic surface.
-
Immediately immerse the substrate in a 10 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene for 30 minutes to form a hydrophobic self-assembled monolayer (SAM). This SAM improves the molecular ordering of the subsequently deposited organic layer.[8]
-
Rinse with fresh toluene and IPA to remove excess OTS, then dry with N₂.
-
-
-
Active Layer Deposition:
-
For Solution-Processable Materials (e.g., P3HT, BTBT derivatives):
-
Prepare a solution of the organic semiconductor (e.g., 5 mg/mL in chloroform).
-
Spin-coat the solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.
-
-
For Vacuum-Deposited Materials (e.g., Pentacene):
-
Place the substrate in a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit a 30-50 nm thick film of pentacene at a rate of 0.1-0.2 Å/s.
-
-
-
Thermal Annealing: Anneal the substrate at a temperature just below the material's melting or glass transition point (e.g., 120 °C for P3HT) for 30 minutes in a nitrogen-filled glovebox. This improves the crystallinity and molecular ordering of the film.
-
Source-Drain Electrode Deposition: Using a shadow mask to define the channel, thermally evaporate 50 nm of Gold (Au) to form the source and drain contacts. The channel length (L) and width (W) are defined by the mask, typically L = 50 µm and W = 1000 µm.
Electrical Characterization Protocol
Characterization should be performed in an inert environment (N₂ or vacuum) using a semiconductor parameter analyzer connected to a probe station.[9]
-
Gate Leakage Test:
-
Purpose: To ensure the integrity of the gate dielectric.
-
Procedure: With the source and drain contacts floating, sweep the gate voltage (VGS) from 0 V to the maximum intended operating voltage (e.g., -60 V) and measure the gate current (IG). IG should be at least two orders of magnitude lower than the expected Ioff of the transistor.
-
-
Output Characteristics (IDS vs. VDS):
-
Purpose: To observe the linear and saturation regimes of transistor operation.
-
Procedure:
-
Set VGS to a constant value (e.g., 0 V, -10 V, -20 V, -30 V, -40 V).
-
For each VGS, sweep the drain-source voltage (VDS) from 0 V to -60 V and measure the drain-source current (IDS).
-
-
-
Transfer Characteristics (IDS vs. VGS):
-
Purpose: To extract the key performance metrics (mobility, on/off ratio, threshold voltage).
-
Procedure:
-
Set VDS to a constant value in the saturation regime (e.g., -60 V).
-
Sweep VGS from a positive voltage (e.g., +20 V) to a negative voltage (e.g., -60 V) and measure IDS. Plot IDS on a logarithmic scale and |IDS|1/2 on a linear scale.
-
-
Data Extraction:
-
On/Off Ratio: The ratio of the maximum IDS to the minimum IDS from the logarithmic transfer curve.
-
Threshold Voltage (Vth): Extrapolate the linear portion of the |IDS|1/2 vs. VGS plot to the x-axis (where |IDS|1/2 = 0). The x-intercept is Vth.
-
Field-Effect Mobility (μ): Calculated from the slope of the linear portion of the |IDS|1/2 vs. VGS plot using the saturation region equation:
IDS = (μ * Ci * W) / (2L) * (VGS - Vth)²
where Ci is the capacitance per unit area of the gate dielectric, and W and L are the channel width and length, respectively.
Conclusion and Outlook
The performance of thiophene-based organic transistors is a direct function of sophisticated molecular engineering. By moving from simple substituted thiophenes to complex, extended, and symmetrically functionalized π-cores, researchers have developed materials that rival and even exceed the performance of traditional organic electronic standards. The remarkable mobility of materials like C8-BTBT, coupled with their solution processability, opens the door for high-speed, low-cost flexible circuits, sensors, and displays. The provided protocols offer a standardized framework for fabricating and reliably characterizing these next-generation devices, ensuring that comparative data is both accurate and meaningful for advancing the field.
References
- 1. Ultrahigh mobility and efficient charge injection in monolayer organic thin-film transistors on boron nitride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Poly(3-hexylthiophene)-Based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 8. Self-Assembly in Organic Thin Film Transistors for Flexible Electronic Devices [sigmaaldrich.com]
- 9. sunfest.seas.upenn.edu [sunfest.seas.upenn.edu]
A Researcher's Guide to the Experimental Validation of Theoretical Models for 2-tert-butylthiophene
Executive Summary
In the realm of computational chemistry and drug development, theoretical models serve as powerful predictive tools, offering insights into molecular structure, stability, and reactivity. However, the credibility of these in silico predictions is fundamentally tethered to their validation against empirical evidence. This guide provides a comprehensive framework for the experimental validation of theoretical models as applied to 2-tert-butylthiophene, a heterocyclic compound whose steric and electronic properties are of significant interest. We will explore the synergy between high-level quantum chemical calculations and standard spectroscopic techniques, establishing a robust, self-validating workflow for researchers. This document moves beyond a simple recitation of protocols to explain the causal reasoning behind methodological choices, ensuring both scientific rigor and practical applicability.
Introduction: The Imperative of Validating Models for Substituted Thiophenes
This compound (C₈H₁₂S) presents an interesting case study. The bulky tert-butyl group attached to the C2 position of the thiophene ring introduces significant steric hindrance, which influences the molecule's conformational preferences, electronic structure, and ultimately, its reactivity.[1] Theoretical models, such as those derived from Density Functional Theory (DFT) or ab initio methods, are invaluable for predicting these properties.[2][3] They can, for instance, calculate the rotational energy barrier of the tert-butyl group or predict spectroscopic signatures with remarkable precision.
However, the choice of computational method, functional, and basis set can profoundly impact the accuracy of these predictions.[4] Therefore, a rigorous comparison with experimental data is not merely a final verification step but an integral part of the modeling process itself. This guide details the critical interplay between theory and experiment, using Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR and FT-Raman) as the experimental benchmarks.
Part I: The Theoretical Modeling Framework
The foundation of a successful validation study lies in a well-chosen and meticulously executed computational model. The goal is to generate theoretical data (e.g., optimized geometry, NMR chemical shifts, vibrational frequencies) that can be directly and meaningfully compared with experimental results.
Expertise in Method Selection: DFT vs. Ab Initio
-
Ab Initio Methods: These methods, like Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. While fundamentally rigorous, high-level ab initio methods such as Coupled Cluster (CCSD(T)) can be computationally prohibitive for a molecule of this size, especially for tasks like geometry optimization and frequency calculations.[2]
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[4] It approximates the complex many-electron problem by focusing on the electron density. The accuracy of DFT is contingent on the chosen exchange-correlation functional. For thiophene derivatives, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have shown excellent agreement with experimental data.[3][5]
Causality Behind the Choice: For this compound, we recommend the DFT approach with the B3LYP functional. This choice is predicated on its proven track record for providing reliable geometric and spectroscopic data for organic molecules, including thiophene systems, at a manageable computational expense.[5][6] This is paired with a Pople-style basis set, such as 6-311++G(d,p) , which offers a flexible description of electron distribution, crucial for accurately modeling both the π-system of the thiophene ring and the σ-bonds of the alkyl substituent.[7]
Protocol 1: Computational Modeling of this compound
-
Structure Input: Build the 3D structure of this compound using a molecular editor. Ensure a reasonable starting geometry.
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule. This is the most critical step, as all subsequent calculations depend on the optimized geometry.
-
Method: Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[8]
-
Validation: Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
Frequency Calculation:
-
Objective: To predict the vibrational (IR and Raman) spectra and to obtain zero-point vibrational energy and thermal corrections.
-
Method: Using the optimized geometry from the previous step, calculate the harmonic vibrational frequencies at the same level of theory (B3LYP/6-311++G(d,p)).
-
Note: Calculated frequencies are often systematically overestimated. They must be scaled using a standard scaling factor (e.g., ~0.96-0.98 for B3LYP) for accurate comparison with experimental data.[9]
-
-
NMR Chemical Shift Calculation:
-
Objective: To predict the ¹H and ¹³C NMR spectra.
-
Method: Employ the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.[7][10] Calculations should be performed at the B3LYP/6-311++G(d,p) level.
-
Referencing: Calculated isotropic shielding values must be converted to chemical shifts (δ) by subtracting them from the shielding value of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the identical level of theory.
-
Caption: Computational workflow for generating theoretical data.
Part II: Experimental Validation Techniques
Experimental data provides the "ground truth" against which theoretical models are judged. High-resolution spectroscopic techniques are ideal for this purpose, as they provide detailed structural information that can be directly correlated with calculated parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is exceptionally sensitive to the local electronic environment of each nucleus (¹H and ¹³C). The chemical shift of each atom is a direct reflection of its magnetic shielding, which is determined by the molecule's geometry and electron distribution. This makes it a primary tool for validating the accuracy of the calculated electronic structure.
Vibrational Spectroscopy (FT-IR & FT-Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each peak in the spectrum corresponds to a specific molecular motion (e.g., stretching, bending, rocking). By comparing the experimental vibrational frequencies with the scaled theoretical frequencies, one can validate the accuracy of the computed molecular geometry and bond strengths.[9]
Protocol 2: Spectroscopic Analysis of this compound
-
Sample Preparation:
-
Source: Obtain high-purity (>98%) this compound.
-
NMR: Dissolve a small amount (~5-10 mg) of the sample in an appropriate deuterated solvent (e.g., CDCl₃) containing 0.03% TMS as an internal standard.
-
FT-IR: The spectrum can be recorded on the neat liquid sample using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.[9][10]
-
FT-Raman: The spectrum should be recorded on the neat liquid sample in a glass capillary tube.[9][10]
-
-
Data Acquisition:
-
NMR: Record ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).[10]
-
FT-IR: Record the spectrum typically in the 4000–400 cm⁻¹ range with a resolution of at least 2 cm⁻¹.[9]
-
FT-Raman: Record the spectrum typically in the 3500–50 cm⁻¹ range using a 1064 nm Nd:YAG laser source to minimize fluorescence.[9]
-
-
Data Processing:
-
NMR: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS peak at 0.00 ppm.
-
FT-IR/Raman: Identify and label the peak positions (in cm⁻¹) for all significant vibrational bands.
-
Part III: Comparative Analysis - Bridging Theory and Experiment
This is the crucial synthesis step where the predictive power of the model is tested. The comparison must be systematic and objective.
The Validation Feedback Loop
A significant discrepancy between theoretical and experimental data should not be seen as a failure, but as an opportunity to refine the model. For instance, if the calculated NMR shifts for the tert-butyl protons are incorrect, it might suggest that the optimized dihedral angle between the tert-butyl group and the thiophene ring is inaccurate, prompting a re-evaluation of the computational method or basis set.
Caption: The iterative process of model validation and refinement.
Data Presentation for Direct Comparison
Quantitative data should be summarized in tables for clarity. Below are illustrative examples of how to structure this comparison.
Table 1: Illustrative Comparison of Theoretical vs. Experimental NMR Chemical Shifts (δ, ppm) (Note: Experimental values are hypothetical for illustrative purposes. Researchers should substitute their own data.)
| Atom Position | Theoretical ¹H (ppm) | Experimental ¹H (ppm) | Theoretical ¹³C (ppm) | Experimental ¹³C (ppm) |
| Thiophene H3 | 6.85 | 6.82 | 122.5 | 122.1 |
| Thiophene H4 | 7.05 | 7.01 | 125.0 | 124.7 |
| Thiophene H5 | 7.20 | 7.18 | 127.8 | 127.5 |
| t-Butyl C(CH₃)₃ | - | - | 34.5 | 34.2 |
| t-Butyl C(CH₃)₃ | 1.35 | 1.33 | 31.0 | 30.8 |
| Thiophene C2 (t-Bu) | - | - | 155.0 | 154.6 |
Table 2: Illustrative Comparison of Key Vibrational Frequencies (cm⁻¹) (Note: Theoretical values are scaled. Experimental values are hypothetical.)
| Vibrational Mode Assignment | Theoretical (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| Thiophene Ring C=C Stretch | 1525 | 1528 | 1530 |
| Thiophene Ring C-H Stretch | 3105 | 3108 | 3107 |
| t-Butyl C-H Symmetric Stretch | 2870 | 2872 | 2871 |
| t-Butyl C-H Asymmetric Stretch | 2960 | 2965 | 2964 |
| Thiophene Ring C-S Stretch | 695 | 698 | 697 |
Conclusion
The validation of theoretical models through experimental data is a cornerstone of rigorous scientific inquiry. For this compound, a combined approach using DFT (B3LYP/6-311++G(d,p)) calculations and spectroscopic analysis (NMR, FT-IR, FT-Raman) provides a powerful and self-correcting workflow. By meticulously comparing calculated geometric and spectroscopic parameters with empirical measurements, researchers can establish a high degree of confidence in their in silico models. This validated understanding is crucial for accurately predicting the behavior of this and related molecules in complex chemical and biological systems, thereby accelerating research and development.
References
- 1. This compound | C8H12S | CID 15528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. thaiscience.info [thaiscience.info]
- 6. mdpi.com [mdpi.com]
- 7. ripublication.com [ripublication.com]
- 8. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
- 10. nanoient.org [nanoient.org]
A Comparative Guide to the Solubility of Tert-butylthiophene Isomers for Researchers and Drug Development Professionals
Introduction: The Subtle Significance of Isomeric Differences in Drug Discovery
In the landscape of medicinal chemistry, the tert-butyl group is a frequently employed structural motif.[1][2][3] Its steric bulk can confer metabolic stability and modulate the pharmacological activity of a drug candidate.[3][4] Thiophene, a sulfur-containing aromatic heterocycle, is also a key component in numerous pharmaceuticals. The combination of these two moieties in tert-butylthiophene presents a scaffold of significant interest. However, the seemingly minor difference in the position of the tert-butyl group on the thiophene ring, creating 2-tert-butylthiophene and 3-tert-butylthiophene, can lead to notable variations in their physicochemical properties, including solubility.[5]
This guide provides a comprehensive comparison of the solubility of this compound and 3-tert-butylthiophene. We will delve into the theoretical underpinnings that govern their solubility, present a qualitative comparison in various solvents, and provide a detailed experimental protocol for researchers to quantitatively assess their solubility. This information is crucial for drug development professionals in optimizing formulation, bioavailability, and overall efficacy of potential drug candidates incorporating these isomers.
Theoretical Framework: Why Isomeric Structure Dictates Solubility
The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6][7][8][9] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[7][8] Several factors arising from the isomeric difference between 2- and 3-tert-butylthiophene influence their interaction with solvents:
-
Molecular Polarity and Dipole Moment: While both isomers are predominantly non-polar due to the bulky, hydrophobic tert-butyl group and the thiophene ring, the position of the tert-butyl group can subtly alter the molecule's overall dipole moment. The electron-donating nature of the tert-butyl group can create a small, localized charge distribution. The difference in the vector sum of bond dipoles between the 2- and 3-isomers can lead to minor differences in their overall polarity, which in turn can affect their solubility in polar solvents.
-
Molecular Shape and Packing: 3-tert-butylthiophene has a more linear and regular shape compared to the more sterically hindered this compound. This difference in molecular geometry can influence how effectively the molecules pack in a crystal lattice. A more stable crystal lattice requires more energy to break apart, potentially leading to lower solubility.
-
Intermolecular Forces: The primary intermolecular forces at play for these isomers are van der Waals forces. The surface area available for these interactions can differ between the two isomers, potentially impacting their solubility.
Qualitative Solubility Comparison
Below is a table summarizing the expected solubility of 2- and 3-tert-butylthiophene in a variety of common solvents, categorized by their polarity.
| Solvent | Solvent Polarity | Expected Solubility of this compound | Expected Solubility of 3-tert-butylthiophene | Rationale |
| Water (H₂O) | High | Insoluble | Insoluble | Both isomers are non-polar and cannot overcome the strong hydrogen bonding network of water.[10] |
| Methanol (CH₃OH) | High | Sparingly Soluble | Sparingly Soluble | The presence of a short alkyl chain in methanol allows for some interaction with the non-polar solutes. |
| Ethanol (C₂H₅OH) | Medium-High | Soluble | Soluble | The longer alkyl chain in ethanol increases its non-polar character, making it a better solvent for these isomers.[10] |
| Acetone (C₃H₆O) | Medium | Soluble | Soluble | Acetone's polarity is intermediate, allowing it to dissolve a wide range of compounds. |
| Dichloromethane (CH₂Cl₂) | Medium | Soluble | Soluble | A good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and van der Waals forces. |
| Diethyl Ether (C₄H₁₀O) | Low | Very Soluble | Very Soluble | The non-polar nature of diethyl ether makes it an excellent solvent for non-polar compounds like tert-butylthiophenes.[10] |
| Hexane (C₆H₁₄) | Very Low | Very Soluble | Very Soluble | As a non-polar alkane, hexane readily dissolves other non-polar molecules through London dispersion forces. |
| Toluene (C₇H₈) | Low | Very Soluble | Very Soluble | The aromatic ring of toluene can interact favorably with the thiophene ring of the solutes. |
Experimental Protocol for Determining Solubility
To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following method is a reliable approach for determining the solubility of solid organic compounds in various solvents.[6][11][12]
Objective: To quantitatively determine and compare the solubility of this compound and 3-tert-butylthiophene in a selected range of solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
3-tert-butylthiophene (solid)
-
A selection of solvents (e.g., water, ethanol, hexane)
-
Analytical balance (± 0.1 mg)
-
Small test tubes or vials with screw caps
-
Vortex mixer
-
Constant temperature water bath or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Experimental Workflow Diagram:
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
For each isomer and each solvent, add an excess amount of the solid tert-butylthiophene isomer to a pre-weighed vial. The key is to ensure there is undissolved solid remaining after equilibration.
-
Accurately add a known volume of the chosen solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Vigorously mix the vials using a vortex mixer for 1-2 minutes to facilitate the initial dissolution.
-
Place the vials in a constant temperature water bath or incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with intermittent shaking. This ensures that the solution becomes saturated.
-
-
Phase Separation:
-
After equilibration, visually confirm that there is still undissolved solid at the bottom of each vial.
-
Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully take a known volume of the clear supernatant using a micropipette, being cautious not to disturb the solid pellet.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of the dissolved tert-butylthiophene isomer.
-
Prepare a standard curve using known concentrations of each isomer to accurately quantify the solubility.
-
-
Data Interpretation:
-
The concentration determined from the analysis represents the solubility of the isomer in that particular solvent at the specified temperature.
-
Repeat the experiment at least in triplicate for each isomer-solvent combination to ensure reproducibility and calculate the mean solubility and standard deviation.
-
Conclusion: Practical Implications for Drug Development
The solubility of tert-butylthiophene isomers, while seemingly a fundamental physicochemical property, has profound implications in the field of drug development. A comprehensive understanding of how the isomeric structure influences solubility allows researchers to:
-
Select appropriate solvents for synthesis and purification: Knowledge of solubility aids in choosing the right solvents for reactions, extractions, and recrystallizations, leading to higher yields and purity.
-
Optimize drug formulation: For a drug to be effective, it must be in a bioavailable form. Solubility is a critical factor in designing formulations (e.g., tablets, injections) that ensure adequate dissolution and absorption in the body.
-
Predict and improve pharmacokinetic profiles: Poor aqueous solubility can lead to low bioavailability and erratic absorption. By understanding the solubility of different isomers, medicinal chemists can make informed decisions about which isomer to advance or how to modify the structure to improve its drug-like properties.
References
- 1. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.ws [chem.ws]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. byjus.com [byjus.com]
- 10. 3-Butylthiophene | Properties, Uses, Safety, Supplier Info & Technical Data – China Manufacturer [quinoline-thiophene.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
The Double-Edged Sword: Analyzing Charge Transport in 2-tert-butylthiophene and Its Derivatives
A Senior Application Scientist's Guide to Understanding Steric Effects and Molecular Engineering in Organic Semiconductors
In the pursuit of high-performance organic electronics, the strategic functionalization of conjugated backbones is paramount. Thiophene, a cornerstone of organic semiconductors, offers a versatile platform for chemical modification. Among the vast array of possible substituents, the tert-butyl group holds a unique position. Its influence extends beyond simple electronic tuning, introducing significant steric demands that profoundly alter molecular packing, film morphology, and, ultimately, charge transport properties.
This guide provides an in-depth analysis of charge transport in materials derived from 2-tert-butylthiophene. We will move beyond a simple catalog of materials to dissect the fundamental principles governing their performance. By examining the causality behind experimental observations and grounding our claims in authoritative research, we aim to equip researchers, scientists, and drug development professionals with the insights needed to rationally design next-generation organic semiconducting materials.
Part 1: The Foundation - Charge Transport in Thiophene-Based Materials
Charge transport in organic semiconductors is fundamentally different from that in their inorganic counterparts. Instead of delocalized bands, charges (holes or electrons) typically move between adjacent molecules in a process known as "hopping".[1] This process is highly sensitive to the distance and orientation between molecules.
Two key factors dictate the efficiency of charge transport:
-
Electronic Coupling (Transfer Integral): This quantifies the ease with which a charge carrier can hop between neighboring molecules. It is maximized when the π-orbitals of adjacent molecules overlap significantly. This is often achieved in structures with close, co-facial π-π stacking.[2]
-
Reorganization Energy: This is the energy required to distort the geometry of a molecule when it accepts a charge. A lower reorganization energy facilitates faster charge transfer.[3]
The ideal molecular arrangement for efficient charge transport involves a high degree of crystallinity with molecules packed in a way that maximizes π-orbital overlap, such as a face-to-face π-stacking or a herringbone motif with significant intermolecular electronic communication.
Part 2: The Tert-Butyl Moiety - A Study in Steric Influence
The tert-butyl group is an alkyl substituent known for its significant steric bulk. Its impact on the properties of a thiophene-based semiconductor can be categorized into two primary effects:
-
Electronic Effect: As an alkyl group, it is weakly electron-donating. This can subtly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule.[4] However, this electronic contribution is often overshadowed by its profound structural influence.
-
Steric Effect: This is the dominant role of the tert-butyl group. Its large van der Waals volume can prevent the conjugated thiophene backbones from packing as closely as they would with smaller substituents. This can disrupt the ideal π-π stacking arrangement necessary for high charge mobility.[2][5] Conversely, this same steric hindrance can be leveraged to control solubility, prevent excessive aggregation in solution, and tune the molecular packing in predictable ways.
Part 3: Comparative Analysis - How the Tert-Butyl Group Modulates Performance
Direct experimental data on the charge transport of the simple this compound monomer is scarce, likely because small, non-planar molecules are generally poor semiconductors. Its true value emerges when it is incorporated into larger, conjugated systems like oligomers and co-polymers. A compelling case study comes from the analysis of thiophene-phenylene co-oligomers, where the effects of various terminal substituents, including tert-butyl, were systematically investigated.[5]
Case Study: 5,5′-diphenyl-2,2′-bithiophene (PTTP) with Terminal Substituents
In a study of PTTP crystals, researchers found that the size of the terminal group directly correlates with the inclination angle of the molecules within the crystal layers. This angle is critical as it dictates the degree of π-orbital overlap between adjacent molecules.[5]
| Terminal Substituent (R) | van der Waals Volume (ų) | Molecular Inclination Angle | Dominant Hole Transport Direction |
| Hydrogen (H) | 7.9 | Low | T-dimer (Inter-layer) |
| Fluorine (F) | 10.2 | Low | T-dimer (Inter-layer) |
| Methyl (CH₃) | 24.5 | Medium | P-dimer (Intra-layer) |
| tert-Butyl (tBu) | 74.1 | High | P-dimer (Intra-layer) |
| Trimethylsilyl (TMS) | 75.9 | High | P-dimer (Intra-layer) |
Data synthesized from theoretical and experimental findings reported in The Journal of Physical Chemistry C.[5]
As shown in the table, the bulky tert-butyl (tBu) and trimethylsilyl (TMS) groups force a larger molecular inclination angle. This structural change significantly impacts the electronic coupling. While it may weaken certain intermolecular interactions, it can enhance others, fundamentally changing the primary pathway for charge transport from an inter-layer hop (T-dimer) to a more efficient intra-layer hop (P-dimer).[5] This demonstrates that the steric hindrance of the tert-butyl group is not merely an obstacle; it is a tool for precisely engineering the solid-state packing and, consequently, the charge transport anisotropy.
The bulky nature of tert-butyl groups can also be seen in other systems. For instance, in thioxanthone derivatives, the inclusion of 3,6-di-tert-butylcarbazole moieties leads to materials with bipolar charge transport characteristics, demonstrating hole and electron mobilities in the range of 10⁻⁵ to 10⁻⁶ cm²/(V·s).[6]
Part 4: Experimental Validation - A Workflow for Characterization
The standard method for evaluating the charge transport properties of these materials is the fabrication and testing of an Organic Field-Effect Transistor (OFET). This device allows for the direct measurement of key performance metrics like charge carrier mobility (μ) and the on/off current ratio.
Diagram: OFET Fabrication and Characterization Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of structural fluctuations on charge carrier mobility in thiophene, thiazole and thiazolothiazole based oligomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
assessing the long-term stability of 2-tert-butylthiophene devices compared to other materials
A Comparative Guide to the Long-Term Stability of 2-tert-Butylthiophene Devices for Organic Electronics
For researchers, scientists, and professionals in drug development and organic electronics, the long-term operational and environmental stability of semiconductor materials is a critical parameter dictating the viability of real-world applications. This guide provides an in-depth comparison of the long-term stability of devices based on this compound against two widely studied organic semiconductors: pentacene (a p-type benchmark) and fullerene C60 (an n-type benchmark). We will delve into the underlying degradation mechanisms, present comparative experimental data, and provide detailed protocols for assessing device stability.
The Critical Role of Stability in Organic Electronics
Organic electronic devices, such as organic field-effect transistors (OFETs), offer unique advantages in terms of flexibility, low-cost fabrication, and biocompatibility. However, their widespread commercialization has been hindered by concerns over their operational and environmental stability.[1] Degradation of organic semiconductor materials, often accelerated by exposure to oxygen, moisture, heat, and prolonged electrical bias, can lead to significant performance deterioration, including shifts in threshold voltage, decreased charge carrier mobility, and reduced on/off ratios.[2][3] Therefore, the development of robust organic semiconductors with inherent stability is a key research focus.
Materials Under Comparison: A Snapshot
This guide focuses on three key materials:
-
This compound: A derivative of thiophene, a class of sulfur-containing heterocyclic compounds known for their good charge transport properties. The introduction of a bulky tert-butyl group is a molecular design strategy aimed at enhancing stability. While direct long-term stability data for this compound is emerging, studies on similar tert-butyl substituted organic semiconductors suggest a "passivation effect" that improves device longevity.[4][5]
-
Pentacene: A polycyclic aromatic hydrocarbon that has been extensively studied as a high-performance p-type organic semiconductor. Its well-ordered crystalline structure leads to excellent charge carrier mobility. However, pentacene is known to be susceptible to oxidation, which can degrade device performance in ambient air.[6][7]
-
Fullerene C60: A spherical carbon allotrope that is the most common n-type semiconductor in organic electronics. C60-based devices can exhibit good initial performance and reproducibility, but their stability can be a concern, particularly over extended periods.[8]
Degradation Pathways: A Mechanistic Overview
The long-term stability of organic electronic devices is governed by a complex interplay of intrinsic and extrinsic factors. The primary degradation pathways for the materials are illustrated below.
Caption: Key degradation pathways for this compound, Pentacene, and C60 devices.
The bulky tert-butyl group in this compound is hypothesized to provide a steric shield, hindering the diffusion of oxygen and moisture to the thiophene core and thus improving stability.[4][5] This "passivation effect" is a key advantage over the more exposed backbone of pentacene.
Comparative Stability Data
The following table summarizes the reported long-term stability performance of devices based on thiophene derivatives (as a proxy for this compound), pentacene, and C60 under various stress conditions.
| Material System | Stress Condition | Key Stability Metrics | Reference |
| tert-Butyl Substituted DBTTF | Ambient Air Storage | Stable operation for several months with minimal threshold voltage shift. | [4][5] |
| Pentacene | Ambient Air Storage (9 months) | Hole mobility decreased from 2 × 10⁻³ cm²/Vs to 1.2 × 10⁻⁵ cm²/Vs. | [3] |
| Pentacene | Continuous Bias Stress (in air) | Significant threshold voltage shift observed. | [8] |
| Fullerene C60 | Short-term Measurement (in glove box) | Good reproducibility and stability. | [8] |
| Fullerene C60 | Long-term Measurement (up to 3 months) | Noticeable decay in device parameters. | [8] |
Experimental Protocols for Stability Assessment
To ensure scientific integrity and reproducibility, standardized testing protocols are essential. Below are detailed methodologies for two critical stability tests: electrical bias stress testing and accelerated environmental aging.
Electrical Bias Stress Testing
This test evaluates the stability of a device under continuous electrical operation.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-tert-Butylthiophene
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-tert-Butylthiophene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural choice, ensuring a self-validating system of laboratory safety and environmental stewardship.
Hazard Identification and a Priori Risk Assessment
Before handling any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (CAS No. 1689-78-7) is an organosulfur compound that presents several risks that directly inform its disposal protocol.[1]
Key Hazards:
-
Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory tract irritation.[2]
-
Flammability: While some sources classify it as a flammable liquid, this is not universally cited; however, it should always be kept away from heat, sparks, and open flames.[3][4]
-
Environmental Hazard: As a sulfur-containing organic compound, improper disposal can lead to the acidification of soil and groundwater upon its degradation.[5]
These hazards necessitate that this compound be treated as regulated hazardous waste. Disposal into sanitary sewers or regular trash is strictly prohibited.[6][7]
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][8] |
| CAS Number | 1689-78-7 | [1] |
| Molecular Formula | C₈H₁₂S | [1][8] |
| Appearance | Liquid | [1] |
| Primary Hazards | Harmful if swallowed, Skin/Eye/Respiratory Irritant | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Incompatibilities | Strong oxidizing agents (e.g., nitrates, peroxides) |
Core Principles of Regulated Waste Management
The disposal of this compound is governed by national and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) in the United States.[6][9] The following principles form the basis of a compliant disposal plan.
-
Point-of-Generation Management: Chemical waste must be managed at or near the point where it is generated, under the control of laboratory personnel.[6]
-
Satellite Accumulation Areas (SAA): Laboratories are permitted to store hazardous waste in designated SAAs.[10] These areas must be properly managed, with limits on the volume of waste stored (e.g., up to 55 gallons).[7][10]
-
Segregation: Incompatible chemicals must be kept separate to prevent dangerous reactions.[6] this compound waste must be stored away from strong oxidizing agents.[11]
Step-by-Step Disposal Protocol for this compound
This protocol covers all waste streams generated from the use of this compound in a laboratory setting.
Step 1: Waste Stream Segregation and Collection
Proper segregation at the point of generation is the most critical step. Do not mix hazardous waste with non-hazardous waste.
-
Liquid Waste:
-
Neat or Concentrated this compound: Collect any unused or waste this compound in a dedicated, chemically compatible container.
-
Contaminated Solvents: Collect solvents (e.g., from reaction workups or cleaning) that are contaminated with this compound in a separate waste container. This stream is typically classified as "non-halogenated organic waste."
-
-
Solid Waste:
Container Compatibility is Non-Negotiable: The container used for liquid waste must not react with or be degraded by this compound.
| Container Material | Compatibility Rating | Rationale |
| Borosilicate Glass | Excellent | Highly inert to most organic compounds. The preferred choice for neat chemical waste.[9] |
| HDPE (High-Density Polyethylene) | Good | Suitable for many organic solvent waste streams. Ensure the specific solvent mixture is compatible.[13] |
| Metal (e.g., Steel) | Poor - Avoid | Acids and bases should not be stored in metal containers; while this compound is not a strong acid, sulfur compounds can be corrosive over time.[9] |
Step 2: Meticulous Container Labeling
All hazardous waste containers must be correctly labeled the moment waste is first added.[7]
Your institution's Environmental Health and Safety (EHS) office will provide official hazardous waste tags. The label must include:
-
The words "Hazardous Waste" .[10]
-
The full, unabbreviated chemical name(s) of all contents (e.g., "this compound," "Hexane").
-
An accurate estimation of the percentage of each component .
-
The relevant hazard information (e.g., Toxic, Irritant).[10]
Step 3: Secure Storage in the Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in your lab's designated SAA.
SAA Requirements:
-
Location: The SAA must be at or near the point of generation.[10]
-
Ventilation: The area should be well-ventilated to prevent the accumulation of vapors.[6]
-
Secondary Containment: The waste container must be placed within a secondary container (such as a chemical-resistant tray) to contain any potential leaks.[9]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[14]
Step 4: Arranging for Final Disposal
Laboratory personnel should never transport hazardous waste off-site.[10]
-
Contact EHS: When the container is nearly full (no more than 90% capacity) or when the project is complete, arrange for pickup through your institution's EHS office or equivalent department.[9][14]
-
Professional Disposal: The EHS department will consolidate waste and transfer it to a licensed hazardous waste disposal facility.[12] The standard and most effective disposal method for this type of organic compound is high-temperature incineration.
Emergency Protocol: this compound Spills
Immediate and correct response to a spill is vital for laboratory safety.
For Minor Spills (manageable by lab personnel):
-
Alert & Isolate: Alert personnel in the immediate area and isolate the spill.
-
Ventilate: Increase ventilation by opening a fume hood sash.
-
PPE: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a chemical spill pillow.[11][12] Do not use combustible materials like paper towels as the primary absorbent.[12]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated container for hazardous waste disposal.[11][12]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), and collect all cleaning materials as hazardous waste.[12]
-
Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the protocol in Section 3.
For Major Spills: Evacuate the area immediately and contact your institution's EHS emergency line.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
The Logic of Disposal: A Self-Validating System
Understanding the scientific rationale behind these procedures transforms them from a list of rules into a robust safety system.
-
Why Incineration? High-temperature incineration is the preferred final disposal method because it ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful components. The sulfur content is converted to sulfur oxides (SOx), which are then removed from the flue gas by industrial scrubbers, preventing their release into the atmosphere and the subsequent formation of acid rain.
-
Why No Sink Disposal? this compound has low water solubility and is harmful. Disposing of it down the drain can contaminate waterways, harm aquatic life, and potentially damage wastewater treatment infrastructure.[4][15] The anaerobic conditions in sewer systems could also lead to the generation of highly odorous and toxic hydrogen sulfide gas.[16][17]
-
Why Segregate from Oxidizers? Thiophenes, like other organic sulfides, can react exothermically and violently with strong oxidizing agents. Segregation is a critical preventative measure to avoid uncontrolled reactions, fire, or explosions in the laboratory or waste storage areas.
Disposal Decision and Segregation Workflow
Caption: Decision-making process for segregating and handling waste.
By adhering to these detailed procedures and understanding the principles that underpin them, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. 2-(tert-Butyl)thiophene | 1689-78-7 [sigmaaldrich.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. open.alberta.ca [open.alberta.ca]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. This compound | C8H12S | CID 15528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ethz.ch [ethz.ch]
- 15. pubs.usgs.gov [pubs.usgs.gov]
- 16. US6709592B2 - Removal of sulfur compounds from wastewater - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
